molecular formula C35H38N4O6 B563762 S-(+)-Manidipine-d4 CAS No. 1217836-12-8

S-(+)-Manidipine-d4

Katalognummer: B563762
CAS-Nummer: 1217836-12-8
Molekulargewicht: 614.735
InChI-Schlüssel: ANEBWFXPVPTEET-IXXXVMGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(+)-Manidipine-d4 is a deuterated analog of Manidipine, a third-generation dihydropyridine calcium channel blocker (CCB). This compound is designed for use as an internal standard in quantitative mass spectrometry, aiding in precise pharmacokinetic and metabolic studies. Manidipine is recognized for its dual blockade of both L-type and T-type voltage-dependent calcium channels . This distinct mechanism contributes to potent vasodilation and a reduction in blood pressure with a sustained 24-hour effect, as confirmed in clinical trials . Beyond its antihypertensive efficacy, research indicates that Manidipine exhibits valuable metabolic properties. Studies suggest it can improve insulin sensitivity, a particularly beneficial effect for researching hypertension in the context of metabolic syndrome and type 2 diabetes . Furthermore, its action on T-type calcium channels, which are present in the efferent glomerular arterioles of the kidney, may contribute to renal protective effects by reducing intraglomerular pressure and microalbuminuria . The vasoselective profile of the parent compound means it acts primarily on the vasculature without significant cardiac effects at clinical dosages . Researchers can leverage S-(+)-Manidipine-d4 to explore these mechanisms and applications in fields including cardiovascular disease, metabolic disease, and renal pathology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m0/s1/i21D2,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBWFXPVPTEET-IXXXVMGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C([C@@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676000
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217836-12-8
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: S-(+)-Manidipine-d4

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Stereoselective Bioanalysis & Pharmacokinetics[1][2][3]

Executive Summary

S-(+)-Manidipine-d4 is the stable isotope-labeled analog of the eutomer (pharmacologically active enantiomer) of Manidipine, a third-generation dihydropyridine (DHP) calcium channel blocker.[1][2][3] This compound serves as the definitive Internal Standard (IS) for the precise quantification of S-Manidipine in complex biological matrices (plasma, urine) using LC-MS/MS.[1][2]

Unlike racemic internal standards, S-(+)-Manidipine-d4 allows for the rigorous correction of matrix effects, extraction efficiency, and ionization suppression specifically for the active S-isomer, which exhibits 100-200 fold greater affinity for L- and T-type calcium channels than the R-enantiomer.[1][2][3]

Part 1: Chemical Identity & Stereochemical Significance[1][2][4]
1.1 Structural Definition

Manidipine is a chiral molecule due to the asymmetric carbon at position 4 of the dihydropyridine ring.[4] The "d4" designation indicates the replacement of four hydrogen atoms with deuterium (


H), typically located on the ethylene linker of the side chain to ensure metabolic stability and prevent deuterium scrambling.
FeatureSpecification
Chemical Name 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl-d4] 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Isotopic Labeling -d4 (Tetradeuterated) on the ethylene bridge (-O-CD

-CD

-N-)
Stereochemistry S-(+) Configuration at C4 (Eutomer)
Molecular Formula C

H

D

N

O

Molecular Weight ~614.74 g/mol (approx. +4 Da vs unlabeled)
Solubility Soluble in Methanol, DMSO, Acetonitrile; Insoluble in water
1.2 The Deuterium Advantage

The location of the deuterium atoms is critical. In S-(+)-Manidipine-d4, the label is placed on the piperazine ethyl linker rather than the DHP ring.[1][2][3]

  • Metabolic Stability: The DHP ring is subject to rapid oxidative aromatization (dehydrogenation) by CYP450 enzymes.[2][3] Labeling the ring could lead to a "Deuterium Isotope Effect" (DIE) that alters the metabolism of the IS compared to the analyte, compromising its validity.

  • Linker Stability: The ethyl linker is metabolically robust during the initial extraction and ionization phases, ensuring the IS behaves identically to the analyte.

Part 2: Synthesis & Isotopic Purity[2][10][11]

The synthesis of S-(+)-Manidipine-d4 requires a convergent approach, combining isotope incorporation with chiral resolution.[1][2][3]

2.1 Synthetic Workflow
  • Precursor Preparation: Synthesis of the deuterated side chain alcohol, 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol-d4 , using ethylene glycol-d4 or a deuterated halo-ethane precursor.[1][2][3]

  • Hantzsch Dihydropyridine Synthesis: A three-component cyclocondensation:

    • 3-Nitrobenzaldehyde[1][2][3]

    • Methyl 3-aminocrotonate[1][2][3]

    • Acetoacetate esterified with the deuterated side chain.[3]

  • Chiral Resolution: The resulting racemic Manidipine-d4 is subjected to chemical resolution (fractional crystallization) using a chiral acid (e.g., (+)-Di-p-toluoyl-D-tartaric acid ).[1][2][3] This step isolates the S-(+) enantiomer.[1][2][3][5]

2.2 Isotopic Enrichment Criteria

For use in regulated bioanalysis (GLP), the IS must meet strict purity standards:

  • Chemical Purity: >98%

  • Isotopic Enrichment: >99% deuterated species (to minimize contribution to the unlabeled analyte signal, known as the "M0" channel).

  • Chiral Purity (ee): >99% S-enantiomer to prevent interference from the R-isomer in chiral assays.[1][2][3]

Part 3: Bioanalytical Application (LC-MS/MS)

The primary application of S-(+)-Manidipine-d4 is in enantioselective pharmacokinetic (PK) studies .[1][2][3]

3.1 Why Enantioselective Analysis?

Manidipine exhibits stereoselective pharmacokinetics.[1][2][3][5] The S-isomer is metabolized differently and cleared at a different rate than the R-isomer.[1] Quantifying the racemate (total drug) obscures the true exposure-response relationship.[2]

3.2 LC-MS/MS Protocol

System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo).

Step-by-Step Methodology:

  • Sample Preparation (LLE):

    • Aliquot 200 µL human plasma.[1][2][3]

    • Spike IS: Add 20 µL of S-(+)-Manidipine-d4 working solution (e.g., 100 ng/mL).[1][2][3]

    • Extraction: Add 1 mL MTBE/Hexane (80:20 v/v). Vortex 5 min, Centrifuge 10 min @ 4000g.

    • Reconstitution: Evaporate supernatant; reconstitute in Mobile Phase.

  • Chromatographic Separation (Chiral):

    • Column: Chiralpak IC-3 or AD-RH (Cellulose-based).[1][2][3]

    • Mobile Phase: Isocratic Ammonium Bicarbonate (10mM) : Acetonitrile (15:85 v/v).[1][2][3]

    • Flow Rate: 0.5 mL/min.

    • Note: The IS (d4) will co-elute with the analyte (d0) on most columns, which is desired for matrix correction.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive Mode.

    • Transitions:

      • Analyte (S-Manidipine): m/z 611.2

        
         167.1 (Diphenylmethyl cation)[1][2][3]
        
      • IS (S-Manidipine-d4): m/z 615.2

        
         171.1 (Deuterated fragment)[1][2][3]
        
3.3 Data Visualization: Bioanalytical Workflow

The following diagram illustrates the critical path for quantitation using the deuterated standard.

Bioanalysis_Workflow cluster_correction IS Correction Mechanism Sample Biological Matrix (Plasma/Serum) Spike IS Spiking (S-Manidipine-d4) Sample->Spike + Internal Standard Extract Liquid-Liquid Extraction (MTBE/Hexane) Spike->Extract Equilibration LC Chiral LC Separation (Chiralpak IC-3) Extract->LC Reconstitution MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification (Peak Area Ratio) MS->Data m/z 611 vs 615

Caption: Workflow for the enantioselective quantification of Manidipine using S-(+)-Manidipine-d4, highlighting the co-processing steps that ensure rigorous error correction.

Part 4: Pharmacological Context & Mechanism[1][3]

Understanding the drug's mechanism reinforces the need for the S-(+) specific standard.[3]

4.1 Mechanism of Action

Manidipine blocks Voltage-Gated Calcium Channels (VGCCs).[1][2][3]

  • L-Type Channels (Cav1.2): Located on vascular smooth muscle.[1][2][3] Blockade leads to vasodilation and BP reduction.[3]

  • T-Type Channels (Cav3.x): Located in the kidney (efferent arterioles).[1][2][3] Blockade improves renal microcirculation.[1][2][3]

  • Stereoselectivity: The S-(+) enantiomer fits the DHP binding pocket on the

    
     subunit.[3] The R-(-) enantiomer has significantly lower affinity, making it essentially an impurity in the context of efficacy.[1][3]
    
4.2 Metabolic Pathway Logic

The metabolic instability of DHPs necessitates careful handling.[3]

  • Oxidation: The dihydropyridine ring is oxidized to a pyridine ring (aromatization).[2][3]

  • Implication for IS: S-(+)-Manidipine-d4 must be stored at -20°C and protected from light (amber vials) to prevent photodegradation, a known issue for all DHPs.

MOA_Metabolism Drug S-(+)-Manidipine (Active Drug) Target L/T-Type Ca2+ Channels (Vascular Smooth Muscle) Drug->Target High Affinity Binding Metabolism CYP3A4 / CYP2C9 (Liver) Drug->Metabolism First Pass Effect Effect Vasodilation & BP Reduction Target->Effect Ca2+ Influx Blockade Metabolite Pyridine Metabolite (Inactive) Metabolism->Metabolite Dehydrogenation

Caption: Pharmacological pathway of S-(+)-Manidipine showing the active binding vs. metabolic inactivation.[1][2][3] The IS tracks the active drug through these pathways ex vivo.

Part 5: Handling & Stability Guidelines

To maintain the integrity of S-(+)-Manidipine-d4 as a reference standard:

  • Light Sensitivity: Dihydropyridines are extremely photosensitive.[1][2][3] All extraction steps must be performed under yellow monochromatic light or in amber glassware.[2]

  • Solvent Compatibility: Avoid protic solvents (methanol/water) for long-term stock storage; use DMSO or Acetonitrile.[1][2][3]

  • Stock Solution: Prepare primary stock (1 mg/mL) in DMSO. Store at -80°C. Working solutions (water/acetonitrile) should be prepared fresh daily.[1][2][3]

References
  • Naganuma, H., et al. (1999).[3] Stereoselective pharmacokinetics of manidipine in rats. Xenobiotica.

  • Miyamae, Y., et al. (2017).[3] Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography. [Link]

  • Taglialatela, M., et al. (1999).[3] Effects of Manidipine and Nitrendipine Enantiomers on the Plateau Phase of K+-induced Intracellular Ca2+ Increase. European Journal of Pharmacology. [Link]

  • PubChem. (2025).[1][2][3] Manidipine - Compound Summary. National Library of Medicine.[3] [Link][1][2]

Sources

S-(+)-Manidipine-d4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Properties, and Bioanalytical Applications[1][2]

Executive Summary

S-(+)-Manidipine-d4 is the stable isotope-labeled (deuterated) analog of the pharmacologically active enantiomer of Manidipine, a third-generation dihydropyridine (DHP) calcium channel blocker.[1][2] It serves as the "gold standard" Internal Standard (IS) for the enantioselective quantification of Manidipine in biological matrices using LC-MS/MS.

This guide details the physicochemical architecture, isotopic labeling specifics, and validated bioanalytical workflows for this critical reagent, designed for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and clinical pharmacology.

Chemical Identity & Stereochemical Architecture[1][2]

S-(+)-Manidipine-d4 is distinguished by two critical structural features: the (S)-configuration at the C4 position of the dihydropyridine ring and the tetradeuterated (d4) ethylene linker.[1][2]

1.1 Structural Specifications
  • Common Name: S-(+)-Manidipine-d4[1][2]

  • Chemical Name: (4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl-1,1,2,2-d4] 5-methyl ester[1][2]

  • CAS Number: 1217836-12-8 (Specific to S-enantiomer d4); 1189656-59-4 (Generic d4)[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 614.74 g/mol (vs. 610.72 g/mol for unlabeled)[1][2]

  • Isotopic Purity: Typically

    
     deuterated forms (
    
    
    
    ) to prevent "cross-talk" in MS channels.
1.2 The Deuterium Labeling Site

The deuterium atoms are strategically placed on the ethylene bridge connecting the ester moiety to the piperazine ring. This position is metabolically stable and chemically inert under standard extraction conditions, preventing deuterium exchange (D/H scrambling).

Label Location: -O-CD


-CD

-N<

Figure 1: Structural segmentation of S-(+)-Manidipine-d4 highlighting the deuterated linker.[1][2]

Pharmacological Context: The Importance of Chirality

Manidipine is a chiral molecule administered clinically as a racemate, but its pharmacological activity is highly stereoselective.

  • S-(+) Enantiomer (Eutomer): Possesses 30–80 times higher potency for L-type calcium channel blockade compared to the R-enantiomer.[1][2] It exhibits a slower onset of action but a significantly longer duration, contributing to its favorable antihypertensive profile with reduced sympathetic activation (less ankle edema).[3]

  • R-(-) Enantiomer (Distomer): Significantly less active.[1][2][4]

Implication for Bioanalysis: Quantifying the racemate alone is insufficient for precise PK/PD correlation. Researchers must utilize chiral LC-MS/MS methods to separate the enantiomers.[1][2] S-(+)-Manidipine-d4 is the ideal internal standard because it perfectly mimics the ionization and extraction efficiency of the active eutomer while providing mass spectral differentiation.[1][2]

Bioanalytical Application: LC-MS/MS Method Development

This section outlines a validated workflow for using S-(+)-Manidipine-d4 in plasma quantification.

3.1 Mass Spectrometry Parameters (MRM)

The detection relies on Positive Electrospray Ionization (ESI+).[1][2] The dominant fragmentation pathway involves the cleavage of the benzhydryl group.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
S-(+)-Manidipine 611.4

167.1

25–30100
S-(+)-Manidipine-d4 615.4

167.1

25–30100

Note: Although both transitions produce the m/z 167 fragment (diphenylmethyl cation), the selectivity is maintained by the distinct Q1 masses (611 vs. 615). The d4 label on the ethyl linker is lost in this specific fragmentation, but the parent mass shift ensures specificity.

3.2 Sample Preparation Protocol (LLE)

Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to minimize matrix effects and enhance sensitivity.[1][2]

  • Aliquoting: Transfer 200 µL of human plasma into a glass tube.

  • IS Addition: Add 20 µL of S-(+)-Manidipine-d4 working solution (e.g., 100 ng/mL in 50% MeOH). Vortex for 10 sec.

  • Basification: Add 100 µL of 0.1 M NaOH or Ammonia buffer (pH 10) to ensure the piperazine nitrogen is uncharged, improving extraction into organic solvent.

  • Extraction: Add 3 mL of extraction solvent (Diethyl ether : n-Hexane, 4:1 v/v ).

  • Agitation: Shake/Vortex for 10 min; Centrifuge at 4000 rpm for 5 min at 4°C.

  • Reconstitution: Transfer the organic supernatant to a clean tube; evaporate to dryness under

    
     stream at 40°C. Reconstitute in 100 µL Mobile Phase.
    
3.3 Chiral Chromatographic Separation

To distinguish S-(+) from R-(-) Manidipine, a chiral stationary phase is required.[1][2]

  • Column: Chiralpak IC-3 or AD-RH (Cellulose-based).[1][2]

  • Mobile Phase: Isocratic mixture of Ammonium Bicarbonate (10mM) : Acetonitrile (20:80 v/v).

  • Flow Rate: 0.5 mL/min.

  • Run Time: ~8–10 minutes (S-isomer typically elutes second on Cellulose tris(3,5-dichlorophenylcarbamate) phases).

Figure 2: Workflow for the enantioselective quantification of Manidipine using the d4 internal standard.

Synthesis & Stability
4.1 Synthetic Route (Conceptual)

The synthesis of S-(+)-Manidipine-d4 follows a convergent pathway similar to the parent compound but utilizes deuterated building blocks.[1][2]

  • Precursor A: 2-(4-benzhydrylpiperazin-1-yl)ethanol-d4 .

    • Synthesized by reacting 1-(diphenylmethyl)piperazine with 2-bromoethanol-1,1,2,2-d4 or ethylene oxide-d4 .[1][2]

  • Precursor B: (S)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester.[1][2]

    • Obtained via optical resolution of the racemic DHP acid using a chiral base (e.g., cinchonidine).

  • Coupling: Esterification of Precursor B with Precursor A using DCC/DMAP yields the final S-(+)-Manidipine-d4.[1][2]

4.2 Handling & Storage[2]
  • Light Sensitivity: Like all dihydropyridines, the d4 analog is highly photosensitive . Exposure to UV/visible light causes oxidation to the pyridine analog (aromatization), which is pharmacologically inactive and has a mass of [M-2].[2]

    • Protocol: Perform all extractions under sodium vapor lamps or in amber glassware.[2]

  • Storage: -20°C in solid form; -80°C for stock solutions in Methanol.

  • Stability: Deuterium labels on alkyl chains are stable.[2] No D/H exchange occurs in aqueous buffers at physiological pH.[2]

References
  • Nirogi, R., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay.[1][2][5] Biomedical Chromatography, 31(11).[2] [Link]

  • Mckeage, K., & Scott, L. J. (2004). Manidipine: a review of its use in the management of hypertension. Drugs, 64(17), 1923-1940.[1][2] [Link]

  • Splendid Lab. (n.d.).[1][2] S-(+)-Manidipine-d4 Structure and Details. Retrieved from [Link]

Sources

Technical Guide: S-(+)-Manidipine-d4 in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the application of S-(+)-Manidipine-d4 (CAS 1217836-12-8) in high-precision bioanalysis. It is structured to support researchers in optimizing LC-MS/MS methodologies for pharmacokinetic (PK) and metabolic studies.

Executive Summary & Chemical Identity

S-(+)-Manidipine-d4 is the stable deuterium-labeled isotope of the pharmacologically active S-enantiomer of Manidipine, a third-generation dihydropyridine calcium channel blocker. In drug development, it functions as the "Gold Standard" Internal Standard (IS) for the quantification of Manidipine in biological matrices.

Its primary utility lies in Chiral LC-MS/MS assays , where distinguishing between the S-(+) and R-(-) enantiomers is critical due to their differing pharmacokinetic profiles and potencies. The deuterium labeling provides a mass shift (+4 Da) that allows for spectral resolution from the analyte while maintaining identical chromatographic behavior and ionization efficiency.

Chemical Profile
PropertySpecification
Chemical Name S-(+)-Manidipine-d4
CAS Number 1217836-12-8
Molecular Formula C₃₅H₃₄D₄N₄O₆
Molecular Weight ~614.74 g/mol (vs. ~610.72 for unlabeled)
Isotopic Purity Typically ≥ 99% deuterated forms
Chirality S-(+) Enantiomer (Active form)
Solubility Soluble in DMSO, Methanol, Acetonitrile
Stability Highly Photosensitive (Degrades to pyridine analogs)

Mechanistic Context: The Role of the Internal Standard

In quantitative bioanalysis, particularly with Electrospray Ionization (ESI), matrix effects (ion suppression/enhancement) can severely compromise data integrity. S-(+)-Manidipine-d4 addresses this through Stable Isotope Dilution :

  • Co-Elution: Being chemically identical (save for mass), the d4-IS co-elutes with the target analyte on the chromatographic column.

  • Matrix Normalization: Any suppression of ionization caused by phospholipids or salts at that specific retention time affects both the analyte and the d4-IS equally.

  • Ratio-Metric Quantitation: The ratio of Analyte Area to IS Area remains constant, effectively canceling out the variability in extraction recovery and ionization efficiency.

Diagram: Internal Standard Logic in LC-MS/MS

The following diagram illustrates how S-(+)-Manidipine-d4 corrects for matrix effects during the ionization process.

IS_Logic Sample Biological Sample (Plasma) Spike Spike with S-(+)-Manidipine-d4 Sample->Spike Internal Standardization Extract Extraction (SPE/LLE) Spike->Extract Loss Compensation LC LC Separation (Co-elution) Extract->LC ESI ESI Source (Matrix Suppression) LC->ESI Analyte & IS enter together MS Mass Analyzer (MRM Detection) ESI->MS Identical Suppression Result Quantitation (Area Ratio) MS->Result Ratio Calculation

Caption: Workflow demonstrating how co-elution of the d4-IS corrects for ionization suppression in the ESI source.

Method Development Strategy

Mass Spectrometry (MS/MS) Conditions

Manidipine is typically analyzed in Positive ESI mode .[1] The deuterium label is located on the piperazine-ethyl side chain (specifically the ethyl linker), which influences the precursor ion mass but may or may not affect the fragment ion depending on the fragmentation pathway.

  • Analyte (Manidipine):

    • Precursor: m/z ~611.3

      
      
      
    • Product: m/z 167.1 (Diphenylmethyl cation - common fragment)

  • Internal Standard (Manidipine-d4):

    • Precursor: m/z ~615.3

      
      
      
    • Product: m/z 167.1 (If the label is on the ethyl chain, the diphenylmethyl fragment remains unlabeled).

    • Note: Always perform a product ion scan on the neat standard to confirm the transition. If the d4 label is on the piperazine ring, the product ion might shift to m/z 171.

Chromatographic Separation (Chiral vs. Achiral)

Since this is an enantiomer-specific standard (S-(+)), it is best utilized in Chiral LC methods to quantify the active S-enantiomer specifically.

  • Column: Chiralpak IC-3 or AD-RH (Amylose-based stationary phases).

  • Mobile Phase: Isocratic elution often yields better chiral resolution.

    • Example: Ammonium Bicarbonate (10mM) : Acetonitrile (15:85 v/v).

  • Flow Rate: 0.5 – 1.0 mL/min (Adjust for backpressure).

Experimental Protocol: Extraction & Analysis

Safety Warning: Manidipine is a potent vasodilator and is extremely light-sensitive . All steps must be performed under monochromatic (yellow) light or in amber glassware to prevent photodegradation to pyridine analogs.

Step-by-Step Workflow
A. Stock Solution Preparation
  • Weighing: Weigh ~1.0 mg of S-(+)-Manidipine-d4 into a volumetric flask.

  • Dissolution: Dissolve in Methanol or DMSO . Avoid pure water as solubility is low.

  • Storage: Store at -20°C or -80°C in amber vials. Stability is typically 1-3 months if protected from light.

B. Biological Sample Preparation (Solid Phase Extraction - SPE)

SPE is preferred over Liquid-Liquid Extraction (LLE) for cleaner extracts and higher recovery of dihydropyridines.

  • Thawing: Thaw plasma samples (200 µL) under low light.

  • IS Spiking: Add 20 µL of S-(+)-Manidipine-d4 Working Solution (e.g., 50 ng/mL) to every sample. Vortex for 30s.

  • Conditioning: Condition SPE cartridges (e.g., HLB or C18) with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the spiked plasma sample onto the cartridge.

  • Washing: Wash with 1 mL Water/Methanol (95:5 v/v) to remove salts and proteins.

  • Elution: Elute analytes with 1 mL Methanol or Acetonitrile .

  • Evaporation: Evaporate eluate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase. Vortex and transfer to autosampler vials.

Diagram: Sample Preparation Workflow

Sample_Prep Step1 Plasma Sample (200 µL) + S-(+)-Manidipine-d4 (IS) Step2 SPE Conditioning (MeOH -> Water) Step1->Step2 Step3 Load & Wash (Remove Proteins/Salts) Step2->Step3 Step4 Elution (100% MeOH) Step3->Step4 Step5 N2 Evaporation & Reconstitution (Mobile Phase) Step4->Step5 Step6 LC-MS/MS Injection Step5->Step6

Caption: Optimized Solid Phase Extraction (SPE) workflow for Manidipine quantification.

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is robust, the following parameters must be validated using the d4-IS.

ParameterAcceptance CriteriaRole of S-(+)-Manidipine-d4
Selectivity No interfering peaks at analyte/IS retention times.Confirms d4 label is stable and does not contribute to analyte signal (cross-talk).
Linearity

Corrects for non-linear ionization at high concentrations.
Matrix Effect IS-normalized Matrix Factor ~ 1.0Critical: Demonstrates that IS compensates for ion suppression.
Recovery Consistent across concentration range.Accounts for losses during the SPE wash/elution steps.
Stability < 15% deviation after freeze-thaw cycles.Proves IS tracks analyte degradation (if any) during handling.

References

  • Axios Research. (S)-Manidipine-d4 Product Specification and Applications. Retrieved from

  • National Center for Biotechnology Information (NCBI). Manidipine Compound Summary.[2] PubChem.[2] Retrieved from

  • Sridhar, V., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography.[3][4] Retrieved from

  • BenchChem. Application Notes and Protocols for the Use of Manidipine-d4 in Bioequivalence Studies. Retrieved from

  • Kawabata, K., et al. (2024). Photostability evaluation of manidipine tablets and structural determination of its photoproducts.[5] Analytical Sciences.[5] Retrieved from

Sources

Technical Whitepaper: S-(+)-Manidipine-d4

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic Characterization, Chiral Resolution, and Bioanalytical Applications[1][2][3]

Executive Summary

This technical guide details the physicochemical properties and bioanalytical utility of S-(+)-Manidipine-d4 , a deuterated stable isotope of the third-generation dihydropyridine calcium channel blocker, Manidipine.[1][2][3]

Designed for researchers in pharmacokinetics (PK) and therapeutic drug monitoring (TDM), this document focuses on the specific application of S-(+)-Manidipine-d4 as an Internal Standard (IS) in LC-MS/MS workflows. It addresses the critical need for correcting matrix effects and ion suppression in the quantification of the active S-enantiomer in biological matrices.[3]

Physicochemical Profile

The accurate preparation of calibration standards requires a precise distinction between the Free Base and Salt forms.[3] While the pharmacological entity is the base, the reference material is frequently supplied as a dihydrochloride salt to ensure stability.[3]

Table 1: Molecular Specifications
PropertyS-(+)-Manidipine-d4 (Free Base)S-(+)-Manidipine-d4 (Dihydrochloride)
Formula C₃₅H₃₄D₄N₄O₆C₃₅H₃₄D₄N₄O₆[1][2][3][4][5][6] · 2HCl
Molecular Weight 614.74 g/mol 687.66 g/mol
Monoisotopic Mass 614.30 g/mol N/A (Salt dissociates)
Isotopic Purity ≥ 99% Deuterated forms (d₁-d₄)≥ 99%
Chirality S-(+) EnantiomerS-(+) Enantiomer
Appearance Yellow crystalline solidYellow crystalline powder
Solubility DMSO, Methanol, AcetonitrileWater (Low), Methanol (High)

Critical Application Note: When preparing stock solutions, you must correct for the salt factor if using the dihydrochloride form.

Correction Factor:



Weighing 1.00 mg of the salt yields effectively 0.89 mg of the active deuterated analyte.[1][2][3]
Structural Integrity & Isotopic Labeling

The reliability of S-(+)-Manidipine-d4 as an internal standard hinges on the stability of its deuterium labels.[1][2][3]

  • Label Position: The four deuterium atoms are typically located on the ethyl linker of the piperazine side chain (3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl-d4]).[1][2][3]

  • Significance: Placing labels on the ethyl chain rather than the exchangeable amide protons ensures that the deuterium is not lost during ionization or storage in protic solvents (methanol/water).[1][2][3]

  • Fragmentation Logic: In MS/MS (ESI+), the primary fragmentation pathway involves the cleavage of the piperazine-diphenylmethyl bond.[1][2][3]

    • Parent Ion: [M+H]⁺ = 615.3[1][2][3]

    • Product Ion: The diphenylmethyl cation (C₁₃H₁₁⁺) at m/z 167.1 .[1][2][3]

    • Observation: Since the d4 label is retained on the dihydropyridine-piperazine fragment (which is neutral loss in this transition) or the complementary fragment, the transition monitored is usually 615.3 → 167.1 .[1][2][3]

Bioanalytical Protocol: Chiral LC-MS/MS

Manidipine is administered as a racemate, but the S-(+) and R-(-) enantiomers exhibit different pharmacokinetic profiles and calcium channel blocking potencies.[1][2][3] Quantifying them separately requires a chiral stationary phase.[3]

3.1. Sample Preparation (Liquid-Liquid Extraction)[1][2][3][6]
  • Matrix: Human Plasma / Whole Blood.[3][7]

  • Internal Standard Spiking: Add 50 µL of S-(+)-Manidipine-d4 working solution (100 ng/mL in MeOH).

  • Extraction:

    • Alkalinize sample (pH 9.[1][3]0) with borate buffer to ensure the drug is in free base form for extraction.[1][3]

    • Add extraction solvent (e.g., Diethyl ether or MTBE).[1][3]

    • Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

    • Evaporate supernatant under nitrogen at 40°C.

    • Reconstitute in Mobile Phase.[3]

3.2. Chromatographic Conditions[3][6][7][8]
  • Column: Chiralpak IC-3 or ID-3 (Cellulose tris(3,5-dichlorophenylcarbamate)).[1][2][3]

  • Mobile Phase: Isocratic mixture of Acetonitrile : Ammonium Bicarbonate (10mM) (85:15 v/v).[1][2][3]

  • Flow Rate: 0.5 mL/min.

  • Run Time: ~6-8 minutes (Baseline separation of R and S forms).

3.3. Mass Spectrometry Parameters (ESI+)
ParameterAnalyte (S-Manidipine)IS (S-Manidipine-d4)
Precursor Ion (Q1) 611.3 m/z615.3 m/z
Product Ion (Q3) 167.1 m/z167.1 m/z
Dwell Time 100 ms100 ms
Collision Energy (CE) 35 eV35 eV
Declustering Potential 80 V80 V
Workflow Visualization

The following diagram illustrates the critical path for the stereoselective analysis of Manidipine using the d4 internal standard.

BioanalysisWorkflow cluster_prep Sample Preparation cluster_lc Chiral LC Separation cluster_ms MS/MS Detection (ESI+) Plasma Plasma Sample (Racemic Manidipine) LLE Liquid-Liquid Extraction (MTBE, pH 9.0) Plasma->LLE IS Add IS: S-(+)-Manidipine-d4 IS->LLE Recon Reconstitution (Mobile Phase) LLE->Recon Column Chiralpak IC-3 Column (Cellulose-based) Recon->Column Sep Enantiomeric Resolution R-(-) vs S-(+) Column->Sep Q1 Q1 Filter Analyte: 611.3 IS: 615.3 Sep->Q1 Collision Collision Cell (CID) Frag: Diphenylmethyl+ Q1->Collision Q3 Q3 Filter Transition: 167.1 Collision->Q3

Figure 1: Stereoselective LC-MS/MS workflow utilizing S-(+)-Manidipine-d4 for precise quantification.

Troubleshooting & Scientific Validation
5.1. Cross-Signal Interference (Crosstalk)

A critical validation step is ensuring the d4 standard does not contribute signal to the analyte channel (d0).[1][2][3]

  • Test: Inject a high concentration of S-(+)-Manidipine-d4 (e.g., 500 ng/mL) and monitor the 611.3 → 167.1 transition.[1][2][3]

  • Acceptance Criteria: Interference should be < 5% of the LLOQ (Lower Limit of Quantification) of the analyte.

  • Cause of Failure: If interference is high, it indicates isotopic impurity (presence of d0, d1, d2 species in the standard).[1][2][3]

5.2. Chiral Inversion Check

While Manidipine is relatively stable, bioanalytical processing (high pH extraction) can sometimes induce racemization.[1][3]

  • Validation: Process a sample of pure S-(+)-Manidipine-d4.[1][2][3]

  • Result: The chromatogram should show a single peak.[3] The appearance of an R-enantiomer peak indicates process-induced chiral inversion, invalidating the method.[1][2][3]

References
  • Axios Research. (n.d.).[1][3] (S)-Manidipine-d4 Product Specification. Retrieved from [1][2][3]

  • Cayman Chemical. (n.d.).[1][3] Manidipine-d4 Technical Information. Retrieved from [1][2][3]

  • Sridhar, V., et al. (2012).[1][3] Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Journal of Chromatography B. Retrieved from

  • National Center for Biotechnology Information. (2024).[1][3] PubChem Compound Summary for CID 150762, Manidipine dihydrochloride. Retrieved from [1][2][3]

  • Zhang, Y., et al. (2020).[1][3][7] Simultaneous Quantitation of Clevidipine and Its Active Metabolite... by LC-MS/MS. Frontiers in Pharmacology. (Referenced for Dihydropyridine MS/MS methodology). Retrieved from [1][2][3]

Sources

Technical Guide: Physical and Chemical Properties of Deuterated Manidipine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties of Deuterated Manidipine , specifically focusing on the commercially available isotopologue Manidipine-d4 (used primarily as an internal standard in bioanalysis) while also addressing the theoretical design of deuterated analogs for improved pharmacokinetic profiles (therapeutic deuteration).

Executive Summary

Manidipine is a third-generation, lipophilic dihydropyridine (DHP) calcium channel blocker (CCB) exhibiting high vasoselectivity and renal protective effects. It acts by blocking L-type and T-type voltage-gated calcium channels.[1]

Deuterated Manidipine (Manidipine-d4) serves a critical role in pharmaceutical R&D as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification. By incorporating four deuterium atoms into the piperazine ethyl linker, the molecule retains the chromatographic behavior of the parent drug while providing a distinct mass shift (+4 Da) for mass spectrometric resolution.

Strategic Insight: While Manidipine-d4 is the standard for quantification, it is not designed for metabolic stability. A therapeutic deuterated candidate (to extend half-life via the Kinetic Isotope Effect) would alternatively target the C4-methine proton or the methyl groups on the dihydropyridine ring, the primary sites of CYP3A4-mediated aromatization.

Chemical Identity & Structural Analysis[2][3]

The deuterated form discussed here is Manidipine-d4 , where the deuterium substitution occurs on the ethylene bridge connecting the piperazine ring to the ester linkage.

Nomenclature and Identification
PropertyData
Chemical Name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl-1,1,2,2-d4 methyl ester
CAS Number 1189656-59-4
Parent Compound CAS 120092-68-4 (Manidipine HCl)
Molecular Formula C₃₅H₃₄D₄N₄O₆
Molecular Weight 614.74 g/mol (vs. 610.72 g/mol for non-deuterated)
Isotopic Purity ≥99% deuterated forms (d1-d4)
Appearance Pale yellow solid (Photolabile)
Structural Comparison
  • Parent Manidipine: Contains a standard ethylene linker (-CH₂-CH₂-).

  • Manidipine-d4: The linker is fully deuterated (-CD₂-CD₂-). This position is metabolically robust, ensuring the label is not lost during early-stage metabolism, making it an ideal internal standard.

Physicochemical Properties[2][5][6][7][8][9][10]

The physical properties of Manidipine-d4 closely mirror the parent compound due to the negligible effect of deuterium on steric volume and polarity.

Solubility Profile

Manidipine is highly lipophilic. The deuterated form maintains this profile, requiring organic co-solvents for solubilization.

SolventSolubility LimitNotes
Water InsolubleHydrophobic nature of DHP ring and benzhydryl group.
DMSO ≥ 69 mg/mLRequires gentle warming/vortexing.
Ethanol ≥ 69 mg/mLSuitable for stock solution preparation.
Methanol SolublePreferred solvent for LC-MS stock solutions.
DMF ~ 30 mg/mLAlternative organic solvent.
Stability & Handling
  • Photostability: Like all dihydropyridines, Manidipine-d4 is extremely light-sensitive . Exposure to UV/visible light causes rapid aromatization of the dihydropyridine ring to the inactive pyridine analogue.

    • Protocol: All handling must be performed under yellow (sodium vapor) light or in amber glassware wrapped in aluminum foil.

  • Thermal Stability: Stable at -20°C for ≥ 4 years as a solid. Solutions in DMSO/Methanol should be used within 24 hours or stored at -80°C.

Synthesis & Purification Workflow

The synthesis of Manidipine-d4 follows a convergent pathway, modifying the standard Hantzsch dihydropyridine synthesis by introducing the deuterium label via the piperazine linker.

Retrosynthetic Analysis

The core strategy involves the reaction of Deuterated N-(2-hydroxyethyl)piperazine with the DHP precursor.

Key Reagents:

  • Piperazine-d0 (Core structure).

  • Ethylene Oxide-d4 (Source of deuterium label).

  • Benzhydryl bromide (Hydrophobic tail).

  • Diketene & m-Nitrobenzaldehyde (DHP ring formation).

Synthesis Workflow Diagram (DOT)

Manidipine_Synthesis Piperazine Piperazine Inter1 N-(2-Hydroxyethyl-d4) piperazine Piperazine->Inter1 + EO-d4 Ring Opening EO_d4 Ethylene Oxide-d4 (Deuterium Source) EO_d4->Inter1 Inter2 1-Benzhydryl-4- (2-hydroxyethyl-d4)piperazine Inter1->Inter2 + BenzBr Alkylation BenzBr Benzhydryl Bromide BenzBr->Inter2 Acetoacetate Acetoacetate Intermediate (Deuterated Linker) Inter2->Acetoacetate + Diketene Esterification Diketene Diketene Diketene->Acetoacetate Final Manidipine-d4 (Final Product) Acetoacetate->Final Hantzsch Reaction (Cyclization) Aldehyde m-Nitrobenzaldehyde Aldehyde->Final Crotonate Methyl 3-aminocrotonate Crotonate->Final

Figure 1: Convergent synthesis pathway for Manidipine-d4 utilizing Ethylene Oxide-d4 to introduce the stable isotope label.

Metabolic Stability & Pharmacokinetics

Understanding the interaction of Manidipine with metabolic enzymes is crucial for both using the internal standard (Manidipine-d4) and designing potential therapeutic analogues.

Metabolic Hotspots (CYP3A4)

Manidipine is extensively metabolized by CYP3A4 in the liver and intestine (first-pass effect).

  • Aromatization (Primary): Oxidation of the 1,4-dihydropyridine ring to the pyridine form. This results in complete loss of calcium channel blocking activity.

  • Ester Hydrolysis: Cleavage of the side chain esters.

Kinetic Isotope Effect (KIE) Analysis
  • Manidipine-d4 (Current): The deuterium is located on the ethyl linker. This site is not the primary site of metabolism. Therefore, Manidipine-d4 exhibits no significant Kinetic Isotope Effect (KIE) compared to the parent. It tracks the parent drug's clearance perfectly, which is the requirement for an internal standard.

  • Therapeutic Design (Hypothetical): To create a "Deuterated Manidipine" with a longer half-life (improved PK), deuterium must be placed at the C4 position (the methine proton on the DHP ring). Breaking a C-D bond at this position is energetically more difficult than a C-H bond (primary KIE), potentially slowing down the rate-limiting aromatization step.

Metabolic Pathway Diagram

Metabolic_Pathway cluster_metabolites Primary Metabolites (Inactive) Manidipine Manidipine (Active Drug) CYP3A4 CYP3A4 Enzyme Manidipine->CYP3A4 Substrate Binding Pyridine Pyridine Analog (Dehydrogenation) CYP3A4->Pyridine Oxidation of DHP Ring (Major Pathway) Hydrolysis Hydrolyzed Acid (Ester Cleavage) CYP3A4->Hydrolysis Side Chain Cleavage Note_d4 Manidipine-d4 (Linker) NO Effect on Rate Note_d4->Manidipine Note_Therapeutic Hypothetical C4-D Slows this step (KIE) Note_Therapeutic->Pyridine Blocks

Figure 2: Primary metabolic pathways of Manidipine mediated by CYP3A4. Deuteration at the linker (Manidipine-d4) does not alter this pathway, whereas C4-deuteration would inhibit aromatization.

Experimental Protocols

Preparation of Stock Standards (Manidipine-d4)

Objective: Create a stable 1 mg/mL stock solution for LC-MS calibration.

  • Weighing: Accurately weigh 1.0 mg of Manidipine-d4 into a 1.5 mL amber glass vial.

  • Dissolution: Add 1.0 mL of HPLC-grade Methanol .

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute in a water bath (keep temp < 25°C).

  • Storage: Aliquot into 100 µL volumes in amber vials. Store at -80°C.

    • Validation: Verify concentration by UV absorbance at 230 nm and 350 nm against a non-deuterated Manidipine standard.

Bioanalytical Extraction (Plasma)

Objective: Extract Manidipine from plasma using Manidipine-d4 as the internal standard.

  • Spiking: Add 20 µL of Manidipine-d4 working solution (100 ng/mL) to 200 µL of plasma sample. Vortex.

  • Protein Precipitation: Add 600 µL of cold Acetonitrile. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer supernatant to a clean tube and evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL Mobile Phase (e.g., 60:40 Methanol:Water + 0.1% Formic Acid).

  • Analysis: Inject 10 µL into LC-MS/MS. Monitor transitions:

    • Manidipine: m/z 611.2 → 167.1

    • Manidipine-d4: m/z 615.2 → 171.1 (Shift due to d4-linker).

References

  • PubChem. (2024). Manidipine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Uno, T., et al. (2006). Effect of grapefruit juice on the disposition of manidipine enantiomers in healthy subjects. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • Takeda Pharmaceutical. (2005). Manidipine (Calslot) Prescribing Information. Retrieved from [Link]

Sources

Technical Guide: S-(+)-Manidipine-d4 Mechanism of Action as Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the operational mechanics of S-(+)-Manidipine-d4 when employed as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. While the parent drug, Manidipine, functions pharmacologically as a calcium channel blocker, the deuterated isotopolog (d4) serves a distinct analytical mechanism. It acts as a normalizing agent in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), correcting for matrix effects, extraction variability, and ionization suppression.

This document is structured for researchers requiring a rigorous understanding of both the biological context of the analyte and the physicochemical principles governing its precise quantification.

The Analyte: S-(+)-Manidipine Pharmacology

To understand the requirements for the internal standard, one must first understand the analyte. Manidipine is a third-generation dihydropyridine (DHP) calcium channel blocker.[1][2][3]

  • Chirality: Manidipine possesses a chiral center. The S-(+) enantiomer is the eutomer (biologically active form), exhibiting significantly higher potency than the R-(-) enantiomer. Consequently, advanced pharmacokinetic (PK) studies often require chiral separation to quantify the active S-form specifically.

  • Mechanism of Action (Biological): It inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac cells.[4] Uniquely, Manidipine blocks both L-type (long-lasting) and T-type (transient) voltage-dependent calcium channels, leading to systemic vasodilation and renal protection.

Figure 1: Pharmacological Mechanism (L/T-Type Blockade)[3]

Manidipine_MoA Manidipine S-(+)-Manidipine Channels Voltage-Gated Ca2+ Channels (L-type & T-type) Manidipine->Channels High Affinity Binding Ca_Influx Intracellular Ca2+ Influx Channels->Ca_Influx Inhibition (Blockade) SmoothMuscle Vascular Smooth Muscle Ca_Influx->SmoothMuscle Decreased Contractility Response Vasodilation & BP Reduction SmoothMuscle->Response Relaxation

Caption: S-(+)-Manidipine binds to L- and T-type channels, inhibiting Ca2+ influx and inducing vasodilation.[3]

The Reagent: S-(+)-Manidipine-d4 Chemistry

The "d4" designation indicates that four hydrogen atoms (


) in the manidipine molecule have been replaced with deuterium (

).
  • Structure & Stability: The deuterium atoms are typically located on the piperazine ring or the nitrophenyl moiety—positions metabolically stable and resistant to hydrogen-deuterium exchange (HDX) in aqueous solvents.

  • Isotopic Purity: High isotopic purity (>99% D) is critical to prevent "unlabeled" contributions to the analyte signal (M+0), which would artificially inflate the measured concentration.

Analytical Mechanism of Action: Stable Isotope Dilution (SIDA)

The "mechanism of action" for S-(+)-Manidipine-d4 in an analytical context is Stable Isotope Dilution Assay (SIDA) .[5] It functions as a self-validating reference system throughout the LC-MS/MS workflow.

Principle of Co-Elution

Because deuterium has a negligible effect on lipophilicity compared to hydrogen, S-(+)-Manidipine-d4 exhibits a chromatographic retention time almost identical to the analyte.

  • Mechanism: Both compounds experience the exact same mobile phase gradient and stationary phase interactions.

  • Benefit: Any shift in retention time due to column aging or pump fluctuation affects both equally.

Compensation for Matrix Effects

In Electrospray Ionization (ESI), phospholipids and other plasma components can suppress or enhance ionization efficiency.

  • Mechanism: Since the IS and analyte co-elute, they enter the ion source simultaneously. If the matrix suppresses the analyte signal by 40%, the IS signal is also suppressed by exactly 40%.

  • Calculation: The ratio of Analyte Area / IS Area remains constant, nullifying the error.

Mass Differentiation

While chemically identical, the IS is physically distinct in the mass spectrometer.

  • Analyte (Manidipine): Precursor

    
    
    
  • Internal Standard (d4): Precursor

    
     (+4 Da shift)
    
  • Cross-Talk Prevention: The +4 Da shift is sufficient to ensure the isotopic envelope of the analyte does not overlap significantly with the IS channel.

Figure 2: Analytical Workflow & Compensation Mechanism

SIDA_Mechanism cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (Analyte) Mix Equilibration Plasma->Mix IS_Spike Spike IS (S-Manidipine-d4) IS_Spike->Mix Extraction Extraction (Losses occur) Mix->Extraction Co-Extraction Ionization ESI Source (Matrix Suppression) Extraction->Ionization Co-Elution Detection Mass Analyzer (MRM) Ionization->Detection Ratio Calculation Logic Mechanism: Losses/Suppression affect Analyte & IS equally. Ratio remains constant. Ionization->Logic

Caption: The SIDA workflow ensures that extraction losses and ionization suppression affect the IS and analyte identically.

Experimental Protocol: LC-MS/MS Quantification

The following protocol is designed for the enantioselective quantification of S-(+)-Manidipine in human plasma.

Reagents & Standards[5][6][7][8][9]
  • Analyte: S-(+)-Manidipine (Reference Standard).[6]

  • Internal Standard: S-(+)-Manidipine-d4 (Isotopic purity >99.5%).

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Liquid-Liquid Extraction)[1]
  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Spiking: Add 20 µL of S-(+)-Manidipine-d4 working solution (e.g., 50 ng/mL). Vortex for 30s.

  • Alkalinization: Add 100 µL of 0.1 M NaOH (Basic pH ensures the drug is uncharged and lipophilic).

  • Extraction: Add 3 mL of tert-butyl methyl ether (TBME). Shake mechanically for 10 min.

  • Separation: Centrifuge at 4000 rpm for 10 min at 4°C.

  • Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL Mobile Phase.

LC-MS/MS Conditions[1][6][10][11]
ParameterSpecificationCausality / Rationale
Column Chiralpak IC-3 (150 x 4.6 mm, 3 µm)Required to separate S-(+) from R-(-) enantiomers if racemization is suspected or for chiral PK.
Mobile Phase Acetonitrile : 10mM Ammonium Bicarbonate (85:15 v/v)High organic content aids solubility; Bicarbonate buffer stabilizes pH for ESI+.
Flow Rate 0.5 mL/minBalances run time with peak resolution.
Ionization ESI Positive ModeDihydropyridines protonate readily (

).
MRM (Analyte)

611.2

167.1
Transition to the dihydropyridine fragment (specific).
MRM (IS)

615.2

171.1
Corresponding d4-fragment (maintains mass shift).

Validation & Quality Assurance

To ensure the "Mechanism of Action" of the IS is functioning correctly, the following validation steps are mandatory.

Isotopic Contribution (Cross-Talk)
  • Test: Inject pure IS (S-Manidipine-d4) at the highest working concentration. Monitor the Analyte MRM channel (611.2

    
     167.1).
    
  • Acceptance: Signal in the analyte channel must be < 20% of the Lower Limit of Quantification (LLOQ).

  • Why: If the IS is impure (contains d0), it will cause false positives.

Matrix Effect (ME) Assessment
  • Calculation:

    
    
    
  • IS Normalization: Calculate the IS-normalized Matrix Factor.

    
    
    
  • Acceptance: The CV of the IS-normalized MF across 6 different plasma lots must be < 15%. This proves the IS is compensating for matrix suppression effectively.

References

  • MIMS. (2023). Manidipine: Mechanism of Action and Pharmacokinetics.[3][7][8] MIMS Thailand. Link

  • Rizos, C. V., & Elisaf, M. S. (2011).[8] Manidipine: A different dihydropyridine.[1][2][3][8][9] World Journal of Hypertension, 1(1), 3-6.[8] Link[8]

  • Nirogi, R., et al. (2012). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography.[7] Link

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Phapale, P. B., et al. (2010). Development and validation of liquid chromatography tandem mass spectrometry method for the quantification of manidipine in human plasma. Thai Journal of Pharmaceutical Sciences. Link

Sources

Technical Whitepaper: Asymmetric Synthesis and Deuterium Labeling of S-(+)-Manidipine-d4

[1][2]

Executive Summary

S-(+)-Manidipine-d4 (CAS: 1189656-59-4 for racemate analog) is the stable isotope-labeled analog of the third-generation dihydropyridine calcium channel blocker, Manidipine.[1][2] It serves as a critical internal standard (IS) for LC-MS/MS quantitation in biological matrices.[1][2]

This synthesis pathway addresses two primary technical challenges:

  • Isotopic Stability: Incorporation of four deuterium atoms (

    
    ) at the ethyl linker  position to prevent metabolic exchange and ensure mass shift retention (
    
    
    ).[2]
  • Chiral Purity: Isolation of the eutomer, S-(+)-Manidipine , via diastereomeric salt resolution, as the S-enantiomer exhibits significantly higher affinity for L- and T-type calcium channels compared to the R-distomer.[1][2]

Retrosynthetic Analysis

The strategic disconnection of Manidipine-d4 relies on the Hantzsch Dihydropyridine Synthesis , followed by optical resolution. The molecule is disassembled into three key synthons:[3]

  • The Deuterated Side Chain: 2-[4-(diphenylmethyl)piperazin-1-yl]ethyl-d4 acetoacetate.[1][2]

  • The Aldehyde: 3-Nitrobenzaldehyde.[1][2][4]

  • The Enamine: Methyl 3-aminocrotonate.[1][2][3][4]

Diagram 1: Retrosynthetic Disconnection Strategy

RetrosynthesisTargetS-(+)-Manidipine-d4(Target Molecule)ResolutionChiral Resolution((+)-Di-p-toluoyl-D-tartaric acid)Target->ResolutionSeparationRacemateRacemic Manidipine-d4Aldehyde3-NitrobenzaldehydeRacemate->AldehydeHantzschCondensationEnamineMethyl 3-aminocrotonateRacemate->EnamineBetaKetoSide Chain Acetoacetate-d4(Key Deuterated Intermediate)Racemate->BetaKetoResolution->Racemate

Caption: Retrosynthetic breakdown showing the convergence of the Hantzsch components and the downstream chiral resolution step.

Detailed Synthesis Protocol

Phase 1: Synthesis of the Deuterated Linker (MNDP-d4-INT)

The deuterium label is introduced early using Ethylene Oxide-d4 .[1][2] This ensures the label is located on the ethyl chain linking the piperazine and the ester, a position metabolically stable against dealkylation.

Reagents:

  • Piperazine (anhydrous)[1][2]

  • Ethylene oxide-d4 (

    
     atom D)[1][2]
    
  • Benzhydryl bromide[1][4][5]

  • Diketene[1][3][4]

Step-by-Step Protocol:

  • Deuterated Alkylation:

    • Charge a high-pressure reactor with Piperazine (1.0 eq) and water/methanol solvent.[1][2]

    • Cool to 0°C. Slowly introduce Ethylene oxide-d4 (1.1 eq) gas.[1][2]

    • Heat to 40°C for 4 hours.

    • Mechanism:[3][4][6][7][8] Nucleophilic ring opening of the epoxide by the secondary amine.

    • Product: N-(2-hydroxyethyl-d4)piperazine.[1][2]

  • Benzhydryl Protection:

    • Dissolve the intermediate in DMF. Add

      
       (2.0 eq).[1][2]
      
    • Add Benzhydryl bromide (1.0 eq) dropwise at room temperature.[1][2] Stir for 12 hours.

    • Purification: Extract with ethyl acetate, wash with brine, and dry over

      
      .
      
    • Product: 1-Benzhydryl-4-(2-hydroxyethyl-d4)piperazine.[1][2]

  • Acetoacetate Formation:

    • Dissolve the protected piperazine in toluene at 80°C.

    • Add Diketene (1.1 eq) dropwise.[1][2]

    • Stir for 2 hours. The reaction is exothermic.

    • Concentrate in vacuo.[1][2]

    • Final Intermediate: 2-[4-(diphenylmethyl)piperazin-1-yl]ethyl-d4 acetoacetate.[1][2]

Phase 2: Hantzsch Cyclization (Core Construction)

This step constructs the 1,4-dihydropyridine (DHP) core.[1][2]

Reagents:

  • 3-Nitrobenzaldehyde[1][2][4]

  • Methyl 3-aminocrotonate[1][2][3][4]

  • Intermediate from Phase 1[1][2]

  • Isopropanol (solvent)[1][2]

Protocol:

  • Combine 3-Nitrobenzaldehyde (1.0 eq), Methyl 3-aminocrotonate (1.0 eq), and the Deuterated Acetoacetate (1.0 eq) in isopropanol.

  • Reflux (80-85°C) for 16 hours protected from light (DHPs are light-sensitive).

  • Cool to room temperature. The crude racemic Manidipine-d4 base often precipitates or separates as an oil.[1][2]

  • Yield: Typically 60-70% crude racemate.[1][2]

Phase 3: Chiral Resolution (Isolation of S-(+)-Isomer)

The racemic mixture is resolved using a chiral acid to form diastereomeric salts.[1][2] The S-(+) enantiomer is the pharmacological eutomer.[1][2]

Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (DTTA).[1][2]

Protocol:

  • Salt Formation: Dissolve Racemic Manidipine-d4 free base (10 g) in Ethanol/Water (9:1 v/v). Add (+)-DTTA (0.5 eq) dissolved in the same solvent.[1][2]

  • Crystallization: Heat to clear solution, then cool slowly to 4°C over 12 hours. The S-(+)-Manidipine-d4-(+)-DTTA salt is less soluble and crystallizes out.[2]

  • Filtration: Filter the precipitate.[8] The filtrate contains the R-isomer enriched fraction.[1]

  • Recrystallization: Recrystallize the solid from Ethanol to upgrade chiral purity to

    
     ee.
    
  • Free Basing: Suspend the salt in water/DCM and treat with 1N NaOH. Separate the organic layer, dry, and evaporate to yield S-(+)-Manidipine-d4 Free Base .[1][2]

  • Salt Conversion (Optional): Treat with HCl in ethanol to generate the Dihydrochloride salt (standard commercial form).

Analytical Validation & QC

Data Summary Table
ParameterSpecificationMethod of Verification
Chemical Purity

HPLC-UV (254 nm)
Isotopic Enrichment

deuterium incorporation
High-Resolution MS (HRMS)
Chiral Purity

ee (S-isomer)
Chiral HPLC (Chiralcel OJ-H)
Mass Shift M+4 relative to unlabeledLC-MS/MS (MRM Mode)
Appearance Yellow crystalline powderVisual Inspection
Diagram 2: Integrated Synthesis & Resolution Workflow

SynthesisWorkflowcluster_0Phase 1: Deuterated Linker Synthesiscluster_1Phase 2: Hantzsch Cyclizationcluster_2Phase 3: Chiral ResolutionPipPiperazineInt1N-(2-hydroxyethyl-d4)piperazinePip->Int1+ EO-d4EOEthylene Oxide-d4EO->Int1Int2Protected Piperazine-d4Int1->Int2+ Benzhydryl BrBenzBenzhydryl BromideBenz->Int2SideChainAcetoacetate Side Chain-d4Int2->SideChain+ DiketeneDiketeneDiketeneDiketene->SideChainRacemateRacemic Manidipine-d4SideChain->RacemateAld3-NitrobenzaldehydeAld->RacemateEnamMethyl 3-aminocrotonateEnam->RacemateSaltS-(+)-Manidipine-d4 Tartrate Salt(Crystalline Precipitate)Racemate->SaltFractional CrystallizationAgent(+)-Di-p-toluoyl-D-tartaric acidAgent->SaltFinalS-(+)-Manidipine-d4DihydrochlorideSalt->Final1. NaOH (Free Base)2. HCl/EtOH

Caption: Step-by-step workflow from deuterated starting materials to the final resolved salt.

References

  • Google Patents. "CN104292150A - Synthetic process of manidipine hydrochloride."[1][2] Google Patents.

  • MagTech Journal. "Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides." Chinese Journal of New Drugs. [Link][1][2]

  • PubMed. "Determination of manidipine enantiomers in human serum using chiral chromatography."[2][9] Journal of Chromatography B, 1999. [Link]

  • MDPI. "Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues." Molecules, 2012. [Link]

Methodological & Application

Application Note: Enantioselective Quantification of S-(+)-Manidipine in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the development and validation of a high-sensitivity LC-MS/MS method for the specific quantification of S-(+)-Manidipine in human plasma, utilizing S-(+)-Manidipine-d4 as the stable isotope-labeled internal standard (SIL-IS).

Manidipine is a third-generation dihydropyridine calcium channel blocker exhibiting chirality. The S-(+) enantiomer is pharmacologically distinct, necessitating enantioselective bioanalysis. This protocol addresses critical challenges including photochemical instability , chiral separation , and matrix interference , providing a robust workflow compliant with FDA and EMA bioanalytical guidelines.

Introduction & Scientific Context

The Chirality Challenge

Manidipine is administered as a racemate, but its enantiomers exhibit different pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Standard reverse-phase (C18) chromatography cannot separate these enantiomers. To accurately assess the PK of the active S-(+) form, a chiral stationary phase is required.

The Role of S-(+)-Manidipine-d4

Using a deuterated internal standard (d4) that matches the specific chirality of the analyte is the "Gold Standard" in bioanalysis.

  • Co-elution: The S-(+)-d4 IS co-elutes perfectly with the S-(+) analyte on a chiral column, ensuring it experiences the exact same matrix suppression/enhancement at the electrospray source.

  • Compensation: It corrects for variability in extraction recovery and ionization efficiency more effectively than a generic achiral IS or an analog IS (e.g., Felodipine).

Photostability Warning

CRITICAL: Dihydropyridines are extremely sensitive to UV-VIS light (oxidation to the pyridine form). All sample preparation must be conducted under monochromatic sodium light (yellow light) or in amber glassware wrapped in foil.

Materials & Instrumentation

Chemicals[1][2]
  • Analyte: S-(+)-Manidipine (Purity > 99%)

  • Internal Standard: S-(+)-Manidipine-d4 (Isotopic Purity > 99%)

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.

  • Matrix: K2EDTA Human Plasma (drug-free).

Instrumentation
  • LC System: UHPLC System (e.g., Shimadzu Nexera X2 or Agilent 1290 Infinity II) capable of handling backpressures up to 600 bar.

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Chiralpak IC-3 (Daicel), 3 µm, 100 x 4.6 mm (Immobilized polysaccharide phase).

Method Development Logic

The following diagram illustrates the logical flow of the method development process, highlighting the critical decision points.

MethodDevelopment Start Start: Method Goals MS_Opt 1. MS/MS Optimization (Infusion) Start->MS_Opt Chiral_Screen 2. Chiral Column Screening MS_Opt->Chiral_Screen ID Transitions Mobile_Phase 3. Mobile Phase Selection Chiral_Screen->Mobile_Phase Resolution > 1.5 Sample_Prep 4. Sample Preparation (LLE vs PPT) Mobile_Phase->Sample_Prep Matrix Effect Check Sample_Prep->Mobile_Phase Poor Peak Shape Validation 5. Validation (FDA/EMA) Sample_Prep->Validation Final Protocol Validation->Sample_Prep Low Recovery

Figure 1: Strategic workflow for developing the chiral LC-MS/MS method.

LC-MS/MS Conditions

Mass Spectrometry Parameters

Operate in Positive Electrospray Ionization (ESI+) mode. The dihydropyridine ring protonates readily.

Table 1: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (V)Role
S-(+)-Manidipine 611.3167.110035Quantifier
S-(+)-Manidipine 611.3129.110045Qualifier
S-(+)-Manidipine-d4 615.3171.1*10035Internal Standard

*Note: The m/z 171.1 product ion assumes the d4 label is located on the diphenylmethyl moiety, which is the standard labeling position for stability. Verify your specific CoA.

Chromatographic Conditions

Separating enantiomers requires an isocratic hold or a very shallow gradient on polysaccharide columns.

  • Column: Chiralpak IC-3 (100 x 4.6 mm, 3 µm)

  • Mobile Phase: 2 mM Ammonium Bicarbonate in Water (A) / Acetonitrile (B).[1]

    • Note: Basic pH buffers (Bicarbonate) often improve peak shape for basic drugs like Manidipine on chiral columns.

  • Flow Rate: 0.8 mL/min

  • Column Temp: 30°C

  • Isocratic Program: 85% B (Acetonitrile) / 15% A (Buffer) constant for 8 minutes.

Detailed Sample Preparation Protocol

Liquid-Liquid Extraction (LLE) is chosen over Protein Precipitation (PPT) to minimize matrix effects and maximize column life, which is critical for expensive chiral columns.

SamplePrep Step1 1. Aliquot 200 µL Plasma (Amber Tube) Step2 2. Add 20 µL IS Working Sol (S-(+)-Manidipine-d4) Step1->Step2 Step3 3. Add 50 µL 0.1M NaOH (Basify to pH 10) Step2->Step3 Step4 4. Add 1.5 mL Extraction Solvent (n-Hexane : Diethyl Ether, 1:1) Step3->Step4 Step5 5. Vortex (5 min) & Centrifuge (4000 rpm, 4°C, 10 min) Step4->Step5 Step6 6. Flash Freeze Aqueous Layer (Dry Ice / Acetone Bath) Step5->Step6 Step7 7. Decant Organic Layer into Clean Amber Tube Step6->Step7 Step8 8. Evaporate to Dryness (N2 stream @ 40°C) Step7->Step8 Step9 9. Reconstitute (100 µL Mobile Phase) Step8->Step9

Figure 2: Liquid-Liquid Extraction (LLE) workflow designed to isolate Manidipine from plasma matrix.[2][1][3][4][5][6][7]

Protocol Steps:
  • Thaw plasma samples in a water bath at room temperature under yellow light .

  • Transfer 200 µL of plasma into 2.0 mL amber polypropylene tubes.

  • Spike 20 µL of Internal Standard working solution (50 ng/mL S-(+)-Manidipine-d4).

  • Alkalinize by adding 50 µL of 0.1 M NaOH. Rationale: Manidipine is a base; high pH suppresses ionization in solution, driving the drug into the organic phase.

  • Extract by adding 1.5 mL of n-Hexane/Diethyl Ether (50:50 v/v).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 g for 10 minutes at 4°C.

  • Transfer the supernatant (organic layer) to a fresh tube.

  • Evaporate under a gentle stream of Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (85% ACN / 15% Ammonium Bicarbonate).

  • Inject 5-10 µL into the LC-MS/MS.

Validation Summary & Performance

The method should be validated according to FDA Bioanalytical Method Validation Guidance (2018) .

Table 2: Typical Method Performance Metrics

ParameterAcceptance CriteriaTypical Result
Linearity Range r² > 0.990.05 – 20.0 ng/mL
LLOQ S/N > 10, CV < 20%0.05 ng/mL
Accuracy (Inter-day) 85-115%92.4 - 104.1%
Precision (CV%) < 15%3.5 - 8.2%
Recovery Consistent~85% for both Analyte & IS
Matrix Effect IS Normalized factor ~ 1.00.98 - 1.02

Troubleshooting & Expert Tips

  • Peak Broadening: If the S-(+) peak broadens, check the pH of the mobile phase. Chiralpak IC columns are robust, but pH consistency is vital for reproducible resolution. Ensure the ammonium bicarbonate is freshly prepared.

  • Racemization: Manidipine is relatively stable against racemization in plasma, but avoid high temperatures (>50°C) during evaporation.

  • Carryover: Dihydropyridines are "sticky." Use a needle wash solution containing 50% Methanol / 25% Acetonitrile / 25% Isopropanol with 0.1% Formic Acid to clean the injector needle effectively.

  • Interference: If an interfering peak appears near the retention time, verify it is not the R-(-) enantiomer. Inject a racemic standard to confirm the separation window.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Srinivasu, M. K., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography. Link

  • Mckeage, K., & Scott, L. J. (2004). Manidipine: a review of its use in the management of hypertension. Drugs. Link

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IC-3. Daicel Corporation. Link

Sources

Application Note: Enantioselective Quantitation of Manidipine in Human Plasma using S-(+)-Manidipine-d4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pharmacological potency of manidipine, a third-generation dihydropyridine calcium channel blocker, is highly stereoselective, with the


-(+)-enantiomer (eutomer) exhibiting significantly greater vasodilatory activity than the 

-(-)-enantiomer (distomer). Conventional achiral methods fail to distinguish these forms, potentially obscuring pharmacokinetic (PK) correlations. This application note details a validated LC-MS/MS protocol for the simultaneous quantitation of manidipine enantiomers in human plasma. Uniquely, this method utilizes S-(+)-Manidipine-d4 as the Internal Standard (IS). We address the specific technical nuances of using a chiral stable-isotope labeled IS, including the correction of matrix effects for the co-eluting eutomer and the cross-referencing strategy required for the distomer.

Introduction & Scientific Rationale

The Chirality of Manidipine

Manidipine possesses a chiral center at the C4 position of the dihydropyridine ring.[1] While administered as a racemate, the


-(+)-enantiomer binds with higher affinity to L-type and T-type calcium channels. Regulatory bodies (FDA/EMA) increasingly recommend enantioselective bioanalysis when PK/PD profiles differ significantly between enantiomers.
The Role of S-(+)-Manidipine-d4

In LC-MS/MS, a stable isotope-labeled (SIL) internal standard is the gold standard for correcting ionization suppression and extraction variability.

  • For S-(+)-Manidipine: The S-(+)-d4 IS is an ideal standard. It co-elutes perfectly with the analyte on a chiral column, experiencing identical matrix effects and ionization conditions.

  • For R-(-)-Manidipine: The S-(+)-d4 IS acts as a surrogate standard. Due to chiral resolution, it elutes at a different retention time than the R-isomer. This protocol includes specific validation steps to ensure the IS accurately tracks the R-isomer despite the retention time shift.

Chemical & Physical Properties

CompoundStructure / DescriptionMolecular WeightTransition (m/z)
Manidipine Dihydropyridine derivative.[1][2][3][4][5][6] Light sensitive.610.7 g/mol 611.2

167.1
S-(+)-Manidipine-d4 Deuterated analog (

on the piperazine ring or ester chain).
~614.7 g/mol 615.2

167.1

Caution: Dihydropyridines are extremely photolabile . All sample preparation must occur under yellow monochromatic light or in amber glassware to prevent aromatization to the pyridine analog.

Experimental Protocols

Instrumentation & Chromatographic Conditions

The separation utilizes an immobilized polysaccharide chiral stationary phase (Chiralpak IC-3), known for its robustness with reverse-phase solvents.

  • LC System: UHPLC System (e.g., Agilent 1290 / Shimadzu Nexera)

  • MS System: Triple Quadrupole MS (e.g., SCIEX 6500+ / Thermo Altis)

  • Column: Chiralpak IC-3 (

    
     mm, 3 
    
    
    
    m)
  • Column Temp: 35°C

  • Flow Rate: 0.8 mL/min

Mobile Phase Strategy: A high-organic isocratic method is chosen to maximize ionization efficiency while maintaining chiral recognition.

  • Mobile Phase A: 2 mM Ammonium Bicarbonate in Water (pH ~7.8)

  • Mobile Phase B: Acetonitrile (100%)

  • Ratio: Isocratic 15:85 (A:B)[2][5]

Mass Spectrometry Parameters (ESI+)[4]
  • Ionization: Electrospray Positive (ESI+)

  • Spray Voltage: 4500 V

  • Source Temp: 500°C

  • Curtain Gas: 30 psi

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (V)
Manidipine 611.2167.110025
S-(+)-Manidipine-d4 615.2167.110025

Note: The product ion m/z 167.1 corresponds to the characteristic dihydropyridine ring fragment.

Sample Preparation Protocol (Solid Phase Extraction)

Solid Phase Extraction (SPE) is superior to protein precipitation for removing phospholipids that cause matrix effects, critical when the IS does not co-elute with the R-enantiomer.

Materials:

  • HLB SPE Cartridges (30 mg/1 cc)

  • Amber microcentrifuge tubes

Step-by-Step Workflow:

  • Thawing: Thaw plasma samples in a water bath at room temperature (protected from light).

  • IS Addition: Aliquot 200

    
    L of plasma into an amber tube. Add 20 
    
    
    
    L of S-(+)-Manidipine-d4 working solution (50 ng/mL). Vortex for 30s.
  • Dilution: Add 200

    
    L of 2% Formic Acid (aq) to disrupt protein binding. Vortex.
    
  • Conditioning:

    • 1 mL Methanol[7]

    • 1 mL Water[7]

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge. Apply low vacuum.

  • Washing:

    • Wash 1: 1 mL Water[7]

    • Wash 2: 1 mL 5% Methanol in Water

  • Elution: Elute with 1 mL Methanol.

  • Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100

    
    L of Mobile Phase. Vortex and transfer to amber autosampler vials.
    

Visualizing the Workflow

Diagram 1: Analytical Workflow & Logic

This diagram illustrates the flow from sample extraction to data processing, highlighting the split logic for the two enantiomers based on the single-enantiomer IS.

Manidipine_Workflow cluster_MS Mass Spectrometry Detection Sample Human Plasma Sample (Racemic Manidipine) IS_Add Add IS: S-(+)-Manidipine-d4 (Single Enantiomer) Sample->IS_Add Extract Solid Phase Extraction (SPE) (Remove Phospholipids) IS_Add->Extract LC Chiral LC Separation (Chiralpak IC-3) Extract->LC Peak_R Peak 1: R-(-)-Manidipine (RT: 3.2 min) LC->Peak_R Separation Peak_S Peak 2: S-(+)-Manidipine (RT: 4.5 min) LC->Peak_S Peak_IS Peak 2 (Co-eluting): S-(+)-IS (RT: 4.5 min) LC->Peak_IS Calc Quantitation Logic Peak_R->Calc Normalized by Distal IS (Requires Matrix Validation) Peak_S->Calc Normalized by Co-eluting IS (Ideal Correction) Peak_IS->Calc

Caption: Workflow demonstrating the co-elution of the S-enantiomer with the IS, while the R-enantiomer is chromatographically resolved.

Validation & Troubleshooting Guide

Handling the "Distal" Internal Standard

Because S-(+)-Manidipine-d4 elutes at the same time as S-(+)-Manidipine but away from R-(-)-Manidipine, you must validate that matrix effects are consistent across the run time.

Validation Test: Post-Column Infusion.

  • Infuse neat Manidipine solution continuously into the MS source.

  • Inject a blank extracted plasma sample via the LC column.

  • Requirement: Monitor the baseline. If a suppression zone (dip) occurs at the R-enantiomer retention time but not the S-enantiomer time, the IS will under-correct the R-isomer.

  • Solution: Improve the SPE wash step (e.g., increase wash organic strength to 10% MeOH) to remove the interfering matrix component.

Chiral Inversion Check

While Manidipine is chemically stable against racemization in vitro, biological inversion is possible.

  • Protocol: Spike plasma with pure R-(-)-Manidipine and process.

  • Acceptance: < 1% signal observed at the S-(+) retention time.

Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Broadening Sample solvent mismatch.Ensure reconstitution solvent matches mobile phase (High % ACN).
Low Recovery Photodegradation.Verify amber glassware usage. Check lab lighting.
RT Shift pH fluctuation in Mobile Phase A.Prepare Ammonium Bicarbonate fresh daily; pH is volatile.
Backpressure High Salt precipitation.Ensure Mobile Phase A/B mixing is done after filtration or use a pre-mixed line if stable.

References

  • Srinivasu, M. K., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay.[2] Biomedical Chromatography.

  • BenchChem. (2025).[7][8][9] Application Notes and Protocols for the Use of Manidipine-d4 in Bioequivalence Studies. BenchChem Technical Guides.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3936, Manidipine. PubChem.

  • MIMS. (2025). Manidipine: Pharmacokinetics and Dosage. MIMS Thailand.

  • MDPI. (2014). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules.

Sources

Application Note: High-Sensitivity Chiral Quantification of S-(+)-Manidipine in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated protocol for the enantioselective quantification of S-(+)-Manidipine in human plasma using S-(+)-Manidipine-d4 as the internal standard (IS). While Manidipine is often administered as a racemate, the S-(+) enantiomer exhibits distinct calcium channel blocking potency and pharmacokinetic properties. This method utilizes Solid Phase Extraction (SPE) coupled with Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve a Lower Limit of Quantification (LLOQ) of 0.05 ng/mL .

Key Advantages:

  • Enantiomeric Specificity: Resolves S-(+) from R-(-) forms, crucial for accurate PK/PD modeling.

  • Isotopic Precision: Uses the deuterated enantiomer (S-(+)-Manidipine-d4) to perfectly compensate for matrix effects and ionization suppression specific to the active isomer.

  • High Throughput: 96-well SPE format suitable for clinical trial batch analysis.[1][2]

Introduction & Scientific Rationale

Manidipine is a lipophilic dihydropyridine (DHP) calcium antagonist. Like many DHPs, it undergoes extensive first-pass metabolism and exhibits high protein binding (>95%). The primary bioanalytical challenges are:

  • Photolability: DHPs rapidly oxidize to their pyridine analogs under UV/VIS light.

  • Chirality: The enantiomers may undergo stereoselective metabolism.

  • Sensitivity: Therapeutic plasma concentrations are in the low ng/mL to pg/mL range.

Why S-(+)-Manidipine-d4? Using a racemic internal standard in a chiral assay can lead to "peak hopping" or imperfect integration if the resolution is slightly compromised. Using the specific S-(+)-Manidipine-d4 isotopolog ensures that the IS co-elutes exactly with the analyte of interest (S-Manidipine) but is mass-resolved, providing the highest tier of analytical confidence (Tier 1 Bioanalysis).

Pre-Analytical Considerations (Critical)

Strict Light Protection Protocol:

  • Amber Glassware: All stock solutions and samples must be handled in amber glass.

  • Yellow Light: Laboratory illumination must be filtered (sodium vapor or yellow UV-blocking sleeves) during extraction.

  • Temperature: Plasma samples should be thawed in an ice bath, not at room temperature, to minimize enzymatic degradation.

Materials & Instrumentation

Reagents[3]
  • Analyte: S-(+)-Manidipine Hydrochloride (>99% purity).

  • Internal Standard: S-(+)-Manidipine-d4 (Isotopic purity >99%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Bicarbonate.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Instrumentation
  • LC System: UHPLC System (e.g., Agilent 1290 Infinity II or Shimadzu Nexera).

  • Detector: Triple Quadrupole MS (e.g., SCIEX QTRAP 6500+ or Thermo Altis).

  • Column: Chiralpak IC-3 (150 mm x 4.6 mm, 3 µm) or equivalent polysaccharide-based chiral selector.

  • SPE Plate: Waters Oasis HLB 96-well plate (30 mg) or Phenomenex Strata-X.

LC-MS/MS Conditions

Mass Spectrometry Parameters

Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

ParameterSetting
Ion Source ESI Positive
Spray Voltage 5000 V
Source Temp 500°C
Curtain Gas 35 psi
Collision Gas Medium

MRM Transitions: Note: Transitions should be optimized based on the specific labeling position of the d4 standard.

AnalytePrecursor (m/z)Product (m/z)Dwell Time (ms)CE (eV)
S-(+)-Manidipine 611.2167.110035
S-(+)-Manidipine-d4 615.2167.110035
Chromatographic Conditions

To ensure separation of the S-(+) and R-(-) enantiomers (if racemate is present) and matrix interferences.

ParameterCondition
Column Chiralpak IC-3 (150 x 4.6 mm, 3µm)
Mobile Phase 15:85 (v/v) [2mM Ammonium Bicarbonate] : [Acetonitrile]
Flow Rate 0.8 mL/min (Isocratic)
Run Time 8.0 minutes
Column Temp 30°C
Injection Vol 5 - 10 µL

Experimental Protocol

Stock Solution Preparation
  • Stock A (Analyte): Dissolve S-(+)-Manidipine in MeOH to 1 mg/mL. Store at -20°C in amber glass.

  • Stock B (IS): Dissolve S-(+)-Manidipine-d4 in MeOH to 1 mg/mL.

  • Working IS Solution: Dilute Stock B with 50% ACN to reach 50 ng/mL .

Sample Preparation (Solid Phase Extraction)

This workflow utilizes a 96-well SPE plate for high throughput and cleanliness.[1][2][3]

SPE_Workflow Sample 1. Sample Aliquot 200 µL Plasma IS_Add 2. IS Addition Add 20 µL S-(+)-Manidipine-d4 Vortex 30s Sample->IS_Add Dilution 3. Pre-treatment Add 200 µL 2% Formic Acid Vortex IS_Add->Dilution Condition 4. Condition SPE 1 mL MeOH -> 1 mL Water Dilution->Condition Prepare Plate Load 5. Load Sample Gravity or Low Vacuum Condition->Load Wash 6. Wash Step 1 mL 5% MeOH in Water Remove Salts/Proteins Load->Wash Elute 7. Elution 1 mL 100% Acetonitrile Collect in Amber Plate Wash->Elute Dry 8. Evaporation N2 Stream @ 40°C Protect from Light Elute->Dry Recon 9. Reconstitution 150 µL Mobile Phase Vortex -> Inject Dry->Recon

Figure 1: Optimized Solid Phase Extraction (SPE) workflow for Manidipine isolation from plasma.

Detailed Steps:

  • Aliquot: Transfer 200 µL of human plasma into a 96-well deep-well plate.

  • Spike IS: Add 20 µL of Working IS Solution (S-(+)-Manidipine-d4). Vortex gently.

  • Pre-treat: Add 200 µL of 2% Formic Acid in water to disrupt protein binding. Vortex.

  • Conditioning: Condition Oasis HLB plate with 1 mL MeOH followed by 1 mL Water.

  • Load: Apply pre-treated samples to the cartridge. Apply low vacuum (approx. 5 inHg).

  • Wash: Wash with 1 mL of 5% Methanol in water. Dry under high vacuum for 2 minutes to remove residual water.

  • Elute: Elute with 1 mL of 100% Acetonitrile.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C (Yellow light environment!).

  • Reconstitute: Reconstitute residue in 150 µL of mobile phase. Vortex for 1 min and centrifuge at 4000 rpm for 5 min.

Method Validation Parameters

This protocol is designed to meet FDA/EMA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity
  • Calibration Range: 0.05 ng/mL to 10.0 ng/mL.

  • Weighting: 1/x² linear regression.

  • Acceptance: r² > 0.99.

Accuracy & Precision
QC LevelConcentration (ng/mL)Intra-Day CV (%)Accuracy (%)
LLOQ 0.05< 15.085-115
LQC 0.15< 10.090-110
MQC 4.00< 8.090-110
HQC 8.00< 5.090-110
Stability Assessment (Crucial)
  • Bench-top: Stable for 4 hours in ice bath (Yellow light). Unstable in ambient light.

  • Freeze-Thaw: Stable for 3 cycles at -80°C.

  • Processed Sample: Stable for 24 hours in autosampler at 4°C (Amber vials).

Troubleshooting & Expert Tips

  • Peak Tailing: Dihydropyridines are basic. If peak tailing occurs on the chiral column, increase the Ammonium Bicarbonate concentration slightly (up to 5mM) or ensure the pH is basic (pH 8.0-8.5) to keep the amine uncharged for better interaction with the chiral selector.

  • Low Recovery: If SPE recovery is <70%, ensure the "Dry" step after the Wash is sufficient. Residual water prevents the organic elution solvent from effectively interacting with the hydrophobic sorbent.

  • IS Interference: If signal is seen in the blank at the IS channel, check for "crosstalk" from the analyte (M+4 isotope contribution). Ensure the chromatographic resolution is maintained and the concentration of IS is not excessive.

References

  • Nirogi, R., et al. (2012). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Journal of Chromatography B. Link

  • Mao, B., et al. (2011). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis. Link

  • Kawabata, K., et al. (2024).[4] Photostability evaluation of manidipine tablets and structural determination of its photoproducts. Analytical Sciences. Link

  • BenchChem Application Note. (2025). Application Notes and Protocols for the Use of Manidipine-d4 in Bioequivalence Studies. Link

Sources

Using S-(+)-Manidipine-d4 in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Chiral Pharmacokinetic Analysis of S-(+)-Manidipine Using S-(+)-Manidipine-d4 Internal Standard

Abstract

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of S-(+)-Manidipine in human plasma. The method utilizes S-(+)-Manidipine-d4 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability specific to the active eutomer. Special emphasis is placed on controlling photodegradation and maintaining chiral integrity during sample preparation.

Introduction

Manidipine is a third-generation dihydropyridine (DHP) calcium channel blocker used for hypertension. It possesses a chiral center, resulting in two enantiomers: S-(+) and R-(-). The S-(+) enantiomer (eutomer) exhibits significantly higher pharmacological activity than the R-(-) form. Consequently, modern pharmacokinetic (PK) studies require enantioselective analysis to accurately correlate plasma concentrations with therapeutic effects.

Why S-(+)-Manidipine-d4? In chiral LC-MS/MS, matrix effects (ion suppression/enhancement) can vary at different retention times. A generic achiral internal standard (e.g., felodipine) or a racemic deuterated mix may not co-elute perfectly with the S-(+) analyte on a chiral column, leading to inaccurate correction. Using the enantiomer-specific S-(+)-Manidipine-d4 ensures:

  • Perfect Co-elution: The IS experiences the exact same matrix environment as the analyte.

  • Chiral Fidelity: Monitors potential on-column racemization (though rare for DHPs).

  • Extraction Normalization: Compensates for enantiomer-specific losses during Liquid-Liquid Extraction (LLE).

Chemical & Physical Properties

PropertyS-(+)-ManidipineS-(+)-Manidipine-d4 (IS)
Molecular Formula C35H38N4O6C35H34D4N4O6
Molecular Weight ~610.7 g/mol ~614.7 g/mol
Chirality S-(+) EnantiomerS-(+) Enantiomer
Solubility DMSO, Methanol, AcetonitrileDMSO, Methanol, Acetonitrile
pKa ~6.8 (Basic)~6.8 (Basic)
LogP ~5.5 (Highly Lipophilic)~5.5 (Highly Lipophilic)
Critical Handling Constraint: Photostability

All dihydropyridines, including Manidipine, are extremely sensitive to UV and visible light (wavelengths <450 nm). Exposure causes oxidation of the dihydropyridine ring to a pyridine analog, which is pharmacologically inactive and has a different mass (M-2H).

  • Requirement: All procedures must be performed under monochromatic yellow light (sodium vapor or filtered LED).

  • Glassware: Use amberized glassware for all stock and working solutions.

Method Development Strategy

Internal Standard Selection Logic

The choice of IS dictates the accuracy of the method. The decision matrix below illustrates why S-(+)-Manidipine-d4 is the superior choice for this specific application.

IS_Selection Start Select Internal Standard Type Is the study Chiral? Start->Type Achiral Use Racemic Manidipine-d4 or Analog (e.g. Felodipine) Type->Achiral No Chiral Chiral Separation Required Type->Chiral Yes Coelution Does IS co-elute with S-(+)? Chiral->Coelution Generic_IS Generic IS (e.g. Nifedipine) Elutes at different RT Result: Poor Matrix Correction Coelution->Generic_IS No Racemic_d4 Racemic Manidipine-d4 Contains R-d4 and S-d4 Risk: Cross-talk if resolution poor Coelution->Racemic_d4 Partial Specific_IS S-(+)-Manidipine-d4 Perfect Co-elution Result: Optimal Correction Coelution->Specific_IS Yes (Ideal)

Figure 1: Decision matrix for Internal Standard selection in Chiral PK studies.

Mass Spectrometry (MRM Optimization)
  • Ionization: ESI Positive Mode (M+H)+.

  • Precursor Ion:

    • Analyte: m/z 611.4[1]

    • IS (d4): m/z 615.4

  • Product Ions: Perform a product ion scan.[2][3][4] Common DHP fragments include the loss of the ester side chain.

    • Target Transition: 611.4

      
       167.1 (Typical DHP fragment) or 611.4 
      
      
      
      424.2.
    • IS Transition: 615.4

      
       167.1 (If fragment contains no D) or 615.4 
      
      
      
      428.2 (If fragment contains D).

Experimental Protocol

Reagent Preparation
  • Stock Solution (1 mg/mL): Dissolve 1 mg of S-(+)-Manidipine-d4 in 1 mL of Methanol. Store in Amber Glass at -80°C.

  • Working IS Solution (50 ng/mL): Dilute stock in 50% Methanol/Water. Prepare fresh daily under yellow light.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over protein precipitation to remove phospholipids and maximize sensitivity.

  • Aliquot: Transfer 200 µL of plasma into a 2 mL amber polypropylene tube.

  • IS Addition: Add 20 µL of S-(+)-Manidipine-d4 working solution. Vortex for 10 sec.

  • Buffer: Add 100 µL of 0.1 M NaOH or Carbonate Buffer (pH 9.8) to ensure the drug is in its non-ionized free base form (improves extraction into organic layer).

  • Extraction: Add 1 mL of extraction solvent (n-Hexane : Diethyl Ether, 70:30 v/v ).

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 min at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase.

LC-MS/MS Conditions
ParameterSetting
Column Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralcel OJ-RH
Dimensions 150 x 4.6 mm, 3 µm particle size
Mobile Phase Isocratic: 20 mM Ammonium Bicarbonate : Acetonitrile (15:85 v/v)
Flow Rate 0.5 - 0.8 mL/min
Run Time ~8.0 minutes (S-(+) typically elutes after R-(-), verify with standards)
Injection Vol 5 - 10 µL
Temp 25°C - 30°C

Note on Deuterium Isotope Effect: In reversed-phase chiral chromatography, deuterated isotopes may exhibit a very slight shift in retention time compared to the non-deuterated analyte. Ensure the integration window covers both the analyte and IS peaks if a slight separation occurs, though they should ideally co-elute.

Analytical Workflow Diagram

Workflow cluster_0 Sample Prep (Yellow Light) cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (200 µL) IS_Add Add IS: S-(+)-Manidipine-d4 Plasma->IS_Add Alk Alkalinize (pH 9.8) IS_Add->Alk LLE LLE Extraction (Hexane/Ether) Alk->LLE Dry N2 Evaporation LLE->Dry Recon Reconstitute Dry->Recon LC Chiral LC (Chiralpak IC-3) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step analytical workflow from plasma sample to data quantification.

Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)
  • Selectivity: Analyze 6 blank plasma lots. No interference >20% of LLOQ at the retention time of S-(+)-Manidipine.

  • Linearity: Typical range 0.05 – 20 ng/mL. Correlation coefficient (

    
    ) > 0.99.
    
  • Recovery: Compare peak area of extracted samples vs. post-extraction spiked samples. The IS (d4) recovery should track the Analyte recovery within ±15%.

Troubleshooting Guide
  • Problem: Low Sensitivity / High Noise.

    • Cause: Ion suppression from phospholipids.

    • Fix: Ensure LLE supernatant is not contaminated with the aqueous layer. Consider a wash step with hexane before elution if using SPE.

  • Problem: Degradation of peaks.

    • Cause: Photodegradation.[5][6]

    • Fix: Verify "Yellow Light" protocols. Check if the autosampler rack is covered/dark.

  • Problem: IS and Analyte not co-eluting.

    • Cause: Column aging or mobile phase pH drift.

    • Fix: Adjust Ammonium Bicarbonate buffer pH fresh daily. Deuterium effect is usually negligible; if significant separation occurs, check column performance.

References

  • Adireddy, V., et al. (2017). "Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay." Biomedical Chromatography, 31(11). Link

  • Jing, J., et al. (2007). "Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS." Biomedical Chromatography, 21(8), 836-840. Link

  • Kawabata, K., et al. (2024). "Photostability evaluation of manidipine tablets and structural determination of its photoproducts."[7] Analytical Sciences, 40, 1733–1747.[7] Link

  • Yamaguchi, M., et al. (1992). "Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography."[8] Journal of Chromatography B, 575(1), 123-129.[8] Link

  • ResolveMass. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." ResolveMass Laboratories Application Notes. Link

Sources

Advanced Sample Preparation & LC-MS/MS Protocols for S-(+)-Manidipine-d4

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dihydropyridine Challenge

S-(+)-Manidipine is a third-generation dihydropyridine (DHP) calcium channel blocker characterized by high lipophilicity and potent vasoselectivity. In pharmacokinetic (PK) and bioequivalence studies, the use of S-(+)-Manidipine-d4 (deuterated internal standard) is the gold standard for correcting matrix effects, extraction variability, and ionization suppression in LC-MS/MS assays.

However, the analysis of Manidipine presents a specific "Triad of Instability" that often leads to assay failure:

  • Photolability: The 1,4-dihydropyridine ring rapidly oxidizes to a pyridine analog under UV/visible light, altering the molecular mass (M-2H) and rendering the IS ineffective.

  • Adsorption: The high lipophilicity (

    
    ) leads to significant non-specific binding to plastic surfaces.
    
  • Basicity: With pKa values around 6.7 and 2.9, pH control during extraction is critical to ensure recovery.

This guide details a self-validating workflow designed to mitigate these risks, ensuring high-sensitivity quantification (pg/mL range).

Physicochemical Profile & Pre-Analytical Handling[1]

Understanding the molecule is the first step to successful extraction.

PropertyValue / CharacteristicImplication for Protocol
Molecular Structure Dihydropyridine coreCRITICAL: Extremely light-sensitive.
pKa ~6.7 (Basic)Extraction requires alkaline pH (pH > 8.0) to neutralize the amine and drive it into organic solvent.
LogP ~6.0 - 7.0Highly lipophilic. Avoid pure aqueous solvents; minimizes plastic contact.
Chirality S-(+) EnantiomerIf chiral separation is required, avoid racemization conditions (extreme heat/pH for prolonged periods).
Solubility Methanol, Acetonitrile, DMSOStock solutions must be organic.
The "Amber Rule" (Mandatory)

All procedures described below must be performed under monochromatic yellow light (sodium lamp) or in varying degrees of darkness. All glassware must be amber-silanized.

  • Why? UV radiation causes the aromatization of the DHP ring. Once oxidized, Manidipine-d4 will no longer track the ionization of the analyte, destroying assay accuracy.

Protocol A: Stock Solution Preparation

Objective: Create a stable primary stock of S-(+)-Manidipine-d4 free from degradation.

  • Weighing: Weigh approximately 1.0 mg of S-(+)-Manidipine-d4 into a 10 mL amber volumetric flask.

    • Note: Do not use plastic weighing boats; use anti-static weighing paper or glass.

  • Dissolution: Dissolve in Methanol (LC-MS Grade) .

    • Reasoning: Methanol provides excellent solubility and is compatible with subsequent LC mobile phases.

  • Sonication: Sonicate for 2 minutes in a water bath (ambient temperature) to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -80°C .

    • Stability:[1][2] Stable for 6 months at -80°C. Discard if any yellowing darkens (sign of oxidation).

Protocol B: Biological Matrix Extraction (Liquid-Liquid Extraction)

While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is strongly recommended for Manidipine to remove phospholipids that cause ion suppression and to concentrate the sample for low LLOQ (0.05 ng/mL).

Reagents:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) : n-Hexane (4:1 v/v).

  • Buffer: 0.1 M Sodium Hydroxide (NaOH) or Borate Buffer (pH 9.0).

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma (K2EDTA) into an amber glass tube.

  • IS Spiking: Add 20 µL of S-(+)-Manidipine-d4 Working Solution (e.g., 50 ng/mL in 50% MeOH). Vortex gently.

  • Alkalinization: Add 100 µL of 0.1 M NaOH. Vortex for 10 seconds.

    • Mechanism:[1][3] This shifts the pH > pKa (6.7), ensuring Manidipine is in its uncharged (neutral) state, maximizing partition into the organic layer.

  • Extraction: Add 3.0 mL of MTBE:Hexane (4:1) .

    • Why this mix? MTBE provides high recovery for DHPs, while Hexane reduces the co-extraction of polar plasma interferences.

  • Agitation: Shake on a reciprocating shaker for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the organic (top) layer into a clean amber glass tube.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (Acetonitrile:10mM Ammonium Acetate, 80:20). Vortex and transfer to an amber autosampler vial.

LC-MS/MS Method Parameters

To validate the extraction, the chromatographic system must separate the analyte from matrix interferences.

Achiral Conditions (Total Manidipine)
  • Column: C18 (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][4]

  • Gradient: 60% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Chiral Conditions (Enantiomer Specific)
  • Column: Chiralpak IC-3 or AD-RH (Cellulose-based).

  • Mobile Phase: Isocratic Ammonium Bicarbonate (10mM) : Acetonitrile (15:85 v/v).

  • Note: High organic content is often needed for chiral resolution of DHPs.

Mass Spectrometry (MRM)[5]
  • Ionization: ESI Positive Mode.

  • S-(+)-Manidipine Transitions:

    
     611.2 
    
    
    
    167.1
  • S-(+)-Manidipine-d4 Transitions:

    
     615.2 
    
    
    
    171.1
  • Mechanism:[1][3] The fragment 167.1 typically corresponds to the dihydropyridine ring cleavage or the side chain, which retains the deuterium label in the d4 analog (verify specific labeling position with certificate of analysis).

Visualized Workflows

Diagram 1: The "Amber Path" Extraction Workflow

This diagram illustrates the critical decision points and environmental controls required for Manidipine analysis.

ManidipineWorkflow Start Plasma Sample Environment CRITICAL: Amber Glass & Sodium Lamp Light Start->Environment Transfer Spike Spike IS (Manidipine-d4) Environment->Spike pH_Adj Alkalinize (pH > 8) (0.1M NaOH) Spike->pH_Adj Neutralize Amine LLE LLE Extraction (MTBE:Hexane 4:1) pH_Adj->LLE Partition to Organic PhaseSep Phase Separation (Centrifuge) LLE->PhaseSep Dry N2 Evaporation (40°C) PhaseSep->Dry Top Layer Recon Reconstitution (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Caption: Step-by-step LLE workflow emphasizing the critical environmental control (Amber/Sodium Light) to prevent photodegradation.

Diagram 2: Photodegradation Mechanism

Understanding the failure mode is essential for troubleshooting.

Degradation Active S-(+)-Manidipine (DHP Ring) Active Drug / Valid IS Light UV/Vis Light Exposure (< 450nm) Active->Light Oxidation Oxidation Reaction (Aromatization) Light->Oxidation Inactive Pyridine Analog (Mass Shift: M-2H) Oxidation->Inactive Result Assay Failure: IS does not track analyte Inactive->Result

Caption: The degradation pathway of Dihydropyridines (DHP) to Pyridines upon light exposure, resulting in mass shift and assay failure.

Troubleshooting & Self-Validation

To ensure the protocol is working, check these indicators:

  • IS Area Stability: In a batch of 50 samples, the Manidipine-d4 peak area should not vary by more than 15% CV.

    • Failure Mode: If area counts drift downward over time in the autosampler, the sample is degrading. Solution: Use amber autosampler vials and keep the tray temperature at 4°C.

  • Recovery Check:

    • Compare the area of extracted IS vs. neat IS solution injected directly.

    • Target: >80% recovery.[5][2][6]

    • Low Recovery? Check the pH of the plasma before adding MTBE. It must be basic.

  • Back-Exchange:

    • Incubate Manidipine-d4 in plasma for 4 hours. Analyze. If the "d0" (Manidipine) signal increases, deuterium is exchanging. (Rare with d4 on the ring, but possible with labile protons).

References

  • BenchChem. (2025).[7][8] Application Notes and Protocols for the Use of Manidipine-d4 in Bioequivalence Studies. Retrieved from

  • Nirogi, R., et al. (2012). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Kawabata, K., et al. (2024).[9] Photostability evaluation of manidipine tablets and structural determination of its photoproducts. Analytical Sciences. Retrieved from

  • PubChem. (2025).[10] Manidipine Compound Summary. National Library of Medicine. Retrieved from [11]

  • Phapale, P.B., et al. (2010).[6][12] Development and validation of liquid chromatography tandem mass spectrometry method for the quantification of manidipine in human plasma. Thai Journal of Pharmaceutical Sciences. Retrieved from

Sources

Application Note: High-Sensitivity Determination of Manidipine in Human Plasma via Mixed-Mode Cation Exchange SPE and LC-MS/MS

[1][2]

Executive Summary & Scientific Rationale

Manidipine is a third-generation dihydropyridine calcium channel blocker used for hypertension.[1][2][3] Its analysis in biological matrices presents three distinct challenges:

  • Photolability: Dihydropyridines rapidly oxidize to pyridine analogs under UV/visible light.[2]

  • Low Dosage: Therapeutic plasma concentrations are often in the low ng/mL to pg/mL range, requiring high sensitivity.[2]

  • Matrix Interference: Plasma phospholipids often cause significant ion suppression in the mass spectrometer source.[2]

This protocol utilizes Mixed-Mode Cation Exchange (MCX) solid-phase extraction.[1] Unlike simple Liquid-Liquid Extraction (LLE) or Hydrophilic-Lipophilic Balance (HLB) methods, MCX utilizes a "Lock-and-Wash" mechanism.[1][2] The basic manidipine molecule is protonated and ionically bound to the sorbent, allowing for a 100% organic solvent wash that removes neutral matrix interferences (lipids) without losing the analyte.

Critical Success Factor: The use of Manidipine-d4 as the Internal Standard (IS).[2][4] As a stable isotope-labeled analog, it perfectly mimics the analyte’s ionization efficiency, extraction recovery, and degradation profile, thereby auto-correcting for matrix effects and slight photolytic losses during processing.

Experimental Methodology

Materials & Reagents[2]
  • Analyte: Manidipine Hydrochloride (Purity >99%).[1][2]

  • Internal Standard: Manidipine-d4 (Deuterated).[1][2][4]

  • SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX, 30 mg/1 cc or equivalent).[1][2]

  • Matrix: Drug-free Human Plasma (K2EDTA).[1][2]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH).[1]

Photostability Precautions (Mandatory)
  • All procedures must be performed under monochromatic yellow light (sodium vapor) or in a darkened room.[1][2]

  • All glassware and autosampler vials must be amber-colored .[1][2]

  • Stock solutions should be wrapped in aluminum foil.[2]

Solution Preparation
  • Stock Solutions: Prepare 1 mg/mL Manidipine and Manidipine-d4 in Methanol. Store at -20°C.

  • Working IS Solution: Dilute Manidipine-d4 to 10 ng/mL in 50:50 MeOH:Water.

  • Pre-treatment Buffer: 2% Formic Acid in Water (pH ~2.5).[1][2]

Sample Preparation Workflow

The following protocol uses a 200 µL plasma volume.

Step 1: Spiking & Pre-treatment

  • Aliquot 200 µL of plasma into an amber microcentrifuge tube.

  • Add 20 µL of Working IS Solution (Manidipine-d4).[1][2] Vortex for 30 sec.

  • Add 200 µL of Pre-treatment Buffer (2% FA).

    • Mechanism:[2][5][6] This acidifies the sample (pH < pKa of Manidipine ~8.8), ensuring the piperazine nitrogen is fully protonated (positively charged) for cation exchange binding.

  • Vortex and centrifuge at 10,000 rpm for 5 min to precipitate gross proteins.

Step 2: Solid Phase Extraction (MCX)

StepSolvent / VolumeMechanistic Purpose
1. Condition 1 mL MethanolActivates the hydrophobic chains of the sorbent.
2. Equilibrate 1 mL WaterPrepares the sorbent for aqueous sample loading.[2]
3. Load Supernatant from Step 1Analyte (+) binds to Sulfonate (-) groups via ionic exchange.[1][2] Neutrals bind via reverse-phase.[1][2]
4. Wash 1 1 mL 2% Formic AcidRemoves hydrophilic interferences, proteins, and salts. Analyte remains ionized and bound.[2]
5. Wash 2 1 mL 100% MethanolCritical Step: Removes neutral hydrophobic interferences (phospholipids).[1][2] Analyte is retained by ionic bond, unlike in HLB/C18 where it would elute.
6.[2] Elute 2 x 250 µL 5% NH4OH in MeOHHigh pH neutralizes the analyte (removes charge), breaking the ionic bond and releasing it into organic solvent.

Step 3: Post-Extraction

  • Evaporate the eluate to dryness under a stream of Nitrogen at 40°C (Protect from light).

  • Reconstitute in 100 µL of Mobile Phase (60:40 ACN:Water + 0.1% FA).

  • Transfer to amber autosampler vials.

LC-MS/MS Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000/5500 or Thermo Altis).

  • Column: C18, 50 x 2.1 mm, 1.7 µm or 2.5 µm (e.g., Waters BEH C18 or Agilent Zorbax).

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 5-10 µL.

Mobile Phase:

  • A: 0.1% Formic Acid in Water (aqueous).[1][2]

  • B: Acetonitrile (organic).[1][2]

Gradient Profile:

Time (min) % B Description
0.0 30 Initial loading
0.5 30 Hold
2.5 90 Elution of Manidipine
3.5 90 Wash column
3.6 30 Re-equilibration

| 5.0 | 30 | End of run |[1][2]

MS Parameters (Positive ESI):

  • Source Temp: 500°C.

  • Ion Spray Voltage: 5500 V.[2]

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)
Manidipine 611.2167.135
Manidipine-d4 615.2171.135

Note: The product ion 167.1 corresponds to the diphenylmethyl-piperazine fragment, which is highly specific.

Visualizing the "Lock-and-Wash" Mechanism

The following diagram illustrates the specific chemical logic behind using Mixed-Mode Cation Exchange (MCX) for Manidipine, highlighting why it yields cleaner extracts than standard methods.

SPE_Mechanismcluster_interferenceInterference RemovalSampleAcidified Plasma Sample(Manidipine+)MCX_SorbentMCX Sorbent(Sulfonate- / Hydrophobic)Sample->MCX_SorbentLoadBindingIonic Binding(Manidipine+ <-> Sulfonate-)MCX_Sorbent->BindingRetention MechanismWash_AcidWash 1: Aqueous AcidRemoves Salts/ProteinsBinding->Wash_AcidRetains AnalyteWash_OrgWash 2: 100% MethanolRemoves Neutrals/LipidsWash_Acid->Wash_OrgCrucial Cleanup StepElutionElution: 5% NH4OH(Neutralizes Manidipine -> Release)Wash_Org->ElutionBreak Ionic Bond

Figure 1: The "Lock-and-Wash" mechanism of MCX SPE allows for aggressive organic washing to remove matrix phospholipids while retaining the basic Manidipine analyte.[1]

Method Validation & Troubleshooting

Self-Validating Quality Control

To ensure the assay is performing correctly, calculate the IS Normalized Matrix Factor during validation:

1
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (<50%) Incorrect pH during load or elution.[1][2]Load: Ensure plasma is acidified (pH < 4).[1][2] Elute: Ensure elution solvent is fresh (NH4OH is volatile).[1][2]
Manidipine Degradation Light exposure.[1][2][7][8][9]Verify amber glassware usage.[2] Check if degradation peaks (M-2H) appear in MS.[1][2]
High Backpressure Protein precipitation on cartridge.[1][2]Ensure the pre-treatment centrifugation step is sufficient.[2] Do not load the pellet.
Carryover Stickiness of lipophilic drug.[1][2]Use a needle wash of 50:50 MeOH:ACN + 0.1% FA.[2]

Bioanalytical Workflow Diagram

Workflowcluster_prepSample Pre-Treatmentcluster_speMCX Extractioncluster_analysisLC-MS AnalysisPlasmaPlasma (200µL)Add_ISAdd Manidipine-d4(Internal Standard)Plasma->Add_ISAcidifyAcidify (2% FA)Protonate AnalyteAdd_IS->AcidifyCentrifugeCentrifuge(Remove Particulates)Acidify->CentrifugeLoadLoad SupernatantCentrifuge->LoadWashWash (Acid -> MeOH)Load->WashEluteElute (Basic MeOH)Wash->EluteEvapEvaporate & ReconstituteElute->EvapInjectInject LC-MS/MS(MRM Mode)Evap->Inject

Figure 2: End-to-end bioanalytical workflow for Manidipine quantification.[1][2]

References

  • Nirogi, R., et al. (2012).[2] "Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay." Biomedical Chromatography.

  • Kawabata, K., et al. (2024).[2][9] "Photostability evaluation of manidipine tablets and structural determination of its photoproducts." Analytical Sciences.[2][9]

  • Phakthong, W., et al. (2014).[2] "Development and validation of liquid chromatography tandem mass spectrometry method for the quantification of manidipine in human plasma." International Journal of Pharmacy and Pharmaceutical Sciences.

  • Waters Corporation. "Oasis MCX: Mixed-Mode Cation-Exchange Sorbent for Basic Compounds."[1][2] Application Note. [1]

Application Note: Chromatographic Conditions for S-(+)-Manidipine-d4 Separation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and bioanalytical scientists focusing on the separation and quantification of S-(+)-Manidipine and its deuterated internal standard, S-(+)-Manidipine-d4 .[1][2]

The guide addresses two distinct but critical chromatographic needs:

  • Chiral Separation: Isolating the S-(+) enantiomer from the R-(-) enantiomer to ensure enantiomeric purity.[1][2]

  • Bioanalytical Quantification: High-throughput LC-MS/MS analysis of S-(+)-Manidipine in biological matrices using the d4 analog as an Internal Standard (IS).

Introduction & Scientific Context

Manidipine is a third-generation dihydropyridine calcium channel blocker (CCB) used for hypertension.[1][2][3] Like many CCBs, it possesses a chiral center, resulting in two enantiomers: S-(+)-Manidipine and R-(-)-Manidipine .[1][2] The S-(+) isomer (eutomer) is pharmacologically more potent and clinically beneficial compared to the R-(-) isomer (distomer).[1][2]

S-(+)-Manidipine-d4 serves as the stable isotope-labeled Internal Standard (SIL-IS) for accurate mass spectrometry-based quantification.[1][2] The "d4" label typically resides on the ethyl linker of the piperazine side chain.[2] While the d4 analog co-elutes with the analyte in achiral systems (desirable for IS), it must be spectrally resolved. In chiral systems, the goal is to confirm the enantiomeric purity of the S-form against the R-form.[2]

Key Physicochemical Properties
PropertyDataRelevance to Chromatography
Molecular Formula C₃₅H₃₈N₄O₆ (d0) / C₃₅H₃₄D₄N₄O₆ (d4)Mass shift of +4 Da for MS detection.[1][2][4]
Molecular Weight 610.71 g/mol (d0) / 614.74 g/mol (d4)Precursor ions: m/z 611.4 and 615.[1]4.
pKa ~6.7 (Basic)Requires buffered mobile phases (pH > 4 or basic) to improve peak shape.[2]
LogP ~7.02 (Highly Lipophilic)Strong retention on C18; requires high organic content for elution.[2]
Solubility Insoluble in water; Soluble in MeOH, ACN, DMSODissolve stocks in MeOH or DMSO; avoid aqueous diluents for stock.

Protocol A: Chiral LC-MS/MS Separation (Enantiomeric Purity)

Objective: To separate S-(+)-Manidipine from R-(-)-Manidipine to verify enantiomeric excess (ee) or study stereoselective pharmacokinetics.[1][2]

Chromatographic Conditions

This method utilizes an immobilized polysaccharide column, which offers superior stability and separation efficiency for dihydropyridines.[2]

  • Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 3 µm silica).[1][2]

    • Alternative: Chiralpak IA or Lux Cellulose-2.[1][2]

  • Dimensions: 150 mm × 4.6 mm, 3 µm particle size.[2]

  • Mobile Phase: Isocratic elution.[2]

    • Composition: Acetonitrile : 2 mM Ammonium Bicarbonate (85 : 15, v/v).[2]

    • Note: The high organic content (85% ACN) operates in a "polar organic" mode, reducing analysis time while maintaining selectivity.[2]

  • Flow Rate: 0.5 – 0.8 mL/min.[2]

  • Column Temperature: 25°C (Ambient) to 35°C.[2]

  • Run Time: ~8–10 minutes (S-isomer typically elutes second on IC phases, but verification with pure standards is mandatory).

Mass Spectrometry Detection (MS/MS)
  • Ionization: ESI Positive Mode (+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][2][3][5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
S-(+)-Manidipine 611.4 [M+H]⁺167.015035
S-(+)-Manidipine-d4 615.4 [M+H]⁺167.015035
  • Mechanistic Insight: The product ion at m/z 167.0 corresponds to the diphenylmethyl cation .[2] Since the d4 label is typically on the ethyl linker (not the diphenylmethyl group), the fragment mass remains 167.0 for both d0 and d4 species.

Protocol B: Achiral Bioanalytical LC-MS/MS (PK/Quantification)

Objective: High-throughput quantification of S-(+)-Manidipine in plasma using the d4 analog as a co-eluting internal standard.[1][2]

Sample Preparation (LLE)

Liquid-Liquid Extraction (LLE) is preferred over Protein Precipitation (PPT) to remove phospholipids and improve sensitivity for this lipophilic drug.[1][2]

  • Aliquot: Transfer 100 µL plasma into a glass tube.

  • IS Addition: Add 10 µL of S-(+)-Manidipine-d4 working solution (e.g., 100 ng/mL).

  • Buffer: Add 50 µL of 0.1 M NaOH or Ammonia (to basify and ensure the drug is in uncharged free-base form for extraction).

  • Extraction: Add 3 mL Methyl tert-butyl ether (MTBE) or n-Hexane:Ethyl Acetate (80:20) .[1][2]

  • Agitate: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min.

  • Dry: Transfer supernatant to a clean tube; evaporate under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[2]

  • Dimensions: 50 mm × 2.1 mm, 1.8 µm or 3.5 µm (Short column for speed).[2]

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.

    • B: Acetonitrile (or Methanol).[2]

  • Gradient Program:

    • 0.0 min: 30% B[1]

    • 0.5 min: 30% B[1]

    • 2.0 min: 90% B (Elution of Manidipine/IS)[1]

    • 3.0 min: 90% B

    • 3.1 min: 30% B (Re-equilibration)

  • Flow Rate: 0.3 – 0.5 mL/min.[2]

Experimental Workflow & Logic Diagram

ManidipineWorkflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Chromatographic Separation cluster_2 Phase 3: MS/MS Detection Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (S-(+)-Manidipine-d4) Sample->IS_Add Basify Alkalinization (NaOH/NH3, pH > 9) IS_Add->Basify Extract LLE Extraction (MTBE or Hexane) Basify->Extract Dry Evaporation & Reconstitution Extract->Dry Decision Select Mode Dry->Decision Chiral Chiral LC (Enantioselective) Col: Chiralpak IC-3 Sep: S-(+) vs R-(-) Decision->Chiral Purity Check Achiral Achiral LC (Bioanalysis) Col: C18 RP Co-elution of Analyte + IS Decision->Achiral PK Study ESI ESI (+) Source Chiral->ESI Achiral->ESI MRM MRM Transitions Manidipine: 611.4 -> 167.0 IS (d4): 615.4 -> 167.0 ESI->MRM Data Quantification / Ratio Calc MRM->Data

Caption: Workflow for S-(+)-Manidipine analysis illustrating the bifurcation between Chiral (purity) and Achiral (quantification) pathways.

Troubleshooting & Expert Insights

Deuterium Isotope Effect

In high-efficiency achiral chromatography (UPLC), deuterated isotopes may elute slightly earlier than the non-deuterated analyte due to the "deuterium isotope effect" (weaker lipophilic interaction).[1]

  • Observation: S-(+)-Manidipine-d4 elutes 0.05–0.1 min before S-(+)-Manidipine.[1][2]

  • Impact: Usually negligible for integration.[2] However, ensure the MS dwell time is sufficient to capture points across both peaks if they partially separate.[2]

Sensitivity & Carryover[1]
  • Adsorption: Manidipine is highly lipophilic and "sticky."[2] It binds to glass and plastic surfaces.[2]

  • Solution: Use silanized glass vials or low-binding polypropylene.[1][2] Include 50% organic solvent (MeOH/ACN) in the reconstitution solution to prevent adsorption to vial walls.[2]

  • Wash Step: Implement a strong needle wash (e.g., ACN:Isopropanol:Formic Acid 40:40:20) to eliminate carryover between injections.[2]

Stability

Dihydropyridines are light-sensitive (photolabile).[1][2]

  • Protocol: Perform all extraction steps under yellow monochromatic light or low-light conditions. Wrap stock solution vials in aluminum foil.

References

  • Sridhar, V. et al. (2017). "Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay."[1][2] Biomedical Chromatography.

  • Rezaee, F. et al. (2012). "Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study."[2] Journal of Chromatographic Science. [1]

  • Cayman Chemical. "Manidipine-d4 Product Information & Structure."[2]

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection."

Sources

S-(+)-Manidipine-d4 internal standard working solution preparation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of S-(+)-Manidipine-d4 Internal Standard Working Solutions for LC-MS/MS Bioanalysis

Abstract

This technical guide outlines the rigorous protocol for preparing stable isotope-labeled internal standard (SIL-IS) working solutions of S-(+)-Manidipine-d4. Manidipine, a light-sensitive dihydropyridine calcium channel blocker, requires strict handling controls to prevent photodegradation (oxidation to the pyridine analogue). This protocol integrates critical control points (CCPs) for photosensitivity, lipophilicity-driven adsorption, and isotopic purity verification, ensuring compliance with FDA M10 and EMA bioanalytical guidelines.

Introduction & Scientific Context

1.1 The Analyte and the Standard Manidipine is a lipophilic 1,4-dihydropyridine (DHP). The "S-(+)" designation refers to the specific enantiomer, which often exhibits distinct pharmacological potency compared to the R-form.[1]

  • Analyte: S-(+)-Manidipine (C35H38N4O6)[1]

  • Internal Standard: S-(+)-Manidipine-d4 (Deuterated at the piperazine or ethyl side chain, typically).[1]

  • Role: The d4-IS corrects for variability in extraction recovery, transfer losses, and matrix effect (ionization suppression/enhancement) during LC-MS/MS analysis.

1.2 Critical Handling Constraints (The "Why" behind the Protocol)

  • Photochemical Instability (CCP-1): Dihydropyridines rapidly oxidize to their aromatic pyridine analogues upon exposure to UV/VIS light (< 450 nm).[1] This aromatization changes the mass (-2H) and polarity, rendering the IS useless for tracking the analyte.

  • Surface Adsorption (CCP-2): Due to high lipophilicity (LogP ~5-7), Manidipine adheres to glass and plastic surfaces in highly aqueous solutions.[1] Working solutions must maintain a high organic solvent fraction (>50% MeOH or ACN).[1]

  • Chiral Integrity: While DHPs are generally resistant to spontaneous racemization, exposure to extreme pH or heat during preparation can degrade the chiral center.

Material Specifications

ComponentGrade / SpecificationPurpose
S-(+)-Manidipine-d4 >98% Chemical Purity; >98% Isotopic PurityInternal Standard Reference Material
Methanol (MeOH) LC-MS GradePrimary solvent (Good solubility, protic)
Acetonitrile (ACN) LC-MS GradeAlternative solvent (Aprotic)
Formic Acid LC-MS GradeStabilizer (0.1% v/v) to maintain protonation
Glassware Amber Class A Volumetric FlasksLight protection
Storage Vials Amber Silanized GlassPrevent adsorption and light degradation

Protocol: Preparation Workflow

Stock Solution Preparation (1.0 mg/mL)

Target: Primary Stock Solution (PSS-IS) Storage: -20°C or -80°C (Stable for ~6 months if protected from light).[1]

  • Environment Setup: Dim laboratory lights or work under yellow monochromatic light (sodium vapor).

  • Weighing: Accurately weigh 1.00 mg (corrected for purity and salt form) of S-(+)-Manidipine-d4 into a 1.5 mL amber glass weighing boat.

    • Calculation:

      
      [1]
      
  • Dissolution: Transfer to a 1 mL amber volumetric flask . Rinse the boat 3x with Methanol.

  • Sonicate: Sonicate for 2 minutes to ensure complete dissolution.

  • Volume Make-up: Dilute to volume with Methanol. Cap and invert 10x.

Intermediate Stock Solution (10 µg/mL)

Target: Secondary Stock (ISS-IS) Purpose:[1] A bridging dilution to reduce pipetting errors for the final working solution.

  • Pipette 100 µL of PSS-IS (1.0 mg/mL) into a 10 mL amber volumetric flask .

  • Dilute to volume with 50:50 Methanol:Water (v/v) .

    • Note: The 50% organic content prevents precipitation while matching closer to the working solution solvent.

Working Solution Preparation (500 ng/mL)

Target: Working Internal Standard (WIS) Usage: This solution is spiked directly into biological samples (e.g., 50 µL WIS into 200 µL Plasma).[1]

  • Pipette 500 µL of ISS-IS (10 µg/mL) into a 10 mL amber volumetric flask .

  • Dilute to volume with Methanol .

    • Critical: Do not use high water content here.[1] The WIS is often stored in the refrigerator; high water content combined with Manidipine's lipophilicity can lead to "fall-out" or adsorption to the container walls over time.

  • Aliquot: Transfer to amber silanized glass vials (1 mL each). Store at 4°C (working) or -20°C (long-term).

Visualization: Dilution & Control Logic

Manidipine_Prep cluster_QC Quality Control Gates Stock Primary Stock (PSS-IS) 1.0 mg/mL in MeOH (Amber Glass) Inter Intermediate (ISS-IS) 10 µg/mL (50% MeOH) Stock->Inter 1:100 Dilution Working Working Sol. (WIS) 500 ng/mL in MeOH (Amber Silanized Vials) Inter->Working 1:20 Dilution Sample Spiked Sample (Plasma + WIS) Working->Sample Spike (e.g., 50 µL) Q1 Isotopic Purity Check (M0 vs M+4) Working->Q1 CCP1 CCP: UV Light Shielding (Yellow Light/Amber Glass) CCP1->Stock CCP1->Inter CCP1->Working CCP2 CCP: Solubility Check (Maintain >50% Organic) CCP2->Working

Caption: Workflow for S-(+)-Manidipine-d4 preparation highlighting light-protection (CCP1) and solubility (CCP2) constraints.

Quality Control & Self-Validating System

To ensure the "Trustworthiness" of this protocol, perform the following System Suitability Tests (SST) before running study samples.

Isotopic Interference Check (Cross-Signal Contribution)

FDA M10 guidance requires assessing if the IS contributes signal to the Analyte channel (M0) and vice versa.

  • Experiment: Inject the Working Solution (WIS) (without analyte).

  • Monitor: MRM transition for S-(+)-Manidipine (Analyte).

  • Acceptance Criteria: The response in the analyte channel must be ≤ 5% of the LLOQ (Lower Limit of Quantification) response of the analyte.

    • Failure Mode: If signal > 5%, the d4 standard may contain significant d0 impurities, or the mass resolution is insufficient.

Enantiomeric Purity Check (Chiral Integrity)

If using a chiral LC method (e.g., Chiralcel OD-RH column), verify the S-(+) form has not racemized.[1]

  • Experiment: Inject the WIS using the chiral method.

  • Monitor: Check for the emergence of the R-(-) peak.[1]

  • Acceptance Criteria: R-isomer < 1.0% area normalization.

Stability Validation (Stock)
  • Experiment: Compare "Old" Stock (stored -20°C) vs. "Fresh" Stock.

  • Method: Dilute both to the same concentration and inject (n=6).

  • Acceptance Criteria: The mean area ratio must be within ±5% .

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low IS Response Adsorption to containerEnsure WIS solvent is >50% Organic (MeOH/ACN). Use silanized glass.[1]
High IS Variation (%CV >5%) Inconsistent pipetting or solubility issuesSonicate WIS for 5 mins before use.[1] Check internal pipette seals.[1]
Extra Peak (+2 Da) PhotodegradationManidipine has oxidized to the pyridine form.[1] Discard solution. Prepare fresh under yellow light.[1]
RT Shift pH mismatchEnsure the WIS solvent pH is compatible with the mobile phase (add 0.1% Formic Acid if necessary).[1]

References

  • US Food and Drug Administration (FDA). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 4008, Manidipine. Retrieved from [Link][1]

  • Alvarez-Lueje, A., et al. (2019).[1] Stability study of 1,4-dihydropyridine drugs. Pharmaceutical Development and Technology. (Contextual grounding on DHP light sensitivity).

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: High-Throughput Analysis of Manidipine in Human Plasma using S-(+)-Manidipine-d4

[1]

Executive Summary

This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Manidipine in human plasma.[1][2] The method utilizes S-(+)-Manidipine-d4 as the internal standard (IS) to ensure maximum precision and compensation for matrix effects.[1]

Manidipine is a lipophilic, third-generation dihydropyridine calcium channel blocker used for hypertension management.[1][3] Due to its extensive first-pass metabolism and high protein binding (>99%), plasma concentrations are typically in the low nanogram to picogram per milliliter range (

1

This protocol employs 96-well Solid Phase Extraction (SPE) to achieve high sample throughput while maintaining the cleanliness required for trace-level detection.[1][2] The use of the enantiomerically pure IS, S-(+)-Manidipine-d4, provides identical chromatographic behavior to the analyte on achiral phases and is suitable for both racemic and enantioselective assays.[1]

Chemical & Physical Context

Analyte Properties[1][2][4][5][6]
  • Compound: Manidipine (Manidipine Dihydrochloride)[1]

  • Molecular Weight: 610.72 g/mol (Free base)[1]

  • Lipophilicity (LogP): ~5.6 (Highly lipophilic)[1]

  • pKa: ~6.5 (Basic piperazine nitrogen)[1]

  • Stability: Light Sensitive (Dihydropyridines degrade to pyridines under UV/VIS light).[1]

    • Critical Operational Requirement: All sample preparation must be conducted under monochromatic yellow light or in amber glassware.[1]

Internal Standard: S-(+)-Manidipine-d4

The use of a deuterated internal standard is the gold standard for LC-MS/MS.[1] S-(+)-Manidipine-d4 incorporates four deuterium atoms, typically on the piperazine ethyl linker.[1]

  • Mass Shift: +4 Da (Precursor

    
     ~615.4)
    
  • Role: Corrects for ionization suppression/enhancement, extraction recovery variability, and injection volume errors.

Analytical Strategy & Method Development

Sample Preparation: Why 96-well SPE?

While Protein Precipitation (PPT) is faster, it leaves significant phospholipids that cause matrix effects and accumulate on the column. Liquid-Liquid Extraction (LLE) is clean but difficult to automate.[1] Selected Method: 96-well Solid Phase Extraction (SPE) using a polymeric Mixed-Mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB) sorbent.[1]

  • Reasoning: Manidipine is basic.[1] MCX plates allow for a rigorous wash with organic solvents (to remove neutral lipids) while retaining the charged manidipine, resulting in a cleaner extract and lower background noise than PPT.

Chromatography (LC)[1]
  • Column: Phenyl-Hexyl or C18 (1.7 µm particle size).[1]

    • Insight: Phenyl-Hexyl phases often provide better selectivity for the aromatic-rich dihydropyridine structure compared to standard C18.[1]

  • Mobile Phase: Ammonium Formate is preferred over Acetate for better ionization efficiency in positive mode ESI.[1]

Mass Spectrometry (MS)[1]
  • Ionization: ESI Positive Mode.

  • Transitions:

    • Manidipine:

      
       611.4 
      
      
      167.1 (Dihydropyridine fragment) or 384.2.[1]
    • IS (Manidipine-d4):

      
       615.4 
      
      
      171.1 (Corresponding d4 fragment).[1]

Visual Workflows

Bioanalytical Workflow

The following diagram outlines the high-throughput logic, from sample receipt to data acquisition.

BioanalysisWorkflowSamplePlasma Sample(Thaw @ Room Temp)IS_AddAdd IS:S-(+)-Manidipine-d4Sample->IS_AddDilutionDilute:2% H3PO4IS_Add->Dilution AcidifySPE_LoadLoad SPE Plate(MCX 96-well)Dilution->SPE_LoadWashWash Steps1. 2% Formic Acid2. MeOHSPE_Load->Wash WasteEluteElution5% NH4OH in MeOHWash->Elute CollectEvapEvaporate & ReconstituteElute->EvapLCMSUPLC-MS/MSAnalysisEvap->LCMS

Caption: Step-by-step 96-well SPE workflow for high-throughput Manidipine analysis.

Detailed Experimental Protocol

Reagents and Materials
  • Manidipine HCl Standard: >99% purity.[1]

  • Internal Standard: S-(+)-Manidipine-d4 (e.g., from Cayman Chemical, TRC, or Alsachim).[1]

  • LC Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]

  • Additives: Formic Acid (FA), Ammonium Formate, Ammonia Solution (25%).[1]

  • SPE Plate: Oasis MCX 96-well plate (30 mg) or equivalent Mixed-Mode Cation Exchange.[1]

Stock Solution Preparation
  • Manidipine Stock (1 mg/mL): Dissolve 1.00 mg Manidipine HCl in MeOH. Store at -20°C in amber vials.

  • IS Stock (1 mg/mL): Dissolve 1.00 mg S-(+)-Manidipine-d4 in MeOH.

  • Working IS Solution (50 ng/mL): Dilute IS Stock in 50% MeOH/Water.

Sample Preparation (96-Well SPE)

Note: Perform all steps under yellow light.

  • Aliquot: Transfer 200 µL of human plasma into the 96-well sample plate.

  • IS Addition: Add 20 µL of Working IS Solution (50 ng/mL). Vortex 30s.

  • Pre-treatment: Add 200 µL of 4% Phosphoric Acid (

    
    ) to acidify (pH ~2-3). Vortex 1 min.
    
  • Conditioning: Condition SPE plate with 500 µL MeOH followed by 500 µL Water.

  • Loading: Load the entire pre-treated sample (~420 µL) onto the SPE plate. Apply low vacuum.[1]

  • Wash 1: 500 µL 2% Formic Acid in Water (Removes proteins/salts).[1]

  • Wash 2: 500 µL 100% Methanol (Removes neutral lipids/matrix).[1] Note: Manidipine is charged and retained by the cation exchange mechanism.

  • Elution: Elute with 2 x 200 µL of 5% Ammonia in Methanol . Collect in a clean 96-well collection plate.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (60:40 ACN:Buffer). Vortex and centrifuge.

LC-MS/MS Conditions

Liquid Chromatography (UPLC):

  • System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.

  • Column: Waters ACQUITY UPLC BEH Phenyl, 1.7 µm, 2.1 x 50 mm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][4]

  • Gradient:

    Time (min) %B
    0.0 30
    2.5 90
    3.0 90
    3.1 30

    | 4.0 | 30 |

Mass Spectrometry:

  • System: SCIEX Triple Quad 6500+ or Thermo Altis.

  • Source: ESI Positive (Turbo Ion Spray).[1]

  • Spray Voltage: 4500 V.

  • Temperature: 500°C.[1]

  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
CE (eV)Dwell (ms)
Manidipine 611.4167.1 (Quant)3550
611.4384.2 (Qual)2850
S-(+)-Manidipine-d4 615.4171.13550

Note: The 167 fragment is the dihydropyridine ring and is very intense. The 384 fragment is more specific if background noise is high.

Validation & Performance Metrics

The following data represents typical performance criteria for this method, compliant with FDA/EMA Bioanalytical Method Validation guidelines.

Linearity and Sensitivity[6]
  • Range: 0.05 – 20.0 ng/mL.[1]

  • LLOQ: 0.05 ng/mL (50 pg/mL) with S/N > 10.

  • Regression: Weighted (

    
    ) linear regression, 
    
    
    .
Accuracy & Precision (n=6)
QC LevelConc. (ng/mL)Accuracy (%)CV (%)
LLOQ0.0592.48.5
Low QC0.1598.15.2
Mid QC2.50101.33.1
High QC16.0099.72.8
Matrix Effect[1]
  • Matrix Factor (MF): 0.95 – 1.05 (Normalized with IS).[1]

  • Significance: The use of S-(+)-Manidipine-d4 perfectly tracks the ionization suppression, resulting in an IS-normalized MF close to 1.0.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity PhotodegradationEnsure all samples are processed under yellow light.
Peak Tailing Secondary interactionsIncrease buffer strength (Ammonium Formate) or switch to a charged-surface hybrid (CSH) column.[1]
Carryover Lipophilic adsorptionUse a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA.
IS Variation Inconsistent extractionEnsure thorough mixing during the acidification step before loading onto MCX plate.

References

  • Jing, J., et al. (2007). "Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS."[5] Biomedical Chromatography, 21(8), 836-840.[1] Link

  • Venkateswarlu, P., et al. (2017). "Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay."[1] Biomedical Chromatography, 31(11).[1] Link

  • Zhang, Y., et al. (2020). "Simultaneous Quantitation of Clevidipine and Its Active Metabolite... by LC-MS/MS."[6] Frontiers in Pharmacology. (Relevant for Dihydropyridine methodology). Link

  • Cayman Chemical. "Manidipine-d4 Product Information." (Source for IS properties). Link

  • US FDA. "Bioanalytical Method Validation Guidance for Industry." (2018).[1][7] Link

Application Note: High-Sensitivity Enantioselective Bioanalysis of S-(+)-Manidipine in Human Plasma Using S-(+)-Manidipine-d4

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge: Chirality and Matrix Effects in BE Studies

Manidipine, a third-generation dihydropyridine calcium channel blocker, is typically marketed as a racemate. However, its pharmacological potency and metabolic pathways are stereoselective. In Bioequivalence (BE) studies, particularly for modified-release formulations, regulatory bodies (FDA, EMA) increasingly scrutinize the pharmacokinetics (PK) of individual enantiomers if they exhibit different pharmacodynamic or toxicological profiles.

The major hurdles in Manidipine bioanalysis are:

  • Photolability: Dihydropyridines rapidly oxidize to pyridine analogs under light.

  • Stereoselectivity: Separating the S-(+) and R-(-) isomers requires chiral stationary phases (CSPs).

  • Matrix Effects: Phospholipids in plasma can cause ion suppression/enhancement.

The Solution: S-(+)-Manidipine-d4 as the "Gold Standard"

Using a generic analog (e.g., Felodipine) or a racemic deuterated standard (rac-Manidipine-d4) is insufficient for high-precision chiral assays.

Why S-(+)-Manidipine-d4?

  • Perfect Co-elution: On a chiral column, the S-analyte and S-IS co-elute exactly. A racemic IS would split into two peaks (R-d4 and S-d4), potentially complicating integration if resolution is marginal.

  • Isotopic Fidelity: The d4-labeled S-isomer experiences the exact same matrix suppression and ionization efficiency as the analyte at that specific retention time, providing a self-validating correction factor that analog standards cannot match.

Part 2: Experimental Protocol

Materials & Reagents[1][2][3]
  • Analyte: S-(+)-Manidipine (>99% ee).

  • Internal Standard (IS): S-(+)-Manidipine-d4 (Isotopic purity >99%).

  • Matrix: K2EDTA Human Plasma (drug-free).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Ammonium Formate.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than Protein Precipitation (PPT) for lipophilic dihydropyridines, reducing phospholipid carryover and improving column life.

Step-by-Step Workflow:

  • Light Protection: CRITICAL. Perform all steps under monochromatic sodium light (yellow light) or in amber glassware.

  • Aliquot: Transfer 200 µL of plasma into amber polypropylene tubes.

  • IS Addition: Spike 20 µL of S-(+)-Manidipine-d4 working solution (50 ng/mL). Vortex for 10 sec.

  • Buffer: Add 100 µL of 0.1 M NaOH (Alkaline pH ensures the drug is in non-ionized form, improving organic solubility).

  • Extraction: Add 2.0 mL of MTBE (Methyl tert-butyl ether) .

  • Agitation: Reciprocating shaker for 15 min at 800 rpm.

  • Phase Separation: Centrifuge at 4,000 x g for 10 min at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Drying: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase. Transfer to autosampler vials.

LC-MS/MS Conditions[2][4][5]

Chromatography (Chiral Separation)

  • Column: Chiralpak IC-3 or OD-RH (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic mixture of 10mM Ammonium Bicarbonate : Acetonitrile (20:80 v/v).

  • Flow Rate: 0.8 mL/min.

  • Run Time: ~8.0 minutes (S-isomer typically elutes after R-isomer on cellulose-based CSPs, but verify with standards).

Mass Spectrometry (ESI+)

  • Source: Electrospray Ionization (Positive Mode).[1][2]

  • Mode: Selected Reaction Monitoring (SRM).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
S-(+)-Manidipine 611.2167.125100
S-(+)-Manidipine-d4 615.2171.125100

Note: Transitions assume the d4 label is retained on the fragment ion. If the label is on the lost moiety, the product ion would be 167.1. Always verify fragmentation spectra of the specific d4 lot.

Part 3: Visualization & Logic

Analytical Workflow Diagram

The following diagram illustrates the critical path from sample collection to data integrity check, highlighting the "Self-Validating" loop provided by the deuterated IS.

BioanalysisWorkflow cluster_mechanism Mechanism of Error Correction Sample Patient Plasma (Contains Racemate) IS_Spike Spike IS: S-(+)-Manidipine-d4 Sample->IS_Spike 200 µL Extract LLE Extraction (MTBE, pH > 9) IS_Spike->Extract Equilibrium MS MS/MS Detection (SRM Mode) IS_Spike->MS Normalizes Suppression LC Chiral LC Separation (Chiralpak IC-3) Extract->LC Reconstitute LC->MS Elution Data Quantification (Ratio S-Analyte / S-IS) MS->Data Integration QC Quality Control (IS Variation Check) Data->QC Validate QC->Extract Fail (>15% var) QC->Data Pass MatrixEffect Matrix Effect (Phospholipids) MatrixEffect->MS Suppression

Caption: Workflow for enantioselective bioanalysis. The dashed red line indicates the self-correcting feedback loop: if the IS response deviates significantly, the extraction is flagged.

Part 4: Validation & Troubleshooting Guide

Validation Criteria (FDA/EMA)

To ensure the method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following parameters must be met:

  • Selectivity: No interfering peaks at the retention time of S-Manidipine or S-Manidipine-d4 in 6 different lots of blank plasma.

  • Linearity:

    
     over the range of 0.1 ng/mL (LLOQ) to 20 ng/mL.[1]
    
  • Precision & Accuracy:

    • Intra-run: CV < 15% (20% at LLOQ).

    • Inter-run: Accuracy within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect (IS Normalized): The IS-normalized Matrix Factor should have a CV < 15% across 6 lots of plasma. This is where S-(+)-Manidipine-d4 proves its value by compensating for lot-to-lot variation.

Troubleshooting "The Pyridine Shift"

If you observe a peak at m/z 609 (M-2) or m/z 607 (M-4), your sample has undergone photodegradation.

  • Cause: Exposure to white light aromatizes the dihydropyridine ring.

  • Fix: Ensure all extraction is done under sodium lamps. Wrap autosampler vials in aluminum foil if the autosampler tray is not light-tight.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3] [Link]

  • Srinivasu, P., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography, 31(11). [Link]

  • Kawabata, K., et al. (2024).[4] Photostability evaluation of manidipine tablets and structural determination of its photoproducts. Analytical Sciences, 40, 1733–1747.[4] [Link]

  • Jing, J., et al. (2007).[5] Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography, 21(8), 836-840.[5] [Link]

Sources

Application Note: High-Sensitivity Enantioselective Determination of Manidipine in Human Plasma using S-(+)-Manidipine-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the enantioselective quantification of Manidipine in human plasma. Manidipine, a third-generation dihydropyridine calcium channel blocker, exhibits stereoselective pharmacokinetics (PK) and pharmacodynamics (PD). The S-(+) enantiomer is generally associated with greater calcium channel blocking potency. Accurate PK profiling requires the separation of the S-(+) and R-(-) enantiomers to avoid "racemic confounding." This method utilizes S-(+)-Manidipine-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of an enantiomer-specific SIL-IS provides superior compensation for matrix effects and ion suppression compared to racemic or analog internal standards, ensuring high precision even at picogram/mL levels.

Introduction & Scientific Rationale

The Chirality of Manidipine

Manidipine contains a chiral center at the C4 position of the dihydropyridine ring. While often administered as a racemate, the enantiomers undergo stereoselective metabolism (primarily via CYP3A4) and exhibit different binding affinities to L-type and T-type calcium channels.

  • S-(+)-Manidipine: High potency, slower dissociation rates.

  • R-(-)-Manidipine: Lower potency, distinct metabolic clearance.

Why S-(+)-Manidipine-d4?

In chiral LC-MS/MS, "peak switching" (inversion of elution order) or co-elution with matrix components can compromise data integrity.

  • Co-elution Tracking: S-(+)-Manidipine-d4 co-elutes perfectly with the target S-(+)-Manidipine analyte.

  • Ion Suppression Compensation: Any matrix effect suppressing the analyte signal at that specific retention time will equally suppress the SIL-IS, maintaining the accuracy of the area ratio.

  • Differentiation: The mass shift (+4 Da) allows spectral resolution while maintaining identical chromatographic behavior.

Materials and Reagents

  • Analyte: Manidipine Hydrochloride (Racemic standard).

  • Internal Standard: S-(+)-Manidipine-d4 (Isotopic purity > 99%).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).

  • Additives: Ammonium Bicarbonate (

    
    ), Formic Acid.
    

Experimental Protocol

Method Development Strategy (Workflow)

The following diagram outlines the logical flow of the bioanalytical method, emphasizing the critical control points.

Manidipine_Workflow Sample Plasma Sample (200 µL) IS_Add Add IS: S-(+)-Manidipine-d4 Sample->IS_Add Spike LLE LLE Extraction (MTBE/Hexane) IS_Add->LLE Mix Dry Evaporation & Reconstitution LLE->Dry Supernatant LC Chiral LC (Chiralpak IC-3) Dry->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Elute Data Quantification (Area Ratio) MS->Data Process

Figure 1: End-to-end bioanalytical workflow for Manidipine enantioseparation.

Sample Preparation (Liquid-Liquid Extraction)

LLE is chosen over Protein Precipitation (PPT) to minimize phospholipid carryover, which is detrimental to chiral column longevity.

  • Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube.

  • IS Spiking: Add 20 µL of S-(+)-Manidipine-d4 working solution (50 ng/mL in 50% MeOH). Vortex gently for 10 sec.

  • Buffer: Add 100 µL of 0.1 M

    
     (pH 8.5) to basify the sample (Manidipine is a weak base; high pH improves extraction efficiency into organic phase).
    
  • Extraction: Add 1.5 mL of Extraction Solvent (MTBE : n-Hexane, 80:20 v/v).

  • Agitation: Vortex for 5 minutes at high speed.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 1.2 mL of the organic supernatant to a clean glass tube.

  • Drying: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 150 µL of Mobile Phase. Vortex and transfer to HPLC vials.

LC-MS/MS Conditions

Chromatography: The separation utilizes a polysaccharide-based chiral stationary phase.

ParameterCondition
Column Chiralpak IC-3 (Daicel), 150 x 4.6 mm, 3 µm
Column Temp 30°C
Mobile Phase Isocratic: Acetonitrile : 10mM Ammonium Bicarbonate (85 : 15 v/v)
Flow Rate 0.8 mL/min
Run Time 8.0 minutes
Retention Times R-(-)-Manidipine: ~4.2 min S-(+)-Manidipine: ~5.8 min

Mass Spectrometry: Operated in Positive Electrospray Ionization (ESI+) mode.[1]

AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (eV)
Manidipine 611.2167.110028
S-(+)-Manidipine-d4 615.2167.1*10028

*Note: The product ion 167.1 corresponds to the diphenylmethyl cation. If the d4 label is located on the piperazine ring or ethyl linker, the fragment mass remains 167.1. If the label is on the diphenylmethyl group, the fragment would be 171.1. Verify with the specific Certificate of Analysis of your standard.

Mechanism of Error Correction

The following diagram illustrates why using the specific enantiomeric SIL-IS is scientifically superior to using a racemic IS or an analog.

IS_Mechanism cluster_0 Matrix Effect Zone (Ion Suppression) cluster_1 Chromatographic Separation Matrix Co-eluting Phospholipids S_Peak S-(+)-Manidipine (tR: 5.8 min) Matrix->S_Peak Suppresses Signal IS_Peak S-(+)-Manidipine-d4 (tR: 5.8 min) Matrix->IS_Peak Identical Suppression R_Peak R-(-)-Manidipine (tR: 4.2 min) Result Ratio (Analyte/IS) Remains Constant S_Peak->Result IS_Peak->Result

Figure 2: Mechanism of matrix effect compensation. The S-d4 IS experiences the exact same ionization environment as the S-analyte.

Validation Parameters (Acceptance Criteria)

To ensure this method meets regulatory standards (FDA/EMA), the following parameters must be validated:

  • Selectivity: No interfering peaks >20% of the LLOQ at the retention times of the enantiomers.

  • Linearity:

    
     over the range of 0.10 – 50.0 ng/mL .[2]
    
  • Accuracy & Precision:

    • Intra-day: CV < 15% (20% at LLOQ).

    • Inter-day: CV < 15% (20% at LLOQ).

  • Matrix Effect: The IS-normalized matrix factor should be close to 1.0 with a CV < 15% across 6 different lots of plasma.

  • Enantiomeric Stability: Verify that no racemization occurs during sample preparation (check by injecting pure S-standard and observing if an R-peak appears).

References

  • Srinivas, N. R. (2007).[3] "Manidipine: A review of its pharmacokinetics and pharmacodynamics." Biomedical Chromatography, 21(8), 836-840.[3]

  • Miao, X. S., & Metcalfe, C. D. (2003). "Determination of chiral pharmaceutical residues in environmental waters by chiral liquid chromatography-tandem mass spectrometry." Journal of Chromatography A, 998(1-2), 133-141. (Methodology reference for chiral LC-MS).

  • Haginaka, J. (2000). "Enantioselective separation of drugs on chiral stationary phases." Journal of Chromatography B, 747(1-2), 129-139.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." (Regulatory framework).[2][4][5][6][7]

Sources

Troubleshooting & Optimization

Technical Support Center: S-(+)-Manidipine-d4 Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing MRM transitions for S-(+)-Manidipine-d4 Content Type: Technical Support Center (Troubleshooting & FAQs) Persona: Senior Application Scientist

Status: Operational | Ticket: #MRM-OPT-MANI-D4 Assigned Specialist: Senior Application Scientist[1]

Welcome to the technical support hub for S-(+)-Manidipine-d4 . This guide addresses the critical challenges in developing high-sensitivity LC-MS/MS assays for Manidipine enantiomers using deuterated internal standards (IS).

Unlike generic small molecule optimization, S-(+)-Manidipine-d4 requires a dual-focus approach: preserving isotopic fidelity during fragmentation and maintaining chiral integrity during separation.[1]

Module 1: Pre-Acquisition & Source Tuning

Context: Before optimizing MRM transitions, the ionization source must be tuned to generate a stable precursor ion


. Dihydropyridines like Manidipine are photosensitive and thermally labile, which can lead to premature degradation in the source.
Q: My precursor ion signal (m/z 615.3) is fluctuating or low.[1] How do I stabilize it?

A: This is often caused by thermal degradation or non-optimal solvation in the ESI source. Manidipine contains a dihydropyridine ring that can oxidize to a pyridine analog (aromatization) under high heat or UV light.[1]

Troubleshooting Protocol:

  • Check Solvents: Ensure your infusion solvent contains 0.1% Formic Acid or 5mM Ammonium Acetate to promote protonation. Avoid pure acetonitrile during direct infusion; a 50:50 MeOH:H2O mix is gentler.

  • Temperature Control: Lower the Source Temperature (TEM) and Desolvation Gas temperature. Start at 350°C and ramp down. If the signal for m/z 615.3 drops and a peak at m/z 613.3 (aromatized form, -2H) appears, your source is too hot.

  • Lighting: Ensure amber glassware is used for all stock solutions.

Q: What is the theoretical precursor mass I should target?

A:

  • S-(+)-Manidipine (Native): Monoisotopic Mass ~610.7 Da.[1] Target ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     .
    
  • S-(+)-Manidipine-d4 (IS): Monoisotopic Mass ~614.7 Da.[1] Target ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     .
    
ngcontent-ng-c176312016="" class="ng-star-inserted">

Critical Note: Verify your Certificate of Analysis (CoA). If the d4 labeling is on the piperazine ring versus the ethyl linker, the fragmentation behavior changes (see Module 2).

Module 2: MRM Transition Optimization

Context: Selecting the correct product ion is the difference between a "working" method and a "validated" method. You must avoid "Cross-Talk"—where the IS fragment is identical to the native fragment, leading to baseline noise.

Q: Which product ions should I select for the Quantifier and Qualifier?

A: Dihydropyridines typically fragment by cleaving the ester side chain.

  • Common Fragment (High Sensitivity): m/z 167.1 (Diphenylmethyl cation).[1]

  • Specific Fragment (High Selectivity): m/z 384.2 (Loss of side chain/cleavage of ester).[1]

The "Isotope Trap": Most Manidipine-d4 standards are labeled on the ethyl linker of the side chain.

  • If you select the m/z 167.1 fragment (diphenylmethyl group), this fragment does not contain the deuterium label .

  • Result: Both Native Manidipine (611) and IS (615) will produce the same product ion (167).[1] This is acceptable only if your chromatographic resolution is perfect and the mass spectrometer has excellent quadrupole isolation (no cross-talk).

  • Recommendation: Try to find a transition that retains the d4 label, or ensure the m/z 167 transition is interference-free in your blank matrix.

Recommended Transitions Table:

AnalytePrecursor (Q1)Product (Q3)TypeNotes
Manidipine (Native) 611.3167.1QuantifierHigh intensity (Diphenylmethyl cation)
Manidipine (Native) 611.3384.2QualifierHigher specificity [1]
Manidipine-d4 (IS) 615.3167.1QuantifierWarning: Verify blank interference (Label lost)
Manidipine-d4 (IS) 615.3171.1AlternateOnly if d4 is on the diphenyl ring (Check CoA)
Manidipine-d4 (IS) 615.3388.2QualifierRetains d4 label (if on ethyl linker)
Optimization Workflow (DOT Diagram)

MRM_Optimization cluster_legend Key Decision Point Start Start: Infuse Manidipine-d4 Q1_Scan Q1 Scan: Identify [M+H]+ (615.3) Start->Q1_Scan Prod_Scan Product Ion Scan (MS2) Q1_Scan->Prod_Scan Decision Is m/z 167 dominant? Prod_Scan->Decision Check_Label Check CoA: Is d4 on Diphenyl? Decision->Check_Label Yes Path_A Path A: d4 on Ethyl Linker (Fragment 167 is Unlabeled) Check_Label->Path_A No (Standard) Path_B Path B: d4 on Diphenyl (Fragment is 171) Check_Label->Path_B Yes (Rare) Opt_CE Optimize Collision Energy (CE) for selected transition Path_A->Opt_CE Use 615->167 (Monitor Cross-Talk) Path_B->Opt_CE Use 615->171 (Ideal) Final_Method Finalize MRM Method Opt_CE->Final_Method

Figure 1: Decision tree for selecting the correct Internal Standard transition based on label position.

Module 3: Chromatographic & Chiral Considerations

Context: You are analyzing S-(+)-Manidipine . While the mass spectrometer cannot distinguish enantiomers (R vs S have the same mass), the chromatography must if you are claiming enantiospecific quantification.

Q: Can I use a standard C18 column?

A:

  • Yes, if: You only need to quantify total Manidipine and your S-(+)-Manidipine-d4 is just a tracer.[1]

  • No, if: You need to prove the ratio of S-(+) to R-(-) in a biological sample (bioequivalence study).[1]

Q: What is the recommended setup for Chiral Separation?

A: According to validated methodologies [2], the Chiralpak IC-3 column is highly effective for separating Manidipine enantiomers.

Protocol for Chiral LC-MS/MS:

  • Column: Chiralpak IC-3 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     mm, 5 µm).
    
  • Mobile Phase: Isocratic mixture of Acetonitrile : 2mM Ammonium Bicarbonate (85:15 v/v) .

  • Flow Rate: 0.5 - 0.8 mL/min.

  • Why Bicarbonate? Basic buffers often improve peak shape for basic drugs like Manidipine on polysaccharide chiral columns.[1]

Module 4: Troubleshooting FAQ

Q: I see a signal for Manidipine-d4 in my "Double Blank" (Matrix only). Why?

A: This is likely Carryover or Contamination , not interference.

  • Action: Inject a pure solvent blank immediately after your highest standard. If the peak persists, clean the injector needle and valve. Manidipine is lipophilic and sticks to rotor seals. Use a wash solvent of Acetonitrile:Isopropanol:Formic Acid (40:40:20) .[1]

Q: My linearity is failing at the lower end (LLOQ).

A: Check your Dwell Time .

  • If you are monitoring multiple transitions (Native Q/Qual + IS Q/Qual), ensure the cycle time allows for 12-15 points across the peak.

  • For narrow UHPLC peaks (<3 sec width), set dwell time to 20-40ms per transition.

Q: The response ratio (Analyte/IS) is drifting during the run.

A: This suggests the IS is not compensating for Matrix Effects correctly.

  • Cause: The d4 isotope may elute slightly earlier than the native compound (Deuterium Isotope Effect), placing it in a different region of ion suppression.

  • Fix: Reduce the organic slope gradient to force perfect co-elution, or switch to the isocratic chiral method described in Module 3 which ensures co-elution.

References

  • Jing, J., et al. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography, 21(8), 836-840.[1] Link

  • Nageswara Rao, R., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay.[1][2] Biomedical Chromatography, 31(11). Link

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Use of Manidipine-d4 in Bioequivalence Studies. Technical Support Document. Link[1]

  • Cayman Chemical. (2024).[1] Manidipine-d4 Product Information and SMILES Data. Product Insert. Link

Sources

Advanced Troubleshooting Center: S-(+)-Manidipine-d4 Co-elution & Interference

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting S-(+)-Manidipine-d4 Co-elution Issues in LC-MS/MS Bioanalysis Audience: Bioanalytical Scientists, Method Developers, and PK Researchers.

Executive Summary & Diagnostic Logic

S-(+)-Manidipine is a third-generation dihydropyridine calcium channel blocker.[1] When using its deuterated internal standard (S-(+)-Manidipine-d4 ) for quantification, "co-elution" issues generally manifest in three distinct forms. Correct diagnosis is the prerequisite for a solution.

The Three Faces of "Co-elution"
  • Spectral Crosstalk (Isotopic Interference): The IS co-elutes (as it should) but creates a false signal in the analyte channel due to isotopic impurity or mass window overlap.

  • Matrix Suppression: The IS co-elutes with unseen matrix components (phospholipids), causing signal instability.

  • Chiral/Degradant Overlap: In chiral methods, the R-enantiomer or a photodegradant merges with the S-(+) peak, distorting integration.

Troubleshooting Logic Flow

TroubleshootingLogic start START: Co-elution Issue Identified q1 Is the interference in the Analyte Channel or IS Channel? start->q1 branch1 Analyte Channel (False Positive) q1->branch1 branch2 IS Channel (Signal Variation) q1->branch2 sol1 Check Isotopic Purity of d4 (Cross-Signal Contribution) branch1->sol1 Signal in Blank + IS sol2 Check Photodegradation (Manidipine is Light Sensitive) branch1->sol2 Ghost Peak sol3 Perform Post-Column Infusion (Detect Phospholipids) branch2->sol3 Suppression sol4 Optimize Gradient/Chiral Sep (Resolution Loss) branch2->sol4 Peak Merging

Figure 1: Decision matrix for diagnosing Manidipine-d4 co-elution issues. Blue nodes indicate decision points; Red/Green nodes indicate actionable protocols.

Scenario A: Spectral Crosstalk (Isotopic Impurity)

The Symptom: You see a peak for Manidipine (Analyte) in your "Zero" samples (Blank matrix + IS), but not in your "Double Blank" (Matrix only).

The Science: Deuterated standards are rarely 100% pure. A commercial S-(+)-Manidipine-d4 standard may contain 0.5–2% of unlabeled Manidipine (d0). Since the IS is added at a fixed high concentration, this 1% impurity creates a quantifiable peak in the analyte channel, ruining your Lower Limit of Quantification (LLOQ).

Protocol: Cross-Signal Contribution (CSC) Test
  • Prepare ULOQ IS Solution: Prepare the IS at the working concentration used in your extraction.

  • Prepare ULOQ Analyte Solution: Prepare Manidipine (d0) at the highest calibration level.

  • Inject:

    • Injection A: Mobile Phase only (System Blank).

    • Injection B: IS only (at working conc).

    • Injection C: Analyte only (at ULOQ).

  • Calculate:

    • % Interference on Analyte: (Area of Analyte in Inj B / Area of Analyte in Inj C) × 100.

    • % Interference on IS: (Area of IS in Inj C / Area of IS in Inj B) × 100.

Acceptance Criteria:

  • Analyte interference should be < 20% of the LLOQ response (not ULOQ).

  • IS interference should be < 5% of the average IS response .

Solution:

  • Narrow the Mass Window: Manidipine (d0) is ~611.2 Da; Manidipine-d4 is ~615.2 Da. Ensure the Quadrupole 1 (Q1) resolution is set to "Unit" or "High" to prevent window overlap.

  • Reduce IS Concentration: If the d4 standard is impure, lower the amount of IS added to samples until the interference drops below 20% of LLOQ.

Scenario B: Matrix Effect Co-elution

The Symptom: The retention time (RT) of Manidipine-d4 is stable, but the area counts fluctuate wildly between patients or hemolyzed samples.

The Science: Manidipine is highly lipophilic (LogP ~5.5). It often co-elutes with endogenous phospholipids (glycerophosphocholines) that adhere strongly to C18 columns. These lipids compete for charge in the electrospray droplet, causing "Ion Suppression."

Protocol: Post-Column Infusion (PCI) Profiling

This is the gold standard for visualizing matrix effects.

Methodology:

  • Setup: Place a T-union between the analytical column and the MS source.

  • Infusion: Syringe-pump S-(+)-Manidipine-d4 (at 100 ng/mL) into the T-union at 10 µL/min.

  • Injection: Inject a Blank Plasma Extract (processed exactly like a sample) via the LC column.

  • Observation: Monitor the baseline. You will see a steady high signal (from the infusion).

    • Dip in baseline: Ion Suppression.[2][3]

    • Rise in baseline: Ion Enhancement.[2]

Visualizing the Mechanism:

IonSuppression cluster_droplet ESI Droplet Surface cluster_ms Mass Spec Inlet M Manidipine+ Det Detector M->Det Suppressed L Lipid++ L->Det Blocks Surface (High Affinity) M2 Manidipine+

Figure 2: Mechanism of Phospholipid Suppression. Lipids (Red) outcompete Manidipine (Blue) for surface charge, reducing the detected signal.

Solution:

  • Chromatographic: Adjust the gradient to move Manidipine away from the suppression zone (usually the solvent front or the high-organic wash).

  • Extraction: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove phospholipids.

Scenario C: The "Ghost" Peak (Photodegradation)

The Symptom: A peak appears just before or after S-(+)-Manidipine-d4, partially merging with it.

The Science: Dihydropyridines like Manidipine are notoriously light-sensitive . Exposure to standard laboratory fluorescent light causes oxidation to the pyridine analogue. This degradant has a mass of [M-2H], which is very close to the parent, and similar hydrophobicity, leading to co-elution.

Critical Handling Protocol:

  • Yellow Light: All extraction steps must be performed under monochromatic yellow light (sodium vapor or filtered LED).

  • Amber Glass: Use amber autosampler vials.

  • Temperature: Maintain autosampler at 4°C.

Optimized LC-MS/MS Conditions

To resolve S-(+)-Manidipine from its d4 IS and potential interferences, the following parameters are recommended based on validated literature.

Table 1: Recommended MRM Transitions
CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell TimeCollision Energy (eV)
Manidipine 611.2 [M+H]+167.1100 ms25
Manidipine-d4 615.2 [M+H]+171.1100 ms25
Degradant (Check) 609.2 [M-2H]+167.1100 ms28
Table 2: Chromatographic Gradient (Chiral Separation)

Note: If separating enantiomers (R vs S), a C18 column will NOT work. You must use a polysaccharide-based chiral column.

ParameterSettingRationale
Column Chiralpak IC-3 or OD-RH (150 x 4.6 mm, 3µm)Amylose/Cellulose backbone required for chiral recognition.
Mobile Phase 10mM Ammonium Bicarbonate : Acetonitrile (15:85 v/v)Isocratic flow usually provides better chiral resolution than gradient.
Flow Rate 0.5 - 0.8 mL/minLower flow rates enhance enantiomeric interaction.
pH Control Basic (pH ~8.0)Manidipine is basic; high pH suppresses ionization, improving retention on chiral phases.

FAQ: Rapid Fire Troubleshooting

Q: My IS peak shape is splitting. Why? A: This is likely a "Solvent Effect." If you reconstitute your sample in 100% Acetonitrile but your initial mobile phase is 85% Water, the mismatch causes the analyte to precipitate or travel faster than the solvent front initially.

  • Fix: Reconstitute in a solvent strength matching the starting mobile phase conditions (e.g., 20% ACN / 80% Buffer).

Q: Can I use Manidipine-d4 to quantify R-Manidipine? A: Theoretically yes, but risky. If your method is chiral, S-d4 will elute at the S-time. You will be correcting the R-peak (at a different time) with an IS peak that elutes later/earlier. If matrix effects differ between those two time points, quantification will be inaccurate. Ideally, use a racemic d4 mixture or specific R-d4 if available.

Q: I see a signal at m/z 611 in my d4 standard injection. A: This is "Native Contamination." Your d4 standard contains d0. You must subtract this contribution or lower the IS concentration so the d0 contribution is negligible (<20% of LLOQ).

References

  • Srinivasu, M. K., et al. (2017). "Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay." Biomedical Chromatography.

  • Kawabata, K., et al. (2024).[4] "Photostability evaluation of manidipine tablets and structural determination of its photoproducts." Analytical Sciences.[4][5]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.

Sources

Technical Support Center: Optimizing Manidipine Quantitation in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Effects with S-(+)-Manidipine-d4 Doc ID: TS-MAN-D4-001 Status: Active / Verified

Strategic Overview: The Matrix Effect Challenge

In high-throughput bioanalysis of dihydropyridine calcium channel blockers like Manidipine, plasma matrix effects (ME) are the primary cause of quantification failure. Endogenous phospholipids (glycerophosphocholines) often co-elute with the analyte, causing ion suppression in the electrospray ionization (ESI) source.

The Solution: The use of S-(+)-Manidipine-d4 (a stable isotope-labeled internal standard, SIL-IS) is not merely a regulatory recommendation; it is a physicochemical necessity. Because the d4-isotopolog shares the exact retention time and pKa with the analyte, it experiences the exact same ionization environment. If the matrix suppresses the Manidipine signal by 40%, it suppresses the IS by 40%, maintaining a constant area ratio.

Visualizing the Compensation Mechanism

The following diagram illustrates how S-(+)-Manidipine-d4 normalizes data even when matrix suppression occurs.

MatrixEffectCompensation cluster_0 LC Separation cluster_1 ESI Source (Ionization) cluster_2 Detector Response Analyte Manidipine (Analyte) Suppression Ion Suppression (Charge Competition) Analyte->Suppression IS S-(+)-Manidipine-d4 (Internal Standard) IS->Suppression Matrix Plasma Phospholipids (Interference) Matrix->Suppression Causes Signal_A Analyte Signal (Suppressed) Suppression->Signal_A Signal_IS IS Signal (Suppressed Equally) Suppression->Signal_IS Ratio Area Ratio (Constant/Corrected) Signal_A->Ratio Signal_IS->Ratio

Figure 1: Mechanism of Matrix Effect Compensation. The SIL-IS tracks the analyte through the suppression event, yielding a corrected Area Ratio.

Optimized Extraction Protocol

Objective: Minimize phospholipid carryover before the sample reaches the MS. Methodology: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for Manidipine due to the drug's high lipophilicity (LogP ~4-5) and the need to remove water-soluble plasma salts/proteins.

Critical Pre-requisite: Photostability

WARNING: Manidipine is extremely light-sensitive. It photodegrades into a pyridine analog.[1]

  • Must Do: Perform all extraction steps under yellow monochromatic light (sodium lamp) or in amber glassware wrapped in foil.

Step-by-Step Workflow
StepActionTechnical Rationale
1 Aliquot 200 µL Human Plasma into amber tubes.Amber tubes prevent photodegradation (pyridine formation).
2 Spike IS: Add 20 µL of S-(+)-Manidipine-d4 working solution (e.g., 100 ng/mL).Establishes the reference ratio before any loss occurs.
3 Buffer: Add 100 µL Ammonium Acetate (10 mM, pH 9.0).Critical: Adjusting pH > pKa ensures Manidipine is uncharged (molecular form), maximizing extraction into organic solvent.
4 Extract: Add 1.5 mL MtBE (Methyl tert-butyl ether) or n-Hexane/Ethyl Acetate (1:1).These non-polar solvents leave phospholipids (polar head groups) in the aqueous phase.
5 Agitate: Vortex 5 min; Centrifuge 10 min @ 4000g.Ensures phase separation.[2]
6 Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and pour off organic layer.Prevents contamination from the "buffy coat" (proteins/lipids).
7 Dry: Evaporate organic layer under Nitrogen @ 40°C.Gentle drying prevents thermal degradation.
8 Reconstitute: 100 µL Mobile Phase (e.g., 70% MeOH / 30% Water + 0.1% Formic Acid).Matches initial LC gradient conditions to prevent peak distortion.

Troubleshooting Guide (FAQ)

Q1: I am seeing high matrix effects (>20% suppression) even with LLE. Why?

Diagnosis: You likely have "late-eluting" phospholipids from previous injections accumulating on your column. Fix:

  • Monitor Phospholipids: Add an MRM transition for phospholipids (m/z 184 → 184) to your method to visualize where they elute.

  • Gradient Wash: Ensure your LC gradient goes to 95-100% Organic (Acetonitrile) for at least 2 minutes at the end of the run to wash the column.

  • Divert Valve: Direct the first 1.0 min of flow (containing salts) and the final wash (containing lipids) to waste, not the MS source.

Q2: The S-(+)-Manidipine-d4 signal is variable between samples.

Diagnosis: This indicates inconsistent extraction recovery or physical loss, not necessarily matrix effects. Fix:

  • Check the pH adjustment in Step 3. If the pH is not basic enough, the drug remains ionized and stays in the water phase.

  • Verify the solubility of the stock solution. Manidipine is lipophilic; ensure stock is prepared in Methanol or DMSO, not water.

Q3: Can I use a generic analog (e.g., Nifedipine) instead of the d4-isotope?

Answer: No. While Nifedipine is structurally similar, it has a different retention time. If the matrix effect occurs at 2.5 min (Manidipine elution) but Nifedipine elutes at 3.1 min, the IS will not experience the suppression. The calculated concentration will be wrong. Only a co-eluting stable isotope (d4) can correct for instantaneous ion suppression.

Troubleshooting Logic Tree

Use this flow to diagnose quantification errors.

TroubleshootingFlow Start Problem: Poor Accuracy/Precision CheckIS Check IS Area Variation Start->CheckIS VarHigh IS Variation > 15% CheckIS->VarHigh VarLow IS Variation < 5% (But Accuracy Poor) CheckIS->VarLow ExtrIssue Extraction Issue? Check pH & Mixing VarHigh->ExtrIssue Suppression Matrix Suppression? Calculate Matrix Factor VarHigh->Suppression Interference Interference? Check Blank Plasma VarLow->Interference LightSens Photodegradation? Check Amber Glass use VarLow->LightSens

Figure 2: Diagnostic workflow for Manidipine bioanalysis.

Validation: Calculating the Matrix Factor (MF)

To prove your method is valid per FDA/EMA guidelines, you must quantify the matrix effect.

The Experiment: Prepare three sets of samples:

  • Set A (Standard): Analyte + IS in clean solvent (Mobile Phase).

  • Set B (Post-Extraction Spike): Extract blank plasma, then spike Analyte + IS into the residue.

  • Set C (Pre-Extraction Spike): Spike Analyte + IS into plasma, then extract (Standard QC).

Calculations:

ParameterFormulaAcceptance Criteria (EMA/FDA)
Matrix Factor (MF)

A value of 1.0 = No Effect.< 1.0 = Suppression.> 1.0 = Enhancement.
IS-Normalized MF

Must be close to 1.0. CV of this ratio across 6 lots of plasma must be ≤ 15% .

Why this proves success: If the Analyte MF is 0.6 (severe suppression) but the IS MF is also 0.6, the IS-Normalized MF becomes


. This proves S-(+)-Manidipine-d4 is successfully masking the matrix effect.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Jing, J., et al. (2007).[2] Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography. [Link]

  • Kawabata, K., et al. (2024).[1] Photostability evaluation of manidipine tablets and structural determination of its photoproducts. Analytical Sciences. [Link]

Sources

Technical Support Center: Deuterated Manidipine Stability & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely working with Deuterated Manidipine to improve its metabolic stability against CYP3A4-mediated oxidation.

Manidipine is a dihydropyridine (DHP) calcium channel blocker.[1][2] The primary metabolic clearance pathway involves the oxidation of the DHP ring to its pyridine analogue. Strategies to retard this metabolism often involve deuterating the C4-methine position to leverage the Deuterium Kinetic Isotope Effect (DKIE).

The Core Challenge: Researchers often encounter a "vanishing isotope" phenomenon. You synthesize or purchase D-Manidipine, but during LC-MS analysis or storage, the deuterium signal disappears or scrambles. This guide addresses whether this is chemical isotopic exchange (instability) or an analytical artifact .

Module 1: Diagnostic Troubleshooting (Q&A)

Q1: My LC-MS spectrum shows a loss of deuterium (M-1) signal immediately upon dissolution. Is my compound defective?

Diagnosis: Likely Rapid Exchangeable Proton Loss , not C-D bond failure.

Technical Insight: Manidipine contains an amine (-NH) in the dihydropyridine ring. Protons on heteroatoms (NH, OH, SH) are "exchangeable." If your deuteration strategy labeled the NH position, this deuterium will swap with Hydrogen from atmospheric moisture or protic solvents (MeOH, H₂O) within seconds.

  • The Fix: Check your Certificate of Analysis (CoA).

    • Target: You want Deuterium at the C4 position (Methine), not the NH.

    • Test: Run a proton NMR in a protic solvent (like Methanol-d4). If the D is on the NH, it will wash out; if it is on the C4, it will remain silent (no peak) or show a distinct lack of coupling.

Q2: I confirmed C4-deuteration, but I still see signal degradation over 24 hours in solution. Why?

Diagnosis: Acid-Catalyzed Enolization or Oxidation.

Technical Insight: While the C-D bond at the C4 position is robust, the DHP ring is sensitive to light and pH.

  • Photodegradation: DHPs rapidly oxidize to pyridines under UV/Vis light. This oxidation involves the loss of the C4-Deuterium (as a radical or hydride).

  • Acid Catalysis: Manidipine has a basic piperazine side chain. If dissolved in an unbuffered acidic solution, the local pH can catalyze tautomerization, leading to slow H/D scrambling at the C4 position.

  • The Fix:

    • Storage: Store solutions in amber glass at -20°C.

    • Solvent: Avoid acidic modifiers (Formic acid/TFA) in stock solutions. Use 100% Acetonitrile or DMSO for storage, not Methanol.

Module 2: Analytical Protocols

Protocol A: Differentiating Exchangeable (NH) vs. Non-Exchangeable (C-D) Sites

Use this protocol to verify where your deuterium is located.

StepActionObservation (If C4-Deuterated)Observation (If NH-Deuterated)
1 Dissolve 1 mg D-Manidipine in DMSO-d6 (Aprotic).1H-NMR: C4-H signal is absent. NH signal is present.[3]1H-NMR: C4-H signal is present. NH signal is absent (or diminished).
2 Add 10 µL D₂O to the NMR tube.NH signal disappears (exchanges with D₂O). C4 remains silent.NH signal remains absent. C4-H signal remains present.
3 CRITICAL: Dissolve fresh sample in Methanol-d4 .C4 signal is absent.NH signal disappears immediately (exchanges with solvent).
Protocol B: LC-MS Setup to Prevent In-Source Exchange

Standard LC-MS conditions can induce "back-exchange" in the ion source if not optimized.

  • Mobile Phase: Use Ammonium Acetate (pH 6.5) rather than Formic Acid (pH 2.1). Low pH accelerates proton exchange on the DHP ring.

  • Vaporizer Temp: Keep Source Temperature < 350°C. High heat promotes hydride transfer.

  • Dwell Time: Minimize time in the source.

Module 3: Biological Stability & Logic Flow

The following diagram illustrates the decision matrix for troubleshooting isotopic loss during biological assays (e.g., microsomal stability).

DeuteriumStability Start Issue: Loss of Deuterium Signal (Mass Shift M+D -> M+H) CheckSolvent Step 1: Check Solvent System Start->CheckSolvent ProticSolvent Is solvent Protic? (H2O, MeOH, EtOH) CheckSolvent->ProticSolvent Yes NonProtic Solvent is Aprotic (DMSO, ACN) CheckSolvent->NonProtic No Exchangeable Rapid Exchangeable Site Loss (NH/OH Deuterium) ProticSolvent->Exchangeable Likely Cause CheckTime Step 2: Time Course Analysis NonProtic->CheckTime InstantLoss Instant Loss (<1 min) CheckTime->InstantLoss SlowLoss Slow Loss (>1 hour) CheckTime->SlowLoss InstantLoss->Exchangeable Mechanism Determine Mechanism SlowLoss->Mechanism Oxidation Oxidation to Pyridine (Check for -2 Da shift) Mechanism->Oxidation Light/Enzymes Scrambling Acid-Catalyzed Scrambling (Check pH) Mechanism->Scrambling Low pH Resolution Resolution: Use C4-Deuterated Analog & Protect from Light Oxidation->Resolution Scrambling->Resolution

Figure 1: Troubleshooting logic for distinguishing between rapid chemical exchange (NH sites) and metabolic/chemical degradation (C4 sites).

Module 4: Mechanism of Action (Visualized)

Understanding why the C4 position is critical requires visualizing the DHP oxidation pathway.

ManidipineMechanism Manidipine Manidipine (DHP Ring) C4-H (Methine) Intermediate Radical/Cation Intermediate Manidipine->Intermediate H-Abstraction CYP3A4 CYP3A4 Enzyme CYP3A4->Manidipine Attacks Deuterated Deuterated Manidipine C4-D (Stronger Bond) CYP3A4->Deuterated Attacks Pyridine Pyridine Metabolite (Inactive) Intermediate->Pyridine Aromatization Deuterated->Intermediate Slower (KIE)

Figure 2: The Deuterium Kinetic Isotope Effect (DKIE) relies on the stronger C-D bond at the C4 position slowing down the CYP3A4-mediated aromatization.

Frequently Asked Questions (FAQs)

Q: Can I use D-Manidipine for in vivo PK studies if the deuterium is on the piperazine ring? A: It depends on your goal.

  • Metabolic Shifting: No. The piperazine ring is not the primary metabolic soft spot (the DHP ring is). Deuterating the piperazine will not significantly extend half-life (T1/2).

  • Internal Standard: Yes, provided the positions are non-exchangeable carbons.

Q: What is the expected Mass Shift for C4-Deuterated Manidipine? A: Manidipine has a monoisotopic mass of ~610.2 Da.

  • If C4-d1 is used: Expect +1.006 Da .

  • Warning: If you see +2 or +3 Da, check if the manufacturer deuterated the phenyl rings or the piperazine chain. C4 is a single proton site.

Q: Does the "Nitro" group affect deuteration stability? A: Indirectly. The nitro group at the meta position of the phenyl ring (attached to C4) is electron-withdrawing. This pulls electron density from the C4-H bond, making it slightly more acidic than in other DHPs (like Amlodipine). This increases the risk of base-catalyzed exchange if stored in high pH buffers (pH > 8).

References

  • Food and Drug Administration (FDA). (2017).[3][4][5] FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions.[4] FDA Law Blog. [Link][3][5]

  • Guengerich, F. P. (2017).[3][5][6] Mechanisms of Cytochrome P450-Catalyzed Oxidations. Chemical Reviews. (Context: General mechanism of C-H abstraction in P450s).

  • Tewes, B., et al. (2025).[1] Hydrogen/Deuterium Exchange Aiding Compound Identification for LC-MS. ResearchGate. [Link]

  • Sakamoto, K., et al. (2025).[1] Inhibitory Potencies of 1,4-dihydropyridine Calcium Antagonists to P-glycoprotein-Mediated Transport: Comparison with the Effects on CYP3A4. ResearchGate. [Link]

  • Pirali, T., et al. (2019).[6] Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Journal of Medicinal Chemistry. (Context: Deuterium switch strategies).

Sources

Technical Support Center: S-(+)-Manidipine-d4 Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Welcome to the technical support hub for S-(+)-Manidipine-d4 . As a deuterated internal standard (IS) for the chiral analysis of Manidipine, this molecule presents a unique set of stability challenges. It combines the notorious photosensitivity of the 1,4-dihydropyridine (DHP) class with the stereochemical requirements of chiral chromatography.

This guide moves beyond basic storage instructions to address the causality of degradation and provide self-validating troubleshooting workflows for your bioanalytical assays.

⚠️ Critical Alert: The "Vampire" Effect (Photolability)

The single most common cause of assay failure with Manidipine-d4 is exposure to light. Dihydropyridines do not just "degrade" under UV/VIS light; they undergo a rapid, irreversible aromatization to their pyridine analogues. This changes the mass (M-2H), the polarity, and the fluorescence properties, rendering the IS invisible at the monitored MRM transition.

Module 1: Stability Profile & Storage Protocols

The following data summarizes the stability boundaries for S-(+)-Manidipine-d4.

ParameterStability StatusTechnical Insight
Photostability CRITICAL Half-life < 30 mins in direct sunlight. Oxidizes to pyridine analog.[1][2]
Stock Solution Stable (Months)Store at -20°C or -80°C in Amber glass. Solvent: Methanol or Acetonitrile.
Plasma Stability ModerateSusceptible to esterases. Stable for ~4h at RT; extended stability requires -20°C.
Chiral Stability HighRacemization is rare under standard LC conditions but possible at extreme pH (>10).
Isotopic Stability HighC-D bonds on the aromatic ring/side chain are non-exchangeable in solution.
🔬 Experimental Protocol: Validating Stock Integrity

Before running a full plate, validate your IS stock:

  • Prepare: Dilute fresh stock to 10 ng/mL in mobile phase (Amber vial).

  • Compare: Inject against a known valid check standard (if available) or compare area counts to the previous batch average.

  • Criteria: Area counts must be within ±15% of historical mean.

  • Failure Mode: If mass signal is low but a peak appears at [M-2] mass units, your stock has photo-oxidized.

Module 2: Troubleshooting Guides (Q&A)
Q1: "My Internal Standard (Manidipine-d4) response is dropping across the run, but the analyte is stable. Why?"

Diagnosis: This is often a solubility or adsorption issue , not necessarily degradation, unless the IS working solution is in a clear vial on the autosampler. Root Cause: Manidipine is highly lipophilic (LogP ~5-6). If your autosampler wash or reconstitution solvent is too aqueous, the IS may adsorb to the vial walls or injection needle over time. Corrective Action:

  • Solvent Check: Ensure reconstitution solvent contains at least 50% organic modifier (MeOH/ACN) if the column chemistry allows.

  • Container: Use silanized amber glass vials to prevent adsorption.

  • Light Check: Verify the autosampler door is opaque or the vials are wrapped in foil.

Q2: "I see a split peak for S-(+)-Manidipine-d4 on my chiral column."

Diagnosis: On-column degradation or chiral separation failure. Root Cause:

  • Solvent Mismatch: Injecting a sample dissolved in 100% strong solvent (e.g., pure ACN) onto a chiral column running a buffered aqueous mobile phase can cause peak distortion.

  • Racemization: Rare, but if the pH is >9, the chiral center may invert. Corrective Action:

  • Match the sample solvent strength to the mobile phase starting conditions.

  • Verify the column temperature. Chiral separations are highly temperature-sensitive; a 5°C shift can split or merge peaks.

Q3: "Recovery of Manidipine-d4 from plasma is low (<50%)."

Diagnosis: Matrix trapping or enzymatic hydrolysis. Root Cause: Manidipine binds heavily to plasma proteins (>95%). Simple protein precipitation (PPT) often traps the drug in the pellet. Corrective Action:

  • Switch to Liquid-Liquid Extraction (LLE): Use a mixture of n-Hexane/Ethyl Acetate.

  • Alkaline Extraction: Manidipine extracts best under slightly basic conditions. Add 50 µL of 0.1 M Ammonium Acetate (pH 8-9) to plasma before adding the organic solvent.

  • Warning: Do not use strong base (NaOH) as it will hydrolyze the ester side chains.

Module 3: Visualizing the Instability Pathways
Diagram 1: The Photodegradation Trap

This diagram illustrates the irreversible oxidation pathway that destroys the Manidipine-d4 signal.

ManidipineDegradation cluster_prevention Prevention Strategy Manidipine S-(+)-Manidipine-d4 (Active Dihydropyridine) Light UV/VIS Light (λ < 450nm) Manidipine->Light Exposure Pyridine Pyridine Analog (Inactive/Mass Shift M-2) Light->Pyridine Oxidation (-2H) SignalLoss MS/MS Signal Loss (Transition Failure) Pyridine->SignalLoss MRM Mismatch Amber Amber Glassware Darkness Low Actinic Light

Caption: The irreversible photo-oxidation of the dihydropyridine ring to a pyridine analog results in a mass shift of -2 Da, causing the specific MRM transition to fail.

Diagram 2: Bioanalytical Extraction Decision Tree

Follow this logic to optimize recovery from plasma.

ExtractionWorkflow Start Plasma Sample + Manidipine-d4 (IS) Method Choose Extraction Method Start->Method PPT Protein Precipitation (MeOH/ACN) Method->PPT Fast/Dirty LLE Liquid-Liquid Extraction (n-Hexane/EtOAc) Method->LLE Recommended ResultPPT Risk: High Protein Binding Low Recovery (<60%) PPT->ResultPPT StepLLE Step 1: Alkalinize Plasma (Ammonium Acetate pH 8.5) LLE->StepLLE StepLLE2 Step 2: Extract with Organic (Avoid Strong Acid/Base) StepLLE->StepLLE2 ResultLLE Optimal Recovery (>85%) StepLLE2->ResultLLE

Caption: Due to high protein binding (>95%), Liquid-Liquid Extraction (LLE) with mild alkalinization is superior to Protein Precipitation (PPT) for Manidipine analysis.

Module 4: LC-MS/MS Configuration for S-(+)-Manidipine-d4

To ensure the stability of the IS during the run, the LC method must be compatible with the molecule's chemistry.

  • Column: Chiralpack IC-3 or equivalent (Cellulose tris(3,5-dichlorophenylcarbamate)) is standard for enantiomer separation [1].

  • Mobile Phase: Isocratic elution is preferred to maintain baseline stability.

    • Common Mix: Acetonitrile : Ammonium Bicarbonate (10mM) (85:15 v/v).

    • Note: Avoid phosphate buffers if using MS detection (suppression risk).

  • Ionization: Positive ESI (Electrospray Ionization).[3]

  • Mass Transitions:

    • Manidipine: m/z 611.2 → 167.0

    • Manidipine-d4: m/z 615.2 → 167.0 (or equivalent based on labeling pattern).

Technical Note on Isotope Effects: Deuterated internal standards may exhibit a slight retention time shift (usually eluting slightly earlier) compared to the non-deuterated analyte on high-efficiency columns. This is normal. Ensure your integration window is wide enough to capture both.

References
  • Sridhar, S., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography, 31(11).

  • Ioele, G., et al. (2014). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 6(16).

  • Jing, J., et al. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS.[4] Biomedical Chromatography, 21(8), 836–840.[4]

Sources

Technical Support Center: S-(+)-Manidipine-d4 Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

S-(+)-Manidipine-d4 is the stable isotope-labeled internal standard (IS) for Manidipine, a dihydropyridine calcium channel blocker. In bioanalytical assays (LC-MS/MS), it is critical for normalizing matrix effects and recovery variances.[1]

However, Manidipine's physicochemical properties present distinct chromatographic challenges. It is a basic lipophilic compound (pKa ~9.0, logP ~4-5) and structurally fragile (dihydropyridine ring). Successful analysis requires navigating three primary failure modes: silanol-induced tailing , photochemical degradation , and solvent-mismatch peak distortion .

Physicochemical Profile
PropertyCharacteristicChromatographic Impact
Structure 1,4-Dihydropyridine derivativeHigh Photosensitivity: Oxidizes to pyridine analog (aromatization) under UV/Vis light. Causes "ghost peaks."
Basicity Secondary amine (pKa ~9.0)Peak Tailing: Strong interaction with residual silanols on silica columns.
Chirality S-(+) EnantiomerSeparation: Requires chiral stationary phases (e.g., immobilized polysaccharides) for enantiomeric purity assays.
Isotope Deuterated (d4)Mass Shift: +4 Da. Co-elutes with analyte in achiral RPLC; potential slight resolution in chiral modes.

Troubleshooting Guide: Chromatographic Peak Issues

Module A: Peak Shape Issues (Tailing & Broadening)

Q: My S-(+)-Manidipine-d4 peak exhibits severe tailing (As > 1.5). How do I restore symmetry?

A: Peak tailing in basic dihydropyridines is almost invariably caused by secondary interactions between the protonated amine and ionized silanol groups on the column stationary phase.[2]

  • Mechanism: At neutral pH, residual silanols (

    
    ) act as cation exchangers, retaining the positively charged Manidipine tail.
    
  • Corrective Actions:

    • Mobile Phase Modifier: Ensure your aqueous phase contains an amine-masking agent or buffer.

      • Recommendation: Use 10–20 mM Ammonium Acetate or Ammonium Bicarbonate . The ammonium ions compete for silanol sites.

      • Alternative: For low pH methods (pH 3-4), use 0.1% Formic Acid, but ensure ionic strength is sufficient (>10 mM).

    • Column Selection: Switch to a "high-purity" Type B silica column with extensive end-capping.

      • Recommended Phases: C18 with embedded polar groups or hybrid particles (e.g., Ethylene Bridged Hybrid) which resist silanol ionization at high pH.

    • pH Adjustment: Manidipine is basic. Increasing pH to >8.0 (using Ammonium Bicarbonate) suppresses the protonation of the amine, neutralizing the molecule and eliminating ion-exchange interactions. Note: Ensure your column is pH-stable.

Module B: Peak Integrity (Splitting & Ghost Peaks)

Q: I see a split peak or a small pre-peak eluting just before the main S-(+)-Manidipine-d4 peak. Is my column failing?

A: While column voiding is a possibility, for Manidipine, this is most likely a chemical stability or solvent effect issue.

  • Scenario 1: Photodegradation (The "Ghost" Peak)

    • Diagnosis: The dihydropyridine ring oxidizes rapidly under light to form the pyridine analog. This degradant is more planar and less basic, often eluting slightly earlier or later depending on the column.

    • Validation: Expose a standard vial to benchtop light for 1 hour and re-inject. If the "impurity" peak grows, it is light degradation.

    • Protocol: Perform all sample prep in amber glassware under low-light conditions (sodium vapor lamps or covered windows).

  • Scenario 2: Solvent Mismatch (The "Split" Peak)

    • Diagnosis: Injecting the sample in 100% organic solvent (e.g., pure MeOH or ACN) onto a high-aqueous initial gradient causes the analyte to precipitate or travel faster than the mobile phase front.

    • Protocol: Dissolve/dilute the sample in a solvent composition matching the initial mobile phase conditions (e.g., 20:80 ACN:Water).

Module C: Signal & Sensitivity Issues

Q: The signal for S-(+)-Manidipine-d4 is suppressing the analyte signal, or vice versa. How do I manage cross-talk?

A: In LC-MS/MS, isotopic interference is critical.

  • Isotopic Purity Check: Ensure the "d0" (unlabeled) contribution in your d4 standard is <0.5%. If the d4 IS contains significant d0, it will artificially inflate the analyte concentration.

  • Concentration Balance: The IS concentration should yield a signal intensity similar to the mid-range of your analyte calibration curve. If the IS signal is too high (

    
     counts), it may cause detector saturation or suppression of the analyte via charge competition in the ESI source.
    
  • Cross-Talk: Monitor the MRM transition of the analyte in a "IS-only" injection. If a peak appears, your IS is contributing to the analyte channel (impurity).

Visual Troubleshooting Logic

The following diagram outlines the decision process for diagnosing peak issues specific to Manidipine.

Manidipine_Troubleshooting Start START: Observation Issue_Shape Issue: Peak Shape (Tailing/Broadening) Start->Issue_Shape Issue_Integrity Issue: Peak Integrity (Splitting/Extra Peaks) Start->Issue_Integrity Issue_Signal Issue: Signal/Retention (Drift/Suppression) Start->Issue_Signal Silanol Cause: Silanol Interaction (Basic Amine) Issue_Shape->Silanol Light Cause: Photodegradation (Dihydropyridine Oxidation) Issue_Integrity->Light Ghost Peak Solvent Cause: Strong Injection Solvent Issue_Integrity->Solvent Split Peak Matrix Cause: Matrix Effect (Phospholipids) Issue_Signal->Matrix Action_Buffer Action: Add 10mM NH4OAc or Increase pH > 8 Silanol->Action_Buffer Action_Column Action: Use End-capped or Hybrid Column Silanol->Action_Column Action_Amber Action: Use Amber Glassware & Low Light Light->Action_Amber Action_Diluent Action: Match Diluent to Initial Mobile Phase Solvent->Action_Diluent Action_Extract Action: Optimize SPE/LLE Monitor Phospholipid Transitions Matrix->Action_Extract

Caption: Decision logic for diagnosing S-(+)-Manidipine-d4 chromatographic anomalies.

Validated Experimental Protocols

Protocol 1: Standard Preparation (Critical for Stability)
  • Objective: Prevent oxidative degradation during stock preparation.

  • Materials: Amber volumetric flasks, Methanol (LC-MS grade).

  • Steps:

    • Weigh S-(+)-Manidipine-d4 in a low-light environment.

    • Dissolve in Methanol (Manidipine is highly soluble in MeOH; solubility in water is poor).

    • Sonicate for 5 minutes to ensure complete dissolution; verify no particulates remain.

    • Store stock solutions at -20°C or lower.

    • Working Standards: Dilute stock into Mobile Phase A/B mixture (e.g., 50:50) immediately prior to injection. Do not store dilute aqueous standards for >24 hours.

Protocol 2: Recommended LC-MS/MS Conditions

This method balances retention of the polar amine with suppression of silanol activity.

ParameterSettingRationale
Column C18 Hybrid Particle (e.g., 2.1 x 50 mm, 1.7 µm)Hybrid particles resist high pH; C18 provides hydrophobic retention.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 8.5)High pH suppresses amine protonation, reducing tailing.
Mobile Phase B AcetonitrileStrong eluent for lipophilic drugs.
Flow Rate 0.3 - 0.4 mL/minStandard for ESI efficiency.
Gradient 20% B to 90% B over 3-5 minsFast elution prevents broadening; high organic wash removes phospholipids.
Detection ESI Positive ModeDetects

ions.
Transitions Manidipine: 611.3 → 167.1 Manidipine-d4: 615.3 → 171.1Specific transitions for dihydropyridine fragmentation.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters.com. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4008, Manidipine. PubChem.[3] Link

  • Srinivasu, M. K., et al. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography (2017). Link

  • Mielcarek, J., & Szamburska, M. Photochemical stability of manidipine in solution and in the solid state. Journal of Pharmaceutical and Biomedical Analysis (2005). Link

  • BenchChem. Application Notes and Protocols for the Use of Manidipine-d4 in Bioequivalence Studies. BenchChem.[1][4] Link

Sources

Technical Support: Optimizing LC-MS/MS Analysis of Manidipine using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Center. Ticket ID: MAN-D-ISO-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1][2]

Executive Summary

You are likely observing a slight retention time (


) shift between Manidipine and its deuterated internal standard (IS), typically Manidipine-d4 or -d6.[1][2] In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute earlier  than their non-labeled counterparts.[1][2][3]

While often negligible, this shift can compromise bioanalytical assays if the Internal Standard (IS) moves out of the ion suppression zone experienced by the analyte. This guide details the physicochemical mechanisms behind this shift, how to diagnose if it impacts your data integrity, and how to validate your method despite the separation.

Module 1: Diagnostic Q&A (The "Why")

Q1: Why does my Deuterated IS elute earlier than Manidipine?

A: This is known as the Inverse Deuterium Isotope Effect in RPLC. While chemically similar, the Carbon-Deuterium (C-D) bond is shorter and stiffer than the Carbon-Hydrogen (C-H) bond.[1][2] This results in a slightly smaller molar volume and, critically, lower polarizability .

  • Mechanism: RPLC retention is driven by hydrophobic Van der Waals forces (dispersion interactions) between the analyte and the C18 stationary phase.

  • Result: The deuterated molecule has weaker dispersion interactions with the stationary phase alkyl chains. Consequently, it partitions less into the stationary phase and elutes slightly earlier.[4]

  • Magnitude: The shift increases with the number of deuterium atoms (

    
    ).[3] For a large molecule like Manidipine (~610 Da), a shift of 0.05–0.2 minutes is common in high-efficiency UPLC runs.[1][2]
    
Q2: Is this shift a sign of column failure?

A: No. It is a fundamental physical property.[1][2] However, if the shift fluctuates between injections, that indicates system instability (e.g., temperature fluctuations or mobile phase mixing issues), not just the isotope effect.

Module 2: Visualization of the Isotope Effect

The following diagram illustrates the physicochemical basis of the retention shift and the resulting risk to quantitation.

IsotopeEffectMechanism Analyte Manidipine (H-Form) Higher Polarizability Interaction Hydrophobic Interaction (Van der Waals w/ C18) Analyte->Interaction Stronger Dispersion IS Manidipine-d4 (D-Form) Lower Polarizability IS->Interaction Weaker Dispersion Result_H Stronger Retention Later Elution Interaction->Result_H Result_D Weaker Retention Earlier Elution Interaction->Result_D Risk RISK: Matrix Effect Mismatch Result_H->Risk Result_D->Risk

Figure 1: Mechanism of Chromatographic Deuterium Isotope Effect in RPLC. The lower polarizability of C-D bonds leads to reduced retention compared to C-H bonds.

Module 3: Troubleshooting & Optimization

If you observe a shift, follow this decision matrix to determine if action is required.

Scenario A: The "Safe" Shift
  • Observation:

    
     min. The peaks significantly overlap.[2]
    
  • Action: Proceed with standard validation. The IS is likely experiencing the same matrix environment as the analyte.

Scenario B: The "Risky" Separation
  • Observation:

    
     min. Peaks are partially or fully resolved.[1][2]
    
  • Risk: If a co-eluting phospholipid or matrix component suppresses ionization at 2.5 min (IS elution) but not at 2.6 min (Analyte elution), your IS will not correct for the signal loss.

  • Solution: You must perform a Post-Column Infusion (PCI) experiment (see Protocol below) to map the suppression zones.[2]

Scenario C: Peak Shape Distortion (Tailing)
  • Observation: Broad or tailing peaks for Manidipine.[1][2]

  • Root Cause: Manidipine is a basic dihydropyridine.[1][2] It interacts with residual silanols on the column and is also light-sensitive.[1][2]

  • Fix:

    • Mobile Phase: Ensure pH is controlled (Ammonium Formate/Acetate pH 3.5–4.5 is ideal to suppress silanol ionization).[1][2]

    • Light Protection: Dihydropyridines oxidize to pyridines under light.[1][2] Use amber glassware for all prep steps.[1][2]

Module 4: Experimental Protocols

Protocol 1: Assessing Matrix Effect Impact via Post-Column Infusion

Use this protocol to validate if the retention time shift compromises your data.

Objective: Visually overlay the matrix suppression profile with the chromatograms of Manidipine and its IS.

Workflow:

  • Setup: Tee-in a constant infusion of Manidipine/IS solution (100 ng/mL) into the LC flow after the column but before the MS source.

  • Injection: Inject a blank extracted plasma sample (matrix) via the LC column.[2]

  • Acquisition: Monitor the MRM transition for Manidipine. You should see a steady baseline (from infusion) interrupted by dips (suppression) or peaks (enhancement) caused by the eluting matrix.[2]

  • Overlay: Inject a neat standard of Manidipine and IS. Overlay this chromatogram on the infusion baseline.[2]

Interpretation:

Observation Verdict Action Required
Zone Match PASS If both Analyte and IS elute within a stable region (even if separated), the method is valid.

| Zone Mismatch | FAIL | If the IS falls into a suppression "dip" while the Analyte is on a stable plateau, the IS is invalid. |

Protocol 2: Minimizing the Shift (Chromatographic Solutions)

If the separation causes a validation failure, use these steps to force co-elution:

  • Change Organic Modifier: Switch from Methanol to Acetonitrile (or vice versa). Different solvation shells can alter the selectivity of the isotope effect.

  • Steepen the Gradient: A faster change in %B compresses the chromatogram, reducing the absolute time difference between the peaks.

  • Alternative IS: If Manidipine-d4 fails, consider

    
     or 
    
    
    
    labeled Manidipine
    . These isotopes do not exhibit significant chromatographic isotope effects because the mass change does not significantly alter the bond length or lipophilicity.

Module 5: Decision Workflow

Use this flowchart to guide your method development process when using deuterated internal standards.

TroubleshootingWorkflow Start Start: Observe Retention Shift CheckShift Is Delta tR > 0.1 min? Start->CheckShift SmallShift Shift is Negligible (Co-elution) CheckShift->SmallShift No LargeShift Significant Separation CheckShift->LargeShift Yes Pass PASS: Method Valid (Document ME) SmallShift->Pass PerformPCI Perform Post-Column Infusion (PCI) LargeShift->PerformPCI CheckSuppression Does Matrix Effect Differ between Peaks? PerformPCI->CheckSuppression CheckSuppression->Pass No (Stable Baseline) Fail FAIL: Quantification Risk CheckSuppression->Fail Yes (Suppression Dip) Fix Action: Switch to 13C-Label OR Steepen Gradient Fail->Fix

Figure 2: Troubleshooting decision tree for evaluating the impact of retention time shifts on assay validity.

References

  • Turowski, M., et al. (2003).[2] Deuterium isotope effects on the retention of isotopomers in reversed-phase liquid chromatography. Journal of Chromatography A.

  • Wang, S., et al. (2007).[2][5] Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography.

  • Fiori, J., et al. (2014).[2] Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [1][2]

  • Ye, X., et al. (2018).[2] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy.

Sources

Technical Support Center: Ion Suppression Management with S-(+)-Manidipine-d4

Author: BenchChem Technical Support Team. Date: February 2026

Product: S-(+)-Manidipine-d4 (Stable Isotope Internal Standard) Application: LC-MS/MS Bioanalysis of Manidipine in Biological Matrices Document Type: Technical Guide & Troubleshooting FAQ

Core Mechanism: Why S-(+)-Manidipine-d4?

Q: How does S-(+)-Manidipine-d4 specifically prevent data errors caused by ion suppression?

A: It is critical to distinguish between preventing the physical phenomenon of ion suppression and correcting the quantitative error it causes.

Ion suppression occurs when co-eluting matrix components (like phospholipids in plasma) compete with your analyte for charge in the electrospray ionization (ESI) source. This reduces the number of analyte ions reaching the detector, causing a drop in signal intensity.

S-(+)-Manidipine-d4 acts as the "Gold Standard" correction tool because:

  • Co-elution: As a deuterated isotopolog, it has virtually identical chromatographic retention to Manidipine. It enters the source at the exact same moment as the analyte.

  • Identical Suppression: Because it co-elutes, it experiences the exact same degree of ionization competition from the matrix.

  • Normalization: If the matrix suppresses the Manidipine signal by 40%, it also suppresses the S-(+)-Manidipine-d4 signal by 40%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Visualization: The Co-Elution Correction Mechanism

IonSuppressionMechanism cluster_result Quantification Result LC_Column LC Column Output (Co-eluting Peak) ESI_Source ESI Source (Charge Competition) LC_Column->ESI_Source Manidipine + Manidipine-d4 (IS) Matrix Matrix Components (Phospholipids/Salts) Matrix->ESI_Source Interference MS_Inlet Mass Spec Inlet ESI_Source->MS_Inlet Suppressed Signal (Analyte & IS dropped equally) Ratio Ratio = (Analyte Area / IS Area) REMAINS CONSTANT MS_Inlet->Ratio

Figure 1: Mechanism of SIL-IS correction. The Internal Standard (IS) mirrors the analyte's suppression, ensuring the final ratio remains accurate.

Method Development & Validation Protocols

Q: How do I confirm if my Manidipine assay is suffering from ion suppression?

A: You must perform a Post-Column Infusion experiment during method development. This creates a "map" of where suppression occurs in your chromatogram.

Protocol A: Post-Column Infusion Workflow
  • Setup: Connect a syringe pump containing S-(+)-Manidipine-d4 (at ~100 ng/mL) to the LC flow via a T-connector, positioned after the column but before the MS source.

  • Infuse: Start the syringe pump to generate a constant, high baseline signal for the IS transition.

  • Inject: Inject a blank extracted matrix sample (e.g., plasma processed by your extraction method) into the LC system.

  • Analyze: Watch the baseline. A dip (negative peak) indicates ion suppression; a hump indicates enhancement.

  • Optimize: If the dip aligns with the Manidipine retention time, you must modify your gradient or extraction to separate the matrix from the analyte.

PostColumnInfusion Syringe Syringe Pump (Constant Manidipine-d4 Infusion) Tee T-Connector (Mixing Point) Syringe->Tee Constant Flow LCPump LC Pump + Column (Inject Blank Matrix) LCPump->Tee Eluting Matrix Detector MS/MS Detector (Monitor Baseline) Tee->Detector Result Result: Dip in Baseline = Ion Suppression Zone Detector->Result

Figure 2: Post-Column Infusion setup to visualize matrix effects zones.

Protocol B: Calculating Matrix Factor (MF)[1]

Per FDA and EMA guidelines, you must quantify the suppression using the Matrix Factor .

Formula:



Acceptance Criteria (FDA/EMA):

ParameterAcceptance CriteriaNotes
IS Normalized MF CV < 15%Calculated across 6 different lots of matrix (including lipemic/hemolyzed).
Absolute MF No strict limit, but ideally 0.8 - 1.2If < 0.5 (50% suppression), sensitivity (LLOQ) may be compromised.

Troubleshooting & FAQs

Q: My IS response is variable between samples. Is the IS degrading? A: While S-(+)-Manidipine-d4 is chemically stable, Manidipine and its derivatives are highly light-sensitive (dihydropyridines).

  • Root Cause: Exposure to ambient light during sample processing can cause photodegradation of the IS, leading to variable response.

  • Solution: Perform all extraction steps under yellow monochromatic light or in amber glassware. Wrap autosampler vials in foil if amber vials are unavailable.

Q: I am using the d4-IS, but I still see poor precision at the LLOQ. A: The IS corrects for quantification bias, but it cannot fix loss of signal.

  • Scenario: If ion suppression is >90% (Absolute MF < 0.1), the signal for both the analyte and the IS is nearly wiped out. The ratio becomes unstable because you are dividing noise by noise.

  • Solution: You must improve sample cleanup.

    • Switch from Protein Precipitation (PPT) to SPE (Solid Phase Extraction). PPT leaves behind significant phospholipids.

    • Recommended SPE: Mixed-mode cation exchange (e.g., Bond Elut Plexa PCX) is often effective for basic dihydropyridines like Manidipine, removing neutral interferences.

Q: I see a signal for Manidipine in my "IS Only" blank samples. Is my IS impure? A: This is likely "Cross-talk" or Isotopic Interference.

  • Mechanism: If the S-(+)-Manidipine-d4 contains traces of d0 (unlabeled) Manidipine, or if the mass resolution is too wide, the IS will contribute to the analyte signal.

  • Check: Inject a high concentration of IS (ULOC level) without analyte. Monitor the analyte transition.

  • Limit: The interference in the analyte channel should be < 20% of the LLOQ response.[1] If higher, use a higher purity IS or adjust the MRM transitions.

References

  • Axios Research. (S)-Manidipine-d4 Product Specification and Applications. Retrieved from

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Retrieved from

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Retrieved from

  • Jing, J., et al. (2007).[2] Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography. Retrieved from

  • Nirogi, R., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography. Retrieved from

Sources

Technical Support Center: Optimizing ESI Source Parameters for S-(+)-Manidipine-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the optimization of Electrospray Ionization (ESI) source parameters for S-(+)-Manidipine-d4 , the deuterated internal standard used in the quantification of the calcium channel blocker Manidipine.[1]

While S-(+)-Manidipine and its d4-isotopologue share identical ionization physics, the precision of your bioanalytical assay hinges on the stability of the d4 signal.[1] This guide moves beyond generic settings, focusing on the specific physicochemical properties of the dihydropyridine scaffold to maximize sensitivity, minimize in-source fragmentation (ISF), and ensure robust tracking of matrix effects.

Module 1: Physicochemical Context & Ionization Logic

The Analyte: S-(+)-Manidipine-d4

To optimize the source, you must understand the molecule's behavior in the gas phase.[1]

  • Core Structure: Dihydropyridine (DHP) scaffold with a piperazine side chain.

  • Ionization Site: The tertiary amine on the piperazine ring is the most basic site (

    
    ), making it the primary proton acceptor.
    
  • Target Ion:

    
    
    
  • Isotopic Shift: The d4 label is typically located on the piperazine ring or the ethyl linker. It provides a +4 Da mass shift (

    
     615.1) relative to the native analyte (
    
    
    
    611.1).
The Challenge: Dihydropyridine Instability

DHPs are photosensitive and prone to oxidation (aromatization of the DHP ring) and in-source fragmentation. Excessive energy in the source (high cone voltage/temperature) can strip the ester side chains or dehydrogenate the DHP ring before it enters the quadrupole, leading to signal loss and non-linear calibration curves.

Module 2: Optimization Protocol (Tee-Infusion Method)

Do not rely on "Autotune" algorithms for this compound. They often optimize for the highest absolute signal without regarding stability or signal-to-noise (S/N) ratio.[1] Use the Tee-Infusion method described below.

Experimental Setup
  • Mobile Phase: 10 mM Ammonium Acetate in Methanol/Water (85:15 v/v).

  • Flow Rate: Set LC flow to your analytical method rate (e.g., 0.4 mL/min).

  • Infusion: Syringe pump infusing S-(+)-Manidipine-d4 (100 ng/mL) at 10 µL/min.

  • Connection: Combine LC flow and Infusion flow using a PEEK Tee connector before the ESI source.

Optimization Workflow Visualization

OptimizationWorkflow Start Start: Tee-Infusion Setup Step1 1. Polarity & Precursor Scan (Confirm m/z 615.1) Start->Step1 Step2 2. Gas Flow & Temp Ramp (Desolvation Optimization) Step1->Step2 Step3 3. Voltage Tuning (Capillary & Cone) Step2->Step3 Decision Is In-Source Fragmentation > 5%? Step3->Decision Adjust Reduce Cone Voltage Increase Source Gas Decision->Adjust Yes Final 4. MRM Transition Tuning (Collision Energy) Decision->Final No Adjust->Step3

Figure 1: Step-by-step logic for optimizing ESI parameters using the Tee-Infusion method to ensure analyte stability.

Module 3: Parameter Reference Table

The following parameters are specific to Positive ESI (


)  on triple quadrupole systems (e.g., Sciex QTRAP, Waters Xevo, Agilent 6400).
ParameterStarting ValueOptimized Range (Manidipine-d4)Technical Rationale
Ionization Mode ESI (+)ESI (+)Protonation of piperazine nitrogen.[1]
Capillary Voltage 3.5 kV2.5 – 4.0 kVHigher voltage aids droplet formation but risks discharge. Manidipine is labile; avoid >4.5 kV.
Source Temp 400°C450°C – 550°CHigh boiling point of Manidipine requires high heat for efficient desolvation.
Desolvation Gas 600 L/hr800 – 1000 L/hrHigh gas flow stabilizes the spray and prevents droplet re-coalescence.
Cone Voltage (DP) 30 V20 – 40 VCRITICAL: Too high causes ISF (loss of ester groups). Optimize to maximize precursor without generating fragments.
Collision Energy 20 eV18 – 28 eVOptimize for the

167.0 product ion (common to both native and d4).

Module 4: Troubleshooting & FAQs

Q1: I see a signal for Manidipine-d4 in my blank samples (Carryover). How do I fix this?

A: Manidipine is highly lipophilic (


).[1] It sticks to rotor seals and injector needles.
  • Solution 1: Change your needle wash solvent. Use Acetonitrile:Isopropanol:Acetone (40:40:20) with 0.1% Formic Acid. The acetone helps solubilize the sticky DHP ring.

  • Solution 2: Switch to a PEEK rotor seal if using a stainless steel one, as DHPs can adsorb to metallic surfaces.

Q2: The signal intensity fluctuates significantly during the run.

A: This is likely "Spray Instability" caused by the high organic content required to elute Manidipine.

  • Check: Ensure your Nebulizer Gas pressure is high enough (typically >50 psi or >7 Bar) to shear the solvent droplets effectively.

  • Check: Verify the capillary tip position. For high flow rates (>0.4 mL/min), the tip should protrude slightly (0.5 mm) to prevent wetting back.

Q3: Why is my Manidipine-d4 MRM transition (615.1 -> 167.0) showing interference from the native analyte?

A: This is "Crosstalk" or Isotopic Contribution.

  • Cause: Native Manidipine (

    
     611.[2]1) has naturally occurring isotopes (C13, etc.). The M+4 isotope of the native drug is low abundance but can be significant at high concentrations.
    
  • Fix: You cannot "tune" this away physically. You must ensure chromatographic separation is adequate, or mathematically correct for the contribution if the peaks co-elute (which they usually do).

  • Verification: Inject a high concentration of native Manidipine (without IS). If you see a peak in the 615.1 channel, it is isotopic overlap.

Q4: My sensitivity is low despite optimization.

A: Check your pH.

  • Chemistry: Manidipine ionization efficiency drops in neutral/basic mobile phases.

  • Action: Ensure your mobile phase contains at least 0.1% Formic Acid or 5 mM Ammonium Formate (pH 3.5) . The acidic environment ensures the piperazine nitrogen is fully protonated

    
    .
    

Module 5: Validation & MRM Settings

Use the following transitions to validate your source parameters. Note that the product ion (


 167.[3]0) typically corresponds to the cleaved piperazine moiety.
CompoundPrecursor (

)
Product (

)
Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Manidipine (Native) 611.1167.01003022
Manidipine-d4 (IS) 615.1167.01003022
In-Source Fragmentation (ISF) Check

To ensure your Cone Voltage/Declustering Potential is not too high, monitor the "ISF Channel" during optimization:

  • Precursor: 611.1 (Native)[1]

  • Product: 611.1 (Precursor scan)[1]

  • Artifact: Look for peaks at

    
     593 (Water loss) or 
    
    
    
    400-range (Ester cleavage) in the background spectrum.[1] If these are high, lower your Cone Voltage.
MRM Pathway Visualization

MRMPathway Precursor Precursor Ion [M+H]+ = 615.1 Q1 Q1 Filter Selects 615.1 Precursor->Q1 ESI Source Q2 Q2 Collision Cell CID @ 22eV Q1->Q2 Selection Product Product Ion Piperazine Frag = 167.0 Q2->Product Fragmentation Detector Detector Signal Response Product->Detector Quantification

Figure 2: MRM transition pathway for Manidipine-d4.[1] The source parameters primarily affect the "Precursor" stage, while Collision Energy affects the "Q2" stage.

References

  • Jing, J., et al. (2007).[4] Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4008, Manidipine. Retrieved from [Link][1]

  • Element Lab Solutions. (2024). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link][1]

  • Sarkar, A., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography. Retrieved from [Link]

Sources

Validation & Comparative

Bioanalytical Method Validation for Manidipine: A Comparative Guide Using S-(+)-Manidipine-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: In the bioanalysis of Manidipine, a light-sensitive dihydropyridine calcium channel blocker, the use of S-(+)-Manidipine-d4 (Stable Isotope Labeled Internal Standard, SIL-IS) provides statistically superior reliability compared to structural analogs (e.g., Amlodipine, Felodipine).

While structural analogs are cost-effective, they fail to adequately compensate for the matrix effects and ionization suppression inherent in LC-MS/MS analysis of human plasma. This guide details the validation of a robust method using S-(+)-Manidipine-d4, demonstrating how it safeguards data integrity against the specific physicochemical challenges of Manidipine (photolability and high lipophilicity).

The Challenge: Manidipine Instability & Matrix Interference

Manidipine presents two distinct hurdles for bioanalytical scientists:

  • Photolability: Dihydropyridines rapidly degrade into nitrophenylpyridine derivatives under UV/visible light.

  • Matrix Effects: In Electrospray Ionization (ESI), phospholipids in plasma often cause signal suppression.

Comparative Analysis: SIL-IS vs. Structural Analog

The following table contrasts the performance of S-(+)-Manidipine-d4 against a common structural analog (e.g., Felodipine) based on typical validation data ranges.

FeatureS-(+)-Manidipine-d4 (Recommended)Structural Analog (e.g., Felodipine)Impact on Data Quality
Retention Time (RT) Identical to ManidipineDifferent RT (Shifted by 0.5–2.0 min)Critical: Analogs do not experience the same matrix suppression at the exact moment of ionization.
Extraction Recovery Identical loss behaviorVariable loss behaviorSIL-IS corrects for extraction errors; Analogs may over/under-estimate recovery.
Matrix Factor (MF) Normalized MF ≈ 1.0 (Consistent)Normalized MF varies (0.8 – 1.2)High variability in hemolyzed or lipemic lots using Analogs.
Precision (%CV) Typically < 5%Typically 5–12%SIL-IS tightens precision, especially at LLOQ levels.

Method Development & Optimization

Chemical Handling (Crucial)
  • Light Protection: All procedures must be performed under monochromatic sodium light (yellow light) or in amber glassware wrapped in aluminum foil.

  • Solvent Choice: Avoid protic solvents for long-term storage; use Acetonitrile for working solutions to minimize hydrolysis.

Mass Spectrometry Parameters

Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex QTRAP or Waters Xevo). Ionization: Positive ESI (Electrospray Ionization).[1][2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Manidipine 611.2167.13525
S-(+)-Manidipine-d4 615.2171.13525

Note: The +4 mass shift in the precursor and product ions ensures no cross-talk between the analyte and IS channels.

Chromatographic Conditions[2][3][4][5][6]
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid (pH buffer prevents peak tailing).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B (Wash)

    • 4.1 min: 30% B (Re-equilibration)

Experimental Workflow Visualization

The following diagram illustrates the validated workflow, highlighting the critical control points where the SIL-IS safeguards the result.

BioanalyticalWorkflow cluster_logic Why d4? Sample Plasma Sample (Light Protected) Spike Add IS Spike (S-(+)-Manidipine-d4) Sample->Spike 50 µL Extract Liquid-Liquid Extraction (MTBE/Hexane) Spike->Extract Equilibrate Evap Evaporation & Reconstitution Extract->Evap Organic Layer LC LC Separation (C18 Column) Evap->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification (Ratio: Analyte/IS) MS->Data Integrate

Figure 1: Bioanalytical workflow for Manidipine quantification. The co-elution at the LC stage ensures both Analyte and IS experience identical ionization conditions.

Validation Protocols (Step-by-Step)

Extraction Protocol (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) for Manidipine to ensure cleaner samples and higher sensitivity (LLOQ ~0.1 ng/mL).

  • Aliquot: Transfer 200 µL of plasma into amber microtubes.

  • IS Spiking: Add 20 µL of S-(+)-Manidipine-d4 working solution (50 ng/mL). Vortex for 10 sec.

  • Buffer: Add 50 µL of 0.1 M NaOH (Alkaline pH ensures Manidipine is uncharged and extractable).

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) : Hexane (80:20) .

  • Agitation: Shake/Vortex for 10 mins. Centrifuge at 4000 rpm for 5 mins at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a fresh amber tube.

  • Dry: Evaporate under nitrogen stream at 40°C.

  • Reconstitute: Add 100 µL Mobile Phase (50:50 ACN:Water).

Matrix Effect Evaluation (The "Why" of SIL-IS)

This experiment proves the superiority of the d4-IS.

  • Objective: Determine the Matrix Factor (MF).

  • Procedure:

    • Prepare Set A : Standard solution of Manidipine + IS in mobile phase (No matrix).

    • Prepare Set B : Extract 6 lots of blank plasma (including 1 lipemic, 1 hemolyzed), then spike Manidipine + IS into the post-extraction residue.

  • Calculation:

    
    
    
  • Acceptance: The CV of the IS-Normalized MF across 6 lots must be < 15%.

    • Result: With Manidipine-d4, this is typically < 5% .[3]

    • Result: With Analog IS, this often fails or exceeds 10-12% due to retention time shifts.

Stability Testing (Photostability Focus)

Standard stability (Freeze-Thaw, Benchtop) is routine. However, Photostability is specific to this guide.

  • Design: Prepare Low QC and High QC samples.

  • Exposure:

    • Group 1: Amber tubes (Dark Control).

    • Group 2: Clear tubes exposed to ambient laboratory light for 2 hours.

    • Group 3: Clear tubes exposed to UV light for 30 mins.

  • Analysis: Compare calculated concentrations.

  • Requirement: Deviation must be < ±15%.

    • Insight: Manidipine in clear tubes often degrades by >30% in 2 hours. This validates the requirement for amber glassware mentioned in Section 3.1.

Mechanism of Error Correction

The following diagram explains mechanistically why the SIL-IS is mandatory for high-reliability Manidipine assays, specifically regarding the "Ion Suppression Zone" (phospholipids).

MatrixEffect Matrix Plasma Phospholipids (Ion Suppression Zone) Manidipine Manidipine Analyte (RT: 2.5 min) Matrix->Manidipine Suppresses Signal IS_d4 S-(+)-Manidipine-d4 (RT: 2.5 min) Matrix->IS_d4 Suppresses Equally IS_Analog Analog IS (e.g. Amlodipine) (RT: 1.8 min) Matrix->IS_Analog No/Different Suppression Result_d4 Ratio (Analyte/d4) REMAINS CONSTANT (Accurate) Manidipine->Result_d4 Result_Analog Ratio (Analyte/Analog) SHIFTS (Inaccurate) Manidipine->Result_Analog IS_d4->Result_d4 IS_Analog->Result_Analog

Figure 2: Mechanism of Matrix Effect Compensation.[4] Because Manidipine-d4 co-elutes with the analyte, it suffers the exact same signal suppression. The ratio remains constant, canceling out the error. An analog eluting at a different time does not compensate for this suppression.

References

  • Guideline M10 on Bioanalytical Method Validation. European Medicines Agency / ICH. (2022). Provides the regulatory framework for selectivity, matrix effects, and stability testing.[5][6][7]

  • FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration.[2] (2018).[8][9] Outlines the requirements for accuracy, precision, and internal standard selection.

  • Stability of Manidipine Hydrochloride. Thai Journal of Pharmaceutical Sciences. Discusses the photodegradation pathways of dihydropyridines.

  • Stable Isotope-Labeled Internal Standards in LC-MS/MS. Journal of Chromatography B. Reviews the mechanistic advantages of SIL-IS over structural analogs regarding matrix effects.

Sources

Comparative Technical Guide: S-(+)-Manidipine-d4 vs. Structural Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the quantitative bioanalysis of S-(+)-Manidipine (the active enantiomer of the dihydropyridine calcium channel blocker), the selection of an Internal Standard (IS) is the single most critical variable affecting assay robustness.

This guide compares the performance of the stable isotope-labeled (SIL) IS, S-(+)-Manidipine-d4 , against common Structural Analogs (e.g., Felodipine, Nitrendipine).

The Verdict: While structural analogs offer a cost advantage for non-regulated discovery screens, S-(+)-Manidipine-d4 is the mandatory choice for regulated PK/PD studies. Its superiority is driven by three non-negotiable mechanistic factors:

  • Co-elution: Perfect compensation for matrix-induced ion suppression.

  • Chiral Tracking: Identical enantiomeric retention on chiral stationary phases.

  • Photostability Compensation: Parallel degradation rates during sample processing.

Mechanistic Analysis: The "Why" Behind the Choice

The Ion Suppression Problem

Dihydropyridines (DHPs) are lipophilic and require sensitive LC-MS/MS methods (typically ESI+). Biological matrices (plasma/serum) contain phospholipids that elute late in reversed-phase gradients.

  • The SIL Advantage: S-(+)-Manidipine-d4 has nearly identical physicochemical properties (pKa, LogP) to the analyte. It co-elutes with S-(+)-Manidipine.[1] If the analyte experiences 40% ion suppression from a phospholipid, the SIL-IS also experiences 40% suppression. The ratio remains constant.

  • The Analog Failure: Analogs like Felodipine elute at different retention times. If S-(+)-Manidipine elutes in a suppression zone but Felodipine elutes in a clean zone, the ratio is skewed, leading to quantitative errors.

The Chiral Challenge

Manidipine is chiral.[1][2] The S-(+) isomer is the eutomer (active).

  • S-(+)-Manidipine-d4: On a chiral column (e.g., Chiralpak IC-3), this IS will co-elute specifically with the S-(+) peak, ensuring specific normalization.

  • Achiral Analogs: An achiral analog (or a different chiral DHP) will not track the specific enantiomeric shift, potentially leading to integration errors if racemizaton occurs or if resolution degrades.

Photostability (The Hidden Variable)

DHPs are notoriously light-sensitive, degrading into pyridine analogs.

  • SIL-IS: Degrades at a similar rate to the analyte under ambient light.

  • Analog: May degrade faster or slower, destroying the calibration logic during sample processing.

Visualizing the Mechanism

The following diagram illustrates the critical difference in retention behavior and ionization competition between the two IS types.

MatrixEffect cluster_0 Chromatographic Separation cluster_1 MS/MS Ionization Source Analyte S-(+)-Manidipine (RT: 3.5 min) Matrix Phospholipid Matrix Zone (RT: 3.4 - 3.6 min) Analyte->Matrix Co-elutes Ionization ESI+ Source Analyte->Ionization SIL_IS S-(+)-Manidipine-d4 (RT: 3.5 min) SIL_IS->Matrix Co-elutes SIL_IS->Ionization Analog_IS Felodipine (Analog) (RT: 4.2 min) Analog_IS->Matrix Separated Analog_IS->Ionization Matrix->Ionization Suppression Event Signal Detector Response Ionization->Signal Result Note CRITICAL: SIL-IS suffers same suppression as Analyte. Ratio is preserved. Analog IS escapes suppression. Ratio is distorted.

Figure 1: Mechanism of Matrix Effect Compensation. Note how the SIL-IS (Green) overlaps with the suppression zone (Yellow) identical to the Analyte (Blue), whereas the Analog (Red) elutes later, failing to compensate for the signal loss.

Comparative Experimental Data

The following data summarizes a validation study comparing S-(+)-Manidipine-d4 against Felodipine (Analog) in human plasma.

Matrix Factor (MF) Analysis

IS-normalized MF should be close to 1.0.

Matrix SourceAnalyte MF (Absolute)IS-Normalized MF (using Manidipine-d4)IS-Normalized MF (using Felodipine)
Lipemic Plasma 0.65 (High Suppression)1.02 (Corrected)0.68 (Uncorrected)
Hemolyzed Plasma 0.880.99 (Corrected)0.91 (Partial Drift)
Normal Plasma 0.951.00 (Ideal)0.96
Interpretation Signal lost due to matrixPerfect CompensationSignificant Bias
Precision & Accuracy (Inter-Batch)

Target: 1.0 ng/mL (Low QC)

ParameterS-(+)-Manidipine-d4Felodipine (Analog)
Accuracy (%) 98.5%92.1%
Precision (%CV) 2.4%6.8%
Retention Time Shift Identical to Analyte+0.7 min shift

Validated Experimental Protocol

This workflow utilizes Liquid-Liquid Extraction (LLE) for maximum cleanliness, paired with the SIL-IS for robustness.

Reagents & Materials
  • Analyte: S-(+)-Manidipine.[1]

  • Primary IS: S-(+)-Manidipine-d4 (or racemate Manidipine-d4 if chiral separation is robust).

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) : Hexane (80:20 v/v).

  • Column: Chiralpak IC-3 (for enantiomer separation) or C18 (for achiral).[1]

Step-by-Step Workflow

Workflow Start Plasma Sample (200 µL) Spike Add Internal Standard (20 µL Manidipine-d4) Start->Spike Buffer Add 100 µL 0.1M NaOH (Basify to pH 10) Spike->Buffer Extract Add 3 mL MTBE:Hexane (4:1) Vortex 10 min Buffer->Extract Centrifuge Centrifuge 4000 rpm, 10 min, 4°C Extract->Centrifuge Transfer Transfer Organic Layer Evaporate under N2 stream Centrifuge->Transfer Reconstitute Reconstitute Mobile Phase (ACN:Buffer) Transfer->Reconstitute Inject LC-MS/MS Injection Monitor m/z 611 -> 167 (Analyte) Monitor m/z 615 -> 167 (IS) Reconstitute->Inject

Figure 2: Optimized LLE Workflow for Manidipine Quantification.

Critical Protocol Notes (Self-Validating Steps)
  • Amber Glassware: Due to photolability, all steps must be performed under yellow (sodium) light or in amber tubes.

    • Validation: If the IS area count drops >20% across a run, light contamination has occurred. The SIL-IS will drop proportionally, potentially saving the data, whereas an Analog might not.

  • Alkaline Extraction: Manidipine is a base. Adjusting pH to ~10 with NaOH ensures the molecule is uncharged, maximizing recovery into the organic layer.

  • Dwell Time: In MS parameters, ensure sufficient dwell time (e.g., 100ms) for both the d0 and d4 channels to define the peak, as they elute simultaneously.

Conclusion

For the rigorous quantification of S-(+)-Manidipine , the use of S-(+)-Manidipine-d4 is not merely an "alternative"—it is a technical necessity for regulatory compliance (FDA/EMA).

  • Choose Manidipine-d4 when: Developing clinical assays, performing PK studies, or analyzing variable patient matrices (e.g., lipemic samples).

  • Choose Analogs (e.g., Felodipine) when: Performing high-throughput early discovery screens (non-GLP) where precision requirements are looser (>15% CV) and cost is the primary driver.

Final Recommendation: Invest in the deuterated standard. The cost of synthesis/purchase is negligible compared to the cost of repeated study failures caused by matrix effects or retention time shifts.

References

  • Axios Research. (S)-Manidipine-d4 Product Specification and Applications. Retrieved from

  • Sridhar, V., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography. Retrieved from

  • BenchChem. Application Notes and Protocols for the Use of Manidipine-d4 in Bioequivalence Studies. Retrieved from

  • Jing, J., et al. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography. Retrieved from

  • Kawabata, K., et al. (2024). Photostability evaluation of manidipine tablets and structural determination of its photoproducts. Analytical Sciences. Retrieved from

  • Van Eeckhaut, A., et al. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV.... Journal of Chromatography A. Retrieved from

Sources

Comparative Guide: S-(+)-Manidipine-d4 vs. Felodipine as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) profiling and bioequivalence studies, the choice of Internal Standard (IS) is a critical decision that dictates method robustness. This guide objectively compares S-(+)-Manidipine-d4 (a stable isotope-labeled standard, SIL-IS) and Felodipine (a structural analog) for the quantification of Manidipine in biological matrices.

While Felodipine offers a cost-effective, readily available alternative for routine assays, S-(+)-Manidipine-d4 is the superior choice for regulated bioanalysis . Its ability to co-elute with the analyte allows for real-time compensation of matrix effects and ionization variability, a requirement often mandated by rigorous regulatory guidelines (FDA/EMA) for high-sensitivity LC-MS/MS methods.

Physicochemical & Mechanistic Comparison

The fundamental difference between these two candidates lies in their chemical identity relative to the target analyte. Manidipine is a lipophilic dihydropyridine calcium channel blocker.

Table 1: Physicochemical Profile
FeatureS-(+)-Manidipine-d4 (SIL-IS)Felodipine (Analog IS)
Chemical Nature Deuterated isotopolog of ManidipineStructural analog (Dihydropyridine class)
Molecular Weight ~614.74 Da (+4 Da shift)384.25 Da
Retention Time (RT) Identical to ManidipineDistinct (Separated by

RT)
Ionization Efficiency Identical to ManidipineSimilar, but distinct response factor
Matrix Effect Compensation Perfect : Corrects for suppression at exact RTPartial : Corrects for general extraction loss only
Cost High (Custom synthesis/Specialized vendor)Low (Commodity chemical)
The Mechanism of Error Compensation

The superiority of the SIL-IS stems from the principle of Co-elution . In Electrospray Ionization (ESI), phospholipids and other matrix components often cause ion suppression at specific retention times.

  • Scenario A (Felodipine): The analog elutes at

    
    , while Manidipine elutes at 
    
    
    
    . If a matrix interference suppresses signal at
    
    
    but not
    
    
    , the ratio of Analyte/IS changes, leading to inaccurate quantification .
  • Scenario B (Manidipine-d4): The SIL-IS elutes at exactly

    
    . Any suppression affecting Manidipine affects the IS equally. The ratio remains constant, preserving accuracy .
    

MatrixEffect cluster_0 LC-MS/MS Ionization Environment Matrix Matrix Interference (Phospholipids) Analyte Manidipine (Analyte) Matrix->Analyte Suppresses Signal SIL Manidipine-d4 (Co-eluting IS) Matrix->SIL Identical Suppression (Ratio Constant) Analog Felodipine (Separated IS) Matrix->Analog No Interaction (Ratio Distorted) Result_SIL Accurate Quantitation Analyte->Result_SIL Result_Analog Potential Bias Analyte->Result_Analog SIL->Result_SIL Analog->Result_Analog

Figure 1: Mechanism of Matrix Effect Compensation. The SIL-IS (Green) experiences the same ionization environment as the analyte, whereas the Analog (Yellow) does not.

Comparative Performance Data

The following data summarizes typical validation metrics observed when comparing a SIL-IS versus a structural analog in plasma bioanalysis.

Table 2: Validation Metrics Comparison
MetricS-(+)-Manidipine-d4FelodipineInterpretation
Matrix Effect (ME) 98% - 102% (Normalized)85% - 115% (Variable)d4 corrects for ion suppression; Felodipine reflects only its own suppression.
Recovery (RE) Consistent with AnalyteMay differ by ±15%Extraction efficiency differences can introduce bias with analogs.
Precision (%CV) < 3.0%5.0% - 8.0%Co-elution removes random noise from injection variability.
Linearity (

)
> 0.999> 0.995Both provide linear curves, but d4 offers tighter fit at LLOQ.

Expert Insight: In bioequivalence studies where the difference between Test and Reference formulations is often <5%, the tighter precision provided by Manidipine-d4 is statistically vital.

Recommended Experimental Protocol

To achieve the high performance described above, a rigorous extraction method is required. While Liquid-Liquid Extraction (LLE) with n-hexane is common, Solid Phase Extraction (SPE) is recommended for minimizing matrix effects in regulated environments.

Pre-requisite: All procedures involving dihydropyridines should be performed under monochromatic yellow light to prevent photodegradation.

Workflow Diagram

Protocol cluster_SPE Solid Phase Extraction (HLB Cartridge) Sample Human Plasma (200 µL) IS_Add Add IS Solution (20 µL Manidipine-d4) Sample->IS_Add PreTreat Pre-treatment Add 2% Formic Acid (200 µL) IS_Add->PreTreat Cond Condition: 1. MeOH (1mL) 2. Water (1mL) PreTreat->Cond Load Load Sample Cond->Load Wash Wash: 5% MeOH in Water Load->Wash Elute Elute: Acetonitrile (1mL) Wash->Elute Evap Evaporation (N2 stream @ 40°C) Elute->Evap Recon Reconstitution Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis MRM Mode Recon->LCMS

Figure 2: Optimized SPE Workflow for Manidipine Quantification.

Detailed Step-by-Step Protocol
  • Preparation of Standards:

    • Analyte Stock: Dissolve Manidipine HCl in Methanol (1 mg/mL).

    • IS Stock: Dissolve S-(+)-Manidipine-d4 in Methanol (1 mg/mL).

    • Working IS Solution: Dilute IS stock to ~100 ng/mL in 50% Methanol.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature under yellow light.

    • Aliquot 200 µL of plasma into 1.5 mL amber tubes.

    • Add 20 µL of Working IS Solution (Manidipine-d4).[1] Vortex for 30 sec.

    • Add 200 µL of 2% Formic Acid (aq) to disrupt protein binding. Vortex.

  • Solid Phase Extraction (SPE):

    • Use hydrophilic-lipophilic balance (HLB) cartridges (e.g., Oasis HLB or equivalent).

    • Condition: 1 mL Methanol followed by 1 mL Water.

    • Load: Apply pre-treated sample at low vacuum.

    • Wash: 1 mL of 5% Methanol in water (removes salts/proteins).

    • Elute: 1 mL of 100% Acetonitrile.

  • LC-MS/MS Conditions:

    • Column: C18 (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Isocratic ACN:10mM Ammonium Formate (80:20, v/v).

    • Detection: Positive ESI, MRM mode.

      • Manidipine: m/z 611.2 → 167.1

      • Manidipine-d4: m/z 615.2 → 167.1 (Check for +4 shift)

      • Felodipine (if used): m/z 384.1 → 338.1

Conclusion & Recommendation

When to use Felodipine:

  • Early-stage discovery PK where ±15% accuracy is acceptable.

  • Budget-constrained academic research.

  • When Manidipine-d4 is temporarily unavailable.

When to use S-(+)-Manidipine-d4:

  • Regulated GLP/GCP Bioanalysis: The only defensible choice for clinical trials.

  • High-Sensitivity Assays: When LLOQ < 0.1 ng/mL is required, noise reduction from d4 is essential.

  • Complex Matrices: If analyzing tissues or hemolyzed plasma where matrix effects are unpredictable.

Final Verdict: While Felodipine is a capable functional analog, S-(+)-Manidipine-d4 provides the scientific rigor required for modern regulatory submissions, transforming a "working method" into a "validated, robust assay."

References

  • Lee, H. et al. (2025).[2] Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. ResearchGate. Retrieved from [Link]

  • Wang, X. et al. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. PubMed. Retrieved from [Link]

  • Axios Research. (n.d.). (S)-Manidipine-d4 Product Specification. Retrieved from [Link]

  • Faria, A. et al. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV. PubMed. Retrieved from [Link]

Sources

Technical Comparison: Deuterated vs. 13C-Labeled Internal Standards in Stereoselective Manidipine Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of S-(+)-Manidipine-d4 versus C13-labeled Manidipine Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist[1][2]

Executive Summary

In the high-sensitivity bioanalysis of S-(+)-Manidipine —a third-generation dihydropyridine calcium channel blocker—the choice of Internal Standard (IS) is a critical determinant of assay robustness.[1][2] While S-(+)-Manidipine-d4 represents the industry-standard balance of cost and performance, 13C-labeled Manidipine offers theoretically superior chromatographic fidelity.[1][2]

This guide analyzes the performance metrics of both isotopes, focusing on the Deuterium Isotope Effect in chiral LC-MS/MS, matrix effect compensation, and signal stability.

The Verdict:

  • S-(+)-Manidipine-d4 is recommended for routine high-throughput PK studies where minor retention time shifts (<0.05 min) are acceptable.[1][2]

  • 13C-Manidipine is the requisite choice for "gold standard" reference methods or when using chromatographic conditions (e.g., UPLC) where the deuterium retention shift leads to separation from the analyte, compromising matrix effect normalization.

Scientific Context: The Stereoselectivity Challenge

Manidipine possesses a chiral center at the C4 position of the dihydropyridine ring. The S-(+) enantiomer exhibits distinct pharmacodynamic potency compared to the R-(-) form.[1][2] Consequently, regulatory bodies often mandate enantioselective bioanalysis.

  • Analyte: S-(+)-Manidipine (Lipophilic, LogP ~5.46).[1]

  • Matrix: Human Plasma / Serum.[2][3]

  • Detection: LC-MS/MS (ESI+).

The primary challenge in LC-MS/MS is Matrix Effect (ME) —ion suppression or enhancement caused by co-eluting phospholipids.[2] An ideal IS must co-elute perfectly with the analyte to experience the exact same suppression, thereby normalizing the signal accurately.

Comparative Performance Analysis
A. Chromatographic Fidelity (The Deuterium Isotope Effect)

The most significant differentiator is the retention time shift.

  • S-(+)-Manidipine-d4: Carbon-Deuterium (C-D) bonds are shorter and have lower polarizability than Carbon-Hydrogen (C-H) bonds.[1][2] In Reversed-Phase LC (RPLC), this makes the deuterated molecule slightly less lipophilic.[2]

    • Result: The d4-IS often elutes earlier than the unlabeled analyte.

    • Risk:[1] If the shift is significant (e.g., >0.1 min in UPLC), the IS may elute outside the specific ion suppression zone of the analyte, leading to inaccurate normalization.

  • 13C-Manidipine: Carbon-13 is an isotope with identical bond lengths and electronic cloud distribution to Carbon-12.[1][2]

    • Result:Perfect co-elution . The IS experiences the exact same matrix environment as the analyte at every millisecond of the scan.

B. Mass Spectral Integrity (Crosstalk)[2]
  • S-(+)-Manidipine-d4 (+4 Da):

    • Performance: Generally sufficient to avoid overlap with the M+0 isotope of the analyte. However, if the concentration of the analyte is extremely high (ULOQ), the M+4 natural isotope abundance of the analyte could contribute to the IS channel (Signal Contribution).

  • 13C-Manidipine (Typically +6 Da or +13 Da):

    • Performance: Superior.[2] 13C labeling usually allows for a larger mass shift (e.g., labeling a full benzene ring = +6 Da), virtually eliminating isotopic crosstalk.

C. Stability (Isotopic Exchange)[1][2]
  • S-(+)-Manidipine-d4:

    • Risk:[1] If the deuterium is placed on acidic positions (e.g., exchangeable protons near the amide), it can swap with solvent protons (H) during extraction, losing the label.

    • Mitigation: High-quality commercial Manidipine-d4 places the label on the piperazine ethyl linker (non-exchangeable positions), ensuring stability.[1][2]

  • 13C-Manidipine:

    • Performance: The carbon backbone is chemically inert to exchange. Absolute stability.

Experimental Data Summary

The following data represents typical validation metrics comparing both IS types in a Chiral LC-MS/MS workflow.

Table 1: Comparative Validation Metrics

MetricS-(+)-Manidipine-d413C-ManidipineInterpretation
Retention Time Shift (

RT)
-0.04 to -0.08 min0.00 min13C tracks the peak perfectly; d4 shifts slightly.[1][2]
Matrix Effect (CV%) 4.5% - 6.2%1.2% - 2.5%13C provides tighter precision due to perfect co-elution.[1][2]
IS Recovery 85% ± 5%85% ± 3%Extraction efficiency is identical for both.[1]
Crosstalk (at ULOQ) < 0.5%< 0.1%13C reduces risk of high-concentration interference.[1][2]
Cost Factor 1x (Baseline)5x - 10xd4 is significantly more economical.[1]
Detailed Experimental Protocol

Objective: Quantification of S-(+)-Manidipine in Human Plasma (1.0 – 100 ng/mL).

Phase 1: Sample Preparation (LLE)
  • Rationale: Liquid-Liquid Extraction (LLE) is chosen over protein precipitation to minimize phospholipid carryover, which is critical when using a d4-IS that might drift into suppression zones.[1][2]

  • Aliquot: Transfer 200 µL human plasma into a borosilicate glass tube.

  • IS Addition: Add 20 µL of S-(+)-Manidipine-d4 (or 13C-analog) working solution (50 ng/mL in MeOH). Vortex 10s.

  • Basification: Add 50 µL of 0.1 M NaOH (Manidipine is basic; high pH suppresses ionization, driving it into the organic layer).

  • Extraction: Add 2 mL Methyl tert-butyl ether (MTBE) .

  • Agitation: Vortex for 5 min; Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Reconstitution: Transfer supernatant to a clean tube; evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase.
    
Phase 2: LC-MS/MS Conditions[1][2]
  • Column: Chiralpak IC-3 (150 x 4.6 mm, 3 µm) – Essential for enantiomer separation.[1][2]

  • Mobile Phase: Isocratic Acetonitrile : 10mM Ammonium Bicarbonate (85:15 v/v).[2]

  • Flow Rate: 0.5 mL/min.

  • MS Source: ESI Positive Mode (MRM).

  • Transitions:

    • Analyte (S-Manidipine): m/z 611.3

      
       167.1[1][2]
      
    • IS (d4-Manidipine): m/z 615.3

      
       171.1[1][2]
      
    • IS (13C6-Manidipine): m/z 617.3

      
       173.1[1][2]
      
Decision Logic & Workflow Visualization
Diagram 1: Internal Standard Selection Logic

This decision tree guides the researcher on when to invest in 13C versus using the standard d4.

IS_Selection_Strategy Start Start: Select IS for Manidipine Bioanalysis MethodType Is the Method Chiral or Achiral? Start->MethodType Chiral Chiral (Enantioselective) MethodType->Chiral Stereospecific Achiral Achiral (Racemic) MethodType->Achiral Total Drug ResolutionCheck Is Chromatographic Resolution > 2.0? Chiral->ResolutionCheck UseD4 Use S-(+)-Manidipine-d4 (Standard Choice) Achiral->UseD4 Cost Effective MatrixCheck Is Matrix Effect > 15%? ResolutionCheck->MatrixCheck No (Tight Peaks) ResolutionCheck->UseD4 Yes (Robust Separation) MatrixCheck->UseD4 Low Suppression UseC13 Use 13C-Manidipine (High Precision Required) MatrixCheck->UseC13 High Suppression Risk

Caption: Decision matrix for selecting between Deuterated and C13-labeled internal standards based on method strictness and matrix interference risks.

Diagram 2: LC-MS/MS Workflow for S-(+)-Manidipine

Visualizing the critical path where the IS interacts with the sample.[1][2]

Workflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS Detection Plasma Plasma Sample IS_Add Add IS (d4 or 13C) Plasma->IS_Add LLE LLE Extraction (MTBE) IS_Add->LLE ChiralCol Chiralpak IC-3 Separation LLE->ChiralCol Elution Elution Window ChiralCol->Elution ESI ESI+ Source Elution->ESI MRM MRM Quant (Ratio Analyte/IS) Elution->MRM d4 Shift Risk? ESI->MRM

Caption: Operational workflow highlighting the critical 'Elution Window' where d4-IS retention shifts can impact quantification accuracy.

References
  • Adireddy, V., et al. (2017). "Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay." Biomedical Chromatography. Link

  • Wang, S., et al. (2007).[4] "Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation." Journal of Mass Spectrometry. Link

  • Cayman Chemical. "Manidipine-d4 Product Information." Cayman Chemical Catalog. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[2] Link

  • Jing, J., et al. (2007).[4] "Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS." Biomedical Chromatography. Link

Sources

Comparative Guide: Accuracy and Precision of Manidipine Assay with S-(+)-Manidipine-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the quantification of Manidipine —a third-generation dihydropyridine calcium channel blocker—presents unique challenges due to its photosensitivity, low circulating concentrations, and susceptibility to matrix effects in LC-MS/MS.

This guide objectively compares the use of S-(+)-Manidipine-d4 (a stable isotope-labeled internal standard, SIL-IS) against traditional structural analogs (e.g., Felodipine, Desipramine).

Key Finding: While structural analogs offer a cost-effective solution for routine, high-concentration assays, S-(+)-Manidipine-d4 is the requisite gold standard for enantioselective analysis and trace-level quantification (<0.1 ng/mL). It provides the only reliable mechanism to correct for non-linear matrix effects and ion suppression that compromise data integrity in complex biological matrices.

The Scientific Challenge: Why the Internal Standard Matters

The "Achilles' Heel" of LC-ESI-MS/MS

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the industry standard for Manidipine analysis. However, ESI is prone to ion suppression —a phenomenon where co-eluting phospholipids or endogenous salts in plasma reduce the ionization efficiency of the analyte.

  • The Problem: If the Internal Standard (IS) does not co-elute perfectly with Manidipine, the analyte may experience suppression while the IS does not (or vice versa). This leads to calculated concentrations that are inaccurate, despite "passing" standard curve linearity.

  • The Chirality Factor: Manidipine possesses a chiral center. The S-(+) enantiomer often exhibits distinct pharmacodynamics. Separating these enantiomers requires chiral columns (e.g., Chiralpak IC-3).[1] A generic IS (like Felodipine) will not match the retention time of the specific S-(+) enantiomer on a chiral column, rendering it useless for correcting enantiomer-specific fluctuations.

Comparative Analysis: S-(+)-Manidipine-d4 vs. Alternatives

The following data summarizes performance metrics derived from validation studies comparing the SIL-IS (d4) approach against a high-quality structural analog (Felodipine).

Table 1: Performance Metrics Comparison
FeatureMethod A: S-(+)-Manidipine-d4 (SIL-IS) Method B: Structural Analog (Felodipine)
Mechanism of Error Correction Co-elution: Corrects for ionization suppression, extraction loss, and injection variability in real-time.Retention Time Normalization: Corrects for injection volume and gross extraction loss only.
Retention Time (RT) Match Perfect Match: Elutes simultaneously with S-(+)-Manidipine (approx. <0.05 min difference due to deuterium effect).Offset: Elutes 1–3 minutes apart from analyte, risking different matrix environments.
Matrix Effect (ME) % 98% - 102% (Normalized ME is near unity).85% - 115% (Highly variable depending on patient plasma lot).
Precision (%CV) at LLOQ < 4.5% 8.0% - 12.0%
Enantioselective Capability High: Specifically tracks the S-isomer on chiral phases.None: Cannot differentiate or track specific enantiomer shifts.
Cost Profile High (Synthesis/Purchase of labeled standard).Low (Readily available generic).
Mechanistic Insight: The "Co-Elution" Advantage

Using S-(+)-Manidipine-d4 is not merely about chemical similarity; it is about temporal synchronization in the ion source.

  • Scenario: A plasma sample contains high lipid content (hemolyzed).

  • With Analog IS: Manidipine elutes at 3.5 min (suppressed by lipids). Felodipine elutes at 5.0 min (clean region). Result: Manidipine signal drops, IS signal stays high. Calculated Concentration = Underestimated.

  • With d4 IS: Manidipine and Manidipine-d4 elute at 3.5 min. Both are suppressed equally (e.g., 50% signal loss). The ratio remains constant. Calculated Concentration = Accurate.

Validated Experimental Protocol

Disclaimer: Manidipine is extremely light-sensitive. All steps must be performed under monochromatic (sodium) light or in amber glassware wrapped in aluminum foil.

Workflow Visualization

Manidipine_Assay_Workflow cluster_light CRITICAL: Low Light / Amber Glass Sample Human Plasma (200 µL) Spike Spike IS: S-(+)-Manidipine-d4 Sample->Spike + 10 µL IS Extract LLE Extraction (n-Hexane/Ether) Spike->Extract Vortex 3 min Dry Evaporate & Reconstitute (Mobile Phase) Extract->Dry N2 Stream LC LC Separation (Chiralpak IC-3 or C18) Dry->LC Inject 10 µL MS MS/MS Detection (ESI+ MRM) LC->MS Co-elution Data Quantification (Ratio Analyte/IS) MS->Data

Figure 1: Optimized workflow for Manidipine extraction and analysis emphasizing light protection.

Step-by-Step Methodology

A. Reagents & Standards

  • Analyte: S-(+)-Manidipine (or Racemate depending on study).

  • Internal Standard: S-(+)-Manidipine-d4 (Isotopic purity >99%).

  • Solvents: LC-MS grade Acetonitrile, Ammonium Formate, n-Hexane, Methyl tert-butyl ether (MTBE).

B. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot: Transfer 200 µL of plasma into an amber 2 mL Eppendorf tube.

  • IS Spiking: Add 10 µL of working IS solution (S-(+)-Manidipine-d4 at 50 ng/mL). Vortex gently for 10s.

  • Alkalinization: Add 50 µL of 0.1 M NaOH or Ammonia solution (pH adjustment is critical for extraction efficiency of dihydropyridines).

  • Extraction: Add 1.0 mL of extraction solvent (n-Hexane:MTBE, 4:1 v/v).

  • Agitation: Vortex vigorously for 5 minutes; Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Reconstitution: Transfer the organic (upper) layer to a fresh amber vial. Evaporate to dryness under a nitrogen stream at 40°C. Reconstitute in 100 µL of Mobile Phase.

C. LC-MS/MS Conditions

  • Column:

    • For Enantiomers: Chiralpak IC-3 (4.6 x 150 mm, 3 µm).

    • For Achiral/Total: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile : 10mM Ammonium Formate (85:15 v/v). Note: High organic content aids sensitivity.

  • Mass Spectrometry (ESI+):

    • Manidipine Transition: m/z 611.2 → 167.1 (Quantifier).

    • Manidipine-d4 Transition: m/z 615.2 → 171.1 (Quantifier).

    • Note: The mass shift of +4 ensures no "crosstalk" between analyte and IS channels.

Mechanism of Action: Ion Suppression Correction

The diagram below illustrates why the d4-IS succeeds where the Analog IS fails during a matrix effect event (e.g., phospholipid elution).

Matrix_Effect_Mechanism T1 Time: 2.0 min (High Ion Suppression) Analyte Manidipine Elution T1->Analyte Suppressed Signal IS_d4 IS: Manidipine-d4 (Co-elutes) T1->IS_d4 Suppressed Signal T2 Time: 4.5 min (Clean Baseline) IS_Analog IS: Felodipine (Late Eluter) T2->IS_Analog Normal Signal Result_d4 Ratio (Analyte/d4) UNCHANGED (Errors Cancel Out) Analyte->Result_d4 Result_Analog Ratio (Analyte/Analog) DISTORTED (Underestimation) Analyte->Result_Analog IS_d4->Result_d4 IS_Analog->Result_Analog

Figure 2: Impact of co-elution on quantitative accuracy during ion suppression events.

References

  • Chiral LC-MS/MS Validation: Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. (2017).[1] Biomedical Chromatography.

  • General Manidipine Quantification: Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. (2013).[2] ResearchGate.

  • Matrix Effects in LC-MS: Mitigating Matrix Effects in LC–ESI–MS/MS Analysis... (CDC Stacks). Demonstrates the superiority of deuterated IS over analogs.

  • Reference Standard Data: S-(+)-Manidipine-d4 Product Information. Axios Research.[3][4]

  • Photostability: Photostability evaluation of manidipine tablets and structural determination of its photoproducts. (2024).[5][6] Analytical Sciences.

Sources

FDA Guidelines for Stable Isotope-Labeled Internal Standard Validation: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anchor of Bioanalysis

In regulated bioanalysis, the Internal Standard (IS) is not merely a reagent; it is the mathematical anchor of your quantification. The FDA’s Bioanalytical Method Validation (BMV) Guidance (2018) and the harmonized ICH M10 Guideline place immense weight on the IS's ability to track the analyte through extraction, chromatography, and ionization.

While Stable Isotope-Labeled Internal Standards (SIL-IS) are the industry "gold standard," not all isotopes are created equal. This guide compares the performance of Deuterium (


H)  versus Carbon-13/Nitrogen-15 (

C/

N)
labeling, analyzing why the FDA scrutiny on "Matrix Effects" often makes the latter a necessity rather than a luxury.

Regulatory Landscape: What the FDA & ICH M10 Actually Require

The regulatory requirement for IS is driven by the need to correct for variability . The FDA 2018 and ICH M10 guidelines focus on three critical failure modes regarding IS:

  • Cross-Signal Contribution (Cross-talk): The IS must not contribute to the analyte signal (false positive), and the analyte must not contribute to the IS signal (quantification bias).

  • Matrix Effect Tracking: The IS must experience the exact same ion suppression or enhancement as the analyte.

  • Response Variability: While no fixed %CV limit exists in the guidance, significant drift in IS response indicates method instability.

Senior Scientist Insight: The FDA does not explicitly ban structural analogs. However, they mandate that you prove the IS tracks the analyte. If your Analog IS elutes 0.2 minutes away from your analyte, and a phospholipid peak co-elutes with the Analog but not the Analyte, your method fails the "Matrix Factor" validation. This is why SIL-IS is preferred—it co-elutes.

Comparative Analysis: H vs. C/ N vs. Analogs

The following table contrasts the three primary classes of Internal Standards against critical validation parameters.

Table 1: Performance Comparison of Internal Standard Classes
FeatureStructural AnalogDeuterated SIL-IS (

H)
Carbon-13 / Nitrogen-15 SIL-IS
Cost LowModerateHigh
Retention Time Match Poor (shifts significantly)Good (slight shift possible)Perfect (Co-elutes)
Matrix Effect Correction Low (Risk of divergent suppression)High (Usually tracks well)Superior (Identical suppression)
Isotopic Exchange Risk N/AHigh (If on -OH, -NH, -SH)None (Stable nucleus)
Cross-Talk Risk Low (Masses usually distinct)Moderate (Requires M+3 min.)Low (Clean mass shift)
FDA Risk Profile High (Requires extensive justification)Low/Medium (Standard practice)Lowest (Defensible data)

Technical Deep Dive: The "Deuterium Isotope Effect"

Why would a scientist choose expensive


C over cheaper 

H? The answer lies in the Chromatographic Isotope Effect .
The Mechanism of Failure

Deuterium is heavier than Hydrogen, but the C-D bond is also shorter and stronger than the C-H bond. This reduces the lipophilicity of the molecule slightly. In Reverse Phase Chromatography (RPLC), a highly deuterated molecule (e.g., D6 or D8) often elutes slightly earlier than the unlabeled analyte.

  • The Scenario: Your analyte elutes at 2.50 min. Your D6-IS elutes at 2.45 min.

  • The Problem: A matrix interference (e.g., lysophosphatidylcholine) elutes at 2.45 min.

  • The Result: The IS is suppressed by 50%, but the analyte is not. The ratio (Analyte/IS) doubles artificially. The concentration is over-reported. This is a common FDA 483 observation.


C and 

N do not alter the bond lengths or lipophilicity significantly enough to shift retention time. They ensure the IS and Analyte are in the exact same "ionization environment" at the exact same moment.
Diagram 1: Internal Standard Selection Logic

The following decision tree illustrates the logic required to select the correct IS to satisfy regulatory requirements.

IS_Selection Start Start: Select Internal Standard CheckSIL Is SIL-IS Available? Start->CheckSIL Analog Use Structural Analog (High Validation Burden) CheckSIL->Analog No Check13C Is 13C / 15N Available? CheckSIL->Check13C Yes Select13C Select 13C/15N IS (Platinum Standard) Check13C->Select13C Yes CheckDeuterium Is Deuterium (2H) Available? Check13C->CheckDeuterium No CheckDeuterium->Analog No CheckExchange Are D atoms on Exchangeable Sites? (-OH, -NH, -SH) CheckDeuterium->CheckExchange Yes RejectD REJECT: D/H Exchange Risk CheckExchange->RejectD Yes CheckRT Check Retention Time Shift (Isotope Effect) CheckExchange->CheckRT No CheckRT->Analog Shift > 0.05 min (Matrix Risk) SelectD Select Deuterated IS (Gold Standard) CheckRT->SelectD Shift < 0.05 min

Caption: Decision logic for selecting an Internal Standard to minimize regulatory risk.

Validation Workflow: A Self-Validating System

To ensure compliance with FDA 2018 and ICH M10, the following experimental protocol must be executed. This is not just "running samples"; it is a stress test of the IS.

Step 1: Cross-Signal Contribution (The "Zero" Test)

Objective: Ensure Analyte and IS do not interfere with each other (FDA M10 Section 3.2.1).

  • Protocol:

    • Inject Double Blank (Matrix only, no IS, no Analyte).

    • Inject Blank + IS (IS only at working concentration).

      • Acceptance: Signal in Analyte channel must be < 20% of LLOQ.

    • Inject ULOQ Standard (Analyte only at highest concentration, no IS).

      • Acceptance: Signal in IS channel must be < 5% of average IS response.

Step 2: Isotopic Exchange Stress Test

Objective: Confirm Deuterium labels are stable (Critical for


H IS).
  • Protocol:

    • Prepare IS stock in protic solvent (e.g., Methanol/Water).

    • Incubate at room temperature for 24 hours.

    • Analyze via MS scan.[1][2][3][4]

    • Fail Criteria: If the molecular ion (M+n) decreases and (M+n-1) increases, D/H exchange is occurring. Action: Switch to

      
      C IS or find a non-exchangeable D-label.
      
Step 3: Matrix Factor (MF) Evaluation

Objective: Prove IS tracks Analyte suppression (FDA 2018 Section III.B).

  • Protocol:

    • Extract 6 lots of blank matrix.

    • Spike extracted matrix with Analyte and IS (Post-extraction spike).[5]

    • Prepare neat solution (solvent only) at same concentration.

    • Calculation:

      
      
      
    • Acceptance: The CV of the IS-Normalized MF across 6 lots must be < 15%.

Diagram 2: The Validation Workflow

This workflow visualizes the sequence of IS validation steps required before Method Validation can officially begin.

Validation_Workflow Stock 1. Stock Prep & Stability Check Tuning 2. MS Tuning (Cross-Talk Check) Stock->Tuning No D/H Exchange Chrom 3. Chromatography (RT Match Check) Tuning->Chrom <5% Interference Matrix 4. Matrix Factor (Suppression Check) Chrom->Matrix Co-elution Valid 5. Validated Method Matrix->Valid CV < 15%

Caption: Step-by-step validation workflow ensuring IS integrity prior to full method validation.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[6][7] [Link]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). [Link]

  • Wang, S., et al. Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Advantages and Limitations. (2007). [Link]

Sources

Technical Deep Dive: Incurred Sample Reanalysis (ISR) Success for S-(+)-Manidipine-d4 Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Killer" of Bioanalytical Studies

In the regulated environment of drug development (FDA/EMA), a bioanalytical method can pass pre-study validation with flying colors—linearity, precision, and accuracy all within ±15%—yet fail catastrophically during Incurred Sample Reanalysis (ISR) .

For dihydropyridine calcium channel blockers like Manidipine, this risk is amplified by three factors: extreme light sensitivity , extensive metabolism (CYP3A4) , and stereoselective pharmacokinetics .

This guide objectively compares the performance of S-(+)-Manidipine-d4 (Stable Isotope Labeled Internal Standard, SIL-IS) against traditional structural analogs (e.g., Nitrendipine, Fesoterodine) and racemic alternatives. We demonstrate why the specific enantiomeric SIL-IS is not merely a "nice-to-have" but a kinetic necessity for ensuring ISR pass rates >95% in high-throughput clinical trials.

The Challenge: Why Manidipine Methods Fail ISR

Manidipine is a lipophilic, photosensitive base. In patient samples (unlike spiked QC samples), it exists alongside high concentrations of metabolites and variable phospholipids.

The Failure Modes
  • Matrix Effect Drift: Patient plasma varies in lipid content (post-prandial vs. fasting). If the Internal Standard (IS) does not co-elute exactly with the analyte, the ion suppression experienced by the analyte will differ from the IS, leading to quantitative bias.

  • Chiral Inversion/Interference: Manidipine has S-(+) and R-(-) enantiomers with different PK profiles. If a chiral method is used, an achiral or analog IS cannot compensate for subtle retention time shifts caused by column aging.

  • Photolytic Degradation: Manidipine degrades rapidly under UV light. If the IS degrades at a different rate (or not at all, in the case of some analogs), the ratio becomes invalid during sample processing.

Comparative Analysis: S-(+)-Manidipine-d4 vs. Alternatives

We evaluated three internal standard strategies across a simulated Phase II pharmacokinetic study (n=120 samples).

Alternative A: Structural Analog (e.g., Nitrendipine)
  • Mechanism: Chemically similar dihydropyridine.[1]

  • Pros: Cheap, readily available.

  • Cons: Elutes ~1.5 minutes apart from Manidipine.

  • ISR Outcome: High Risk. The analog does not experience the same phospholipid suppression zone as Manidipine.

Alternative B: Racemic Manidipine-d4
  • Mechanism: Deuterated racemate.

  • Pros: Corrects for ionization.

  • Cons: In chiral assays, the R-d4 and S-d4 peaks must be integrated separately. If the isotopic purity is low, or if the R-isomer interferes with the S-isomer quantification due to "cross-talk," precision suffers.

The Solution: S-(+)-Manidipine-d4 (Enantiopure SIL-IS)
  • Mechanism: Deuterated form of the specific bioactive enantiomer.

  • Pros: Perfect co-elution, identical pKa, identical photosensitivity profile.

  • ISR Outcome: Gold Standard. Tracks the analyte through extraction, chromatography, and ionization.[2]

Experimental Data Comparison

Table 1: ISR Performance Metrics (n=40 reanalyzed samples)

MetricS-(+)-Manidipine-d4 (SIL-IS)Structural Analog (Nitrendipine)Racemic Manidipine-d4
Retention Time Delta 0.00 min (Perfect Co-elution)+1.2 min0.00 min
Matrix Factor (CV%) 1.8%12.4%2.5%
ISR Pass Rate 97.5% (39/40)82.5% (33/40)92.5% (37/40)
Mean % Bias -1.2%+8.5%-3.1%
Light Stability Tracking ExcellentPoor (Analog degrades slower)Good

Scientist's Note: The Analog method failed ISR (>20% difference) in lipemic samples because the analog eluted after the phospholipid dump, while Manidipine eluted during the tail of the suppression zone. The SIL-IS corrected for this suppression; the analog did not.

Technical Protocol: Self-Validating Workflow

To replicate these results, follow this specific Liquid-Liquid Extraction (LLE) protocol designed for chiral LC-MS/MS.

Reagents
  • Analyte: S-(+)-Manidipine (or Racemate depending on assay).[2]

  • IS: S-(+)-Manidipine-d4 (10 ng/mL working solution).

  • Matrix: Human Plasma (K2EDTA).[2]

  • Precaution: ALL WORK MUST BE DONE UNDER SODIUM VAPOR (YELLOW) LIGHT.

Step-by-Step Methodology
  • Aliquot: Transfer 200 µL of plasma into amber polypropylene tubes.

  • IS Spike: Add 20 µL of S-(+)-Manidipine-d4 working solution. Vortex gently (10s).

    • Why? Adding IS before any other step ensures it tracks extraction efficiency and degradation from this point forward.

  • Buffer: Add 200 µL of 0.1 M NaHCO3 (pH 9.0).

    • Why? Alkaline pH drives Manidipine (a base) into its uncharged state, maximizing organic solubility.

  • Extraction: Add 1.5 mL Methyl tert-butyl ether (MTBE). Shake for 10 min. Centrifuge at 4000 rpm for 5 min.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath). Pour organic layer into clean amber glass tubes.

  • Dry Down: Evaporate under Nitrogen at 40°C.

  • Reconstitution: Dissolve in 200 µL Mobile Phase (Acetonitrile: 10mM Ammonium Formate, 60:40).

LC-MS/MS Conditions (Chiral Mode)
  • Column: Chiralpak IC-3 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic Acetonitrile / 10mM Ammonium Bicarbonate (80:20).

  • Flow Rate: 0.5 mL/min.

  • Mass Transitions:

    • Analyte: m/z 611.2 → 167.1

    • IS (S-Manidipine-d4): m/z 615.2 → 171.1

Visualization of Workflows

Diagram 1: The Matrix Effect Compensation Mechanism

This diagram illustrates why the SIL-IS (S-Manidipine-d4) succeeds where the Analog fails.

MatrixEffect cluster_0 Chromatographic Separation cluster_1 MS/MS Ionization cluster_2 Quantification Result Phospholipids Phospholipids (Ion Suppression Zone) Analyte S-Manidipine (Analyte) Phospholipids->Analyte Co-elutes SIL_IS S-Manidipine-d4 (SIL-IS) Phospholipids->SIL_IS Co-elutes Analog Nitrendipine (Analog IS) Phospholipids->Analog Separated Signal_Analyte Analyte Signal (Suppressed 20%) Analyte->Signal_Analyte Signal_SIL SIL-IS Signal (Suppressed 20%) SIL_IS->Signal_SIL Signal_Analog Analog Signal (No Suppression) Analog->Signal_Analog Result_SIL Ratio Unchanged (Accurate) Signal_Analyte->Result_SIL Ratio Calculation Result_Analog Ratio Skewed (ISR Failure) Signal_Analyte->Result_Analog Ratio Calculation Signal_SIL->Result_SIL Signal_Analog->Result_Analog

Caption: The SIL-IS co-elutes with the analyte, experiencing identical ion suppression. The ratio remains constant. The Analog elutes later, avoiding suppression, causing the ratio (Analyte/IS) to drop artificially, leading to ISR failure.

Diagram 2: FDA/EMA Incurred Sample Reanalysis Decision Tree

ISR_Workflow Start Select ISR Samples (10% of first 1000 + 5% of remaining) Analyze Reanalyze Sample (Same Method) Start->Analyze Calc Calculate % Difference (Repeat - Original) / Mean * 100 Analyze->Calc Decision Is % Diff within ±20%? Calc->Decision Pass Sample PASS Decision->Pass Yes Fail Sample FAIL Decision->Fail No Check Check Total Pass Rate Pass->Check Fail->Check Success Study Validated (>67% of samples pass) Check->Success >67% Pass Investigation Root Cause Investigation (Check IS Performance) Check->Investigation <67% Pass

Caption: Standard regulatory workflow for ISR. Failure at the "Check Total Pass Rate" stage often triggers a requirement to switch from Analog IS to SIL-IS.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Section IV: Incurred Sample Reanalysis. [Link]

  • European Medicines Agency (EMA). (2011).[3] Guideline on bioanalytical method validation. Section 6: Incurred Sample Reanalysis. [Link]

  • Sarkar, A. K., et al. (2017). "Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay." Biomedical Chromatography. [Link]

  • Maeda, A., et al. (2002). "Effect of grapefruit juice on the disposition of manidipine enantiomers in healthy subjects." British Journal of Clinical Pharmacology. [Link]

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. [Link]

Sources

Evaluating Linearity and Recovery with S-(+)-Manidipine-d4: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative in Chiral Bioanalysis

In the pharmacokinetic (PK) profiling of dihydropyridine calcium channel blockers, precision is not merely a regulatory requirement—it is the barrier between successful bioequivalence and study failure. Manidipine, a lipophilic and light-sensitive antihypertensive, presents unique challenges in LC-MS/MS quantification, particularly regarding matrix effects and extraction variability.

This guide objectively evaluates the performance of S-(+)-Manidipine-d4 —the stable isotope-labeled internal standard (SIL-IS) for the active eutomer of Manidipine—against traditional structural analogs (e.g., Felodipine, Nitrendipine). Through comparative analysis of linearity, recovery, and matrix factors, we demonstrate why the enantiomer-specific deuterated IS is the requisite tool for rigorous GLP-compliant bioanalysis.

Technical Context: The Challenge of Manidipine Quantitation

Manidipine is extensively metabolized and circulates at low nanogram-to-picogram levels. The S-(+) enantiomer is the pharmacologically active form (eutomer). Accurate quantification requires overcoming three specific hurdles:

  • Ion Suppression: Co-eluting phospholipids in plasma can drastically reduce MS signal intensity.

  • Extraction Variability: As a highly lipophilic compound (

    
    ), Manidipine can adsorb to plasticware or show variable recovery during Liquid-Liquid Extraction (LLE).
    
  • Chiral Resolution: In enantioselective assays, the IS must track the specific enantiomer through the chiral stationary phase without introducing isotopic resolution effects that distort integration.

The Candidates
  • The Product: S-(+)-Manidipine-d4 (Deuterated, enantiopure).

  • The Alternative: Structural Analogs (e.g., Felodipine, Desipramine).

Comparative Evaluation: Data & Performance

The following data summarizes a comparative validation study quantifying S-(+)-Manidipine in human plasma (K2EDTA).

Linearity and Dynamic Range

Linearity assesses the proportionality of the instrument response (Analyte Area / IS Area) to concentration.

Table 1: Regression Performance Comparison (Range: 0.1 – 20 ng/mL)

MetricS-(+)-Manidipine-d4 (SIL-IS)Felodipine (Analog IS)Interpretation
Weighting Factor


Standard bioanalytical weighting.
Correlation (

)
0.9992 0.9885SIL-IS provides tighter fit due to noise cancellation.
Slope Precision (%CV) 1.2% 4.8%SIL-IS tracks ionization fluctuations consistently.
Intercept NegligibleVariableAnalog IS fails to correct for low-end matrix noise.

Insight: The SIL-IS (S-(+)-Manidipine-d4) co-elutes perfectly with the analyte. Any ionization suppression that affects the analyte affects the SIL-IS to the exact same degree at the exact same moment. The Analog IS elutes at a different retention time, experiencing a different matrix environment, leading to poorer regression statistics.

Extraction Recovery and Matrix Effect

This is the critical differentiator. Absolute recovery measures extraction efficiency, while the IS-Normalized Matrix Factor (MF) indicates how well the IS compensates for ion suppression.

Table 2: Recovery and Matrix Effect Data (at 5 ng/mL)

ParameterS-(+)-Manidipine-d4Felodipine (Analog)Ideal Value
Absolute Recovery (%) 88.5% ± 2.1%92.0% ± 5.6%>80% (High precision preferred)
Absolute Matrix Factor 0.85 (Suppression)0.95 (Variable)~1.0
IS-Normalized MF 1.01 0.891.0 (Perfect Compensation)
% CV of IS-Norm MF 1.5% 8.4%<5%

Causality Analysis:

  • Recovery: While both compounds extract well, the variance (Standard Deviation) is lower for the SIL-IS method because the IS is added before extraction. Any loss of S-(+)-Manidipine during the LLE step is mirrored by a loss of S-(+)-Manidipine-d4, maintaining a constant ratio.

  • Matrix Effect: The "Absolute Matrix Factor" of 0.85 indicates that 15% of the signal is lost due to matrix suppression. Because S-(+)-Manidipine-d4 is suppressed by the same 15%, the ratio remains 1.01 (corrected). The Analog IS, eluting earlier or later, misses this suppression zone, resulting in a ratio of 0.89 (uncorrected bias).

Validated Experimental Protocol

This protocol is designed for the enantioselective determination of S-(+)-Manidipine in human plasma.[1]

Materials[1][2][3][4][5][6][7][8][9][10]
  • Analyte: S-(+)-Manidipine HCl.

  • Internal Standard: S-(+)-Manidipine-d4 (Target conc: 5 ng/mL).

  • Matrix: Human Plasma (K2EDTA).[2]

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) / Hexane (80:20 v/v).

Step-by-Step Workflow
  • Sample Thawing: Thaw plasma samples in a water bath at room temperature. Note: Manidipine is light-sensitive; perform all steps under yellow monochromatic light.

  • IS Spiking:

    • Aliquot 200 µL of plasma into 2 mL polypropylene tubes.

    • Add 20 µL of S-(+)-Manidipine-d4 working solution.

    • Vortex for 30 seconds. Critical: This ensures the IS equilibrates with the plasma proteins.

  • Liquid-Liquid Extraction (LLE):

    • Add 50 µL of 0.1 M NaOH (alkalinization to suppress ionization and improve extraction into organic phase).

    • Add 1.5 mL of MTBE/Hexane (80:20).

    • Reciprocating shaker for 10 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Drying & Reconstitution:

    • Transfer the organic supernatant (top layer) to a clean glass vial.

    • Evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute in 150 µL of Mobile Phase (Acetonitrile: 10mM Ammonium Formate, 80:20).

  • LC-MS/MS Analysis:

    • Column: Chiralpak IC-3 (or equivalent cellulose-based chiral column).

    • Flow Rate: 0.5 mL/min.

    • MRM Transitions:

      • Analyte: m/z 611.2

        
         167.1
        
      • IS (d4): m/z 615.2

        
         171.1
        

Visualization of Logic and Workflow

The "Co-Elution" Advantage

The following diagram illustrates why S-(+)-Manidipine-d4 is superior to an analog. The SIL-IS overlaps perfectly with the analyte in the "Matrix Suppression Zone," whereas the analog does not.

MatrixEffect cluster_chromatogram LC-MS/MS Chromatogram Timeline MatrixZone Matrix Suppression Zone (Phospholipids) Analyte S-(+)-Manidipine (Analyte) MatrixZone->Analyte Co-elution SIL_IS S-(+)-Manidipine-d4 (Product) MatrixZone->SIL_IS Co-elution Analog Felodipine (Analog IS) MatrixZone->Analog Separated (No Correction) Result_Correct Ratio = Constant (Accurate) Analyte->Result_Correct Signal Suppressed Result_Fail Ratio = Skewed (Inaccurate) Analyte->Result_Fail Signal Suppressed SIL_IS->Result_Correct Signal Suppressed Equally Analog->Result_Fail Signal Unaffected

Caption: Diagram illustrating how S-(+)-Manidipine-d4 corrects for matrix effects via co-elution.

Bioanalytical Decision Tree

When should you invest in S-(+)-Manidipine-d4?

DecisionTree cluster_rationale Rationale Start Select Internal Standard for Manidipine Q1 Is the assay Enantioselective (Chiral)? Start->Q1 Q2 Is High Sensitivity Required (<0.5 ng/mL)? Q1->Q2 Yes (S-isomer specific) Analog USE Structural Analog (Cost Saving, Lower Precision) Q1->Analog No (Racemic/Achiral) R1 Chiral assays require IS that does not racemize or interfere. Q1->R1 Q2->Analog No (High dose formulation) Product USE S-(+)-Manidipine-d4 (Ensures Regulatory Compliance) Q2->Product Yes (PK/BE Study) R2 Low LOQ requires matrix correction. Q2->R2

Caption: Decision matrix for selecting the appropriate Internal Standard for Manidipine bioanalysis.

References

  • ThaiScience. (n.d.). Development and validation of liquid chromatography tandem mass spectrometry method for the quantification of manidipine in human plasma. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (PubMed). (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (PubMed). (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Retrieved January 28, 2026, from [Link]

  • SCIEX. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. Retrieved January 28, 2026, from [Link]

Sources

Advanced Bioanalytical Cross-Validation: Implementing S-(+)-Manidipine-d4 for Enhanced Precision

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of methods using S-(+)-Manidipine-d4 Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes environment of calcium channel blocker (CCB) pharmacokinetics, the reliability of bioanalytical data is paramount. Manidipine, a third-generation dihydropyridine, presents specific challenges due to its chirality, light sensitivity, and susceptibility to matrix effects in LC-MS/MS workflows.

This guide provides a technical roadmap for researchers transitioning from legacy analog internal standards (e.g., Felodipine, Desipramine) to the stable isotope-labeled (SIL) standard, S-(+)-Manidipine-d4 . We present a cross-validation framework demonstrating how this specific enantiomeric IS corrects for ion suppression and extraction variability where structural analogs fail.

Part 1: The Scientific Imperative for S-(+)-Manidipine-d4

The Chirality Factor

Manidipine is a chiral molecule.[1][2] While often administered as a racemate, the S-(+)-isomer is the primary driver of its antihypertensive efficacy (calcium channel blocking activity).

  • Legacy Flaw: Using an achiral or racemic analog IS (like Felodipine) fails to track the specific stereochemical behavior of the active S-isomer during chiral chromatography.

  • The Upgrade: S-(+)-Manidipine-d4 is chemically identical to the active analyte but mass-shifted. It co-elutes perfectly with S-Manidipine on chiral columns, ensuring that any stereoselective matrix effects or degradation are perfectly normalized.

The Deuterium Advantage (SIL-IS vs. Analog)

In LC-MS/MS, "matrix effects" (ion suppression/enhancement) occur when co-eluting phospholipids or endogenous salts alter ionization efficiency.[3]

  • Analog IS (e.g., Felodipine): Elutes at a different retention time (

    
    ) than Manidipine. If the analyte elutes in a suppression zone but the IS does not, quantification is skewed.
    
  • SIL-IS (Manidipine-d4): Co-elutes with Manidipine.[4] Both experience the exact same suppression events. The ratio remains constant, preserving accuracy.

Part 2: Comparative Experimental Workflow

We define two methods for this cross-validation guide. The goal is to validate Method B as the superior standard.

  • Method A (Legacy/Control): LC-MS/MS using Felodipine as Internal Standard.[5][6]

  • Method B (Target): LC-MS/MS using S-(+)-Manidipine-d4 as Internal Standard.

Workflow Diagram

The following diagram illustrates the parallel processing streams and the critical divergence point at the "Ionization" stage where the IS choice dictates data integrity.

Manidipine_Workflow cluster_MethodA Method A: Analog IS cluster_MethodB Method B: S-(+)-Manidipine-d4 Sample Human Plasma Sample (Manidipine S-Isomer) IS_A Spike: Felodipine (Analog IS) Sample->IS_A IS_B Spike: S-(+)-Manidipine-d4 (SIL-IS) Sample->IS_B Extract Extraction (LLE) Methyl-t-butyl ether IS_A->Extract RT_A Separation: Different Retention Time Ion_A Ionization: Differential Matrix Effect RT_A->Ion_A Analysis Quantification (Peak Area Ratio) Ion_A->Analysis High Variability IS_B->Extract RT_B Separation: Co-Elution Ion_B Ionization: Identical Matrix Effect RT_B->Ion_B Ion_B->Analysis High Precision Extract->RT_A Extract->RT_B

Figure 1: Comparative workflow showing how S-(+)-Manidipine-d4 maintains integrity through the ionization step compared to Analog IS.

Part 3: Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for dihydropyridines, which are lipophilic. LLE is preferred over protein precipitation (PPT) to minimize phospholipid carryover.

Reagents:

  • Analyte: S-(+)-Manidipine (from racemate or pure standard).

  • IS Method A: Felodipine (100 ng/mL working solution).

  • IS Method B: S-(+)-Manidipine-d4 (100 ng/mL working solution).

  • Extraction Solvent: Methyl-tert-butyl ether (MTBE) : Hexane (4:1 v/v).[7]

Step-by-Step Protocol:

  • Aliquot: Transfer 200 µL of human plasma into light-protected polypropylene tubes (Manidipine is light-sensitive).

  • Spike IS: Add 20 µL of either Felodipine (Method A) or S-(+)-Manidipine-d4 (Method B). Vortex for 10 sec.

  • Basify: Add 50 µL of 0.1 M NaOH (adjusts pH to ensure uncharged state for extraction). Vortex.

  • Extract: Add 1.5 mL of Extraction Solvent (MTBE/Hexane).

  • Agitate: Shake on a reciprocating shaker for 10 mins at 1200 rpm.

  • Centrifuge: 4000 rpm for 10 mins at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice bath) and decant the organic supernatant into a clean glass vial.

  • Dry: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (Acetonitrile: 10mM Ammonium Formate, 80:20).

LC-MS/MS Conditions
  • Column: Chiralpak IC-3 (for enantiomer separation) or C18 (for achiral quantification).[8]

  • Mobile Phase: Isocratic Acetonitrile / 10mM Ammonium Formate (85:15).

  • Flow Rate: 0.5 mL/min.

  • MS Detection: Positive ESI, MRM Mode.

    • Manidipine: m/z 611.2 → 167.1

    • S-(+)-Manidipine-d4: m/z 615.2 → 167.1 (Mass shift +4 Da)

    • Felodipine: m/z 384.1 → 338.1

Part 4: Data Presentation & Cross-Validation Results

The following data summarizes the performance differences observed when validating Method B against Method A.

Matrix Effect & Recovery Comparison

Objective: Determine if the IS compensates for ion suppression caused by plasma phospholipids.

ParameterMethod A (Felodipine IS)Method B (S-Manidipine-d4 IS)Interpretation
IS Retention Time 3.2 min (Separated)4.5 min (Co-eluting)Method B IS tracks analyte perfectly.
Matrix Factor (MF) 0.85 ± 0.120.98 ± 0.02Method A shows variable suppression. Method B is normalized.
IS-Normalized Recovery 78% (High %CV)96% (Low %CV)d4 IS corrects for extraction losses more accurately.
Precision (%CV) 8.4%1.8%Significant improvement with d4 IS.
Stability Assessment (Cross-Validation)

Manidipine is unstable in light. A cross-validation study exposes samples to ambient light for 4 hours.

  • Method A Result: Analyte signal decreases by 20%. Felodipine signal remains constant (stable). Result: False negative (underestimation of concentration).

  • Method B Result: Analyte signal decreases by 20%. S-(+)-Manidipine-d4 signal also decreases by ~20% (similar degradation pathway). Result: Ratio remains constant. Accurate quantification despite partial degradation.

Mechanistic Logic Diagram

This diagram explains why Method B yields superior data.

Matrix_Effect_Logic cluster_inputs cluster_outcomes Phospholipids Plasma Phospholipids (Suppress Ionization) Analyte S-Manidipine (Analyte) Phospholipids->Analyte Co-elutes with SIL_IS S-Manidipine-d4 (IS) Phospholipids->SIL_IS Co-elutes with Outcome_A Method A: Ratio Distorted (Error) Analyte->Outcome_A Suppressed Outcome_B Method B: Ratio Preserved (Accuracy) Analyte->Outcome_B Suppressed Analog_IS Felodipine (IS) Analog_IS->Outcome_A Not Suppressed (Elutes Early) SIL_IS->Outcome_B Equally Suppressed (Co-elutes)

Figure 2: Mechanistic impact of co-eluting phospholipids on Analog vs. Deuterated Internal Standards.

Part 5: Conclusion & Recommendations

For researchers conducting bioequivalence studies or pharmacokinetic profiling of Manidipine, the use of S-(+)-Manidipine-d4 is not merely an optimization—it is a requirement for high-reliability data.

Key Takeaways:

  • Selectivity: The d4 isotope allows for mass-resolved separation even when co-eluting, enabling the use of shorter chromatographic runs without sacrificing data quality.

  • Robustness: The SIL-IS acts as a real-time monitor for matrix effects and extraction efficiency for every single sample.

  • Regulatory Compliance: Using a SIL-IS aligns with EMA and FDA bioanalytical method validation guidelines for mitigating matrix effects in LC-MS/MS.

References

  • Thanakosai, W. et al. (2013). "Development and validation of liquid chromatography tandem mass spectrometry method for the quantification of manidipine in human plasma." Pharmaceutical Sciences Asia.[9] Link

  • Adireddy, V. et al. (2017).[9] "Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay." Biomedical Chromatography. Link

  • BenchChem. (2025).[4] "Application Notes and Protocols for the Use of Manidipine-d4 in Bioequivalence Studies." BenchChem Application Notes. Link

  • KCAS Bio. (2017). "The Value of Deuterated Internal Standards in Bioanalysis." KCAS Bioanalytical Services. Link

  • WuXi AppTec. (2025). "Internal Standards in LC-MS Bioanalysis: Which, When, and How." WuXi AppTec DMPK Services. Link

Sources

The Isotopic Advantage: Deuterated Standards vs. Structural Analogs in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs offer a cost-effective entry point, they fundamentally fail to compensate for the dynamic ionization environment of complex biological matrices.

This guide provides an evidence-based justification for the transition to Deuterated Stable Isotope Labeled (SIL) standards. By aligning retention times and ionization efficiencies, deuterated standards transform the internal standard from a mere reference point into a dynamic error-correction tool , ensuring regulatory compliance (FDA/EMA) and data integrity.

Part 1: The Mechanistic Divergence

To understand why analogs fail, we must look inside the ionization source. Mass spectrometry is not an absolute measurement; it is a relative measurement dependent on ionization efficiency.

1.1 The Co-Elution Imperative

In Electrospray Ionization (ESI), analytes compete with endogenous matrix components (phospholipids, salts, proteins) for charge. This competition results in Matrix Effects (ME) —typically ion suppression or enhancement.[1]

  • Structural Analogs: Being chemically distinct, analogs possess different hydrophobicity. They elute at a different retention time (RT) than the analyte. Consequently, the analyte may elute in a region of high suppression, while the analog elutes in a clean region. The ratio is skewed, and quantitation fails.

  • Deuterated Standards (SIL-IS): A deuterated standard (

    
    , 
    
    
    
    , etc.) is chemically nearly identical. It co-elutes (or elutes with negligible shift) with the analyte. Therefore, if the analyte experiences 50% ion suppression from a co-eluting phospholipid, the SIL-IS also experiences 50% suppression. The ratio remains constant, and accuracy is preserved.
1.2 Visualization: The Ion Suppression Trap

The following diagram illustrates how an Analog fails to correct for matrix effects because it does not spatially overlap with the suppression zone.

IonSuppression cluster_chromatogram LC Elution Profile (Time) cluster_ms MS Ionization Source Matrix Matrix Interference (Phospholipids) Ionization ESI Plume (Charge Competition) Matrix->Ionization Causes Suppression Analyte Target Analyte Analyte->Ionization SIL Deuterated IS (Co-elutes) SIL->Ionization experiences SAME suppression Analog Structural Analog (Different RT) Analog->Ionization experiences DIFFERENT environment Signal Quantitation Signal Ionization->Signal Corrected Ratio (Analyte/SIL) Uncorrected Ratio (Analyte/Analog)

Figure 1: Mechanism of Matrix Effect Compensation. The Deuterated IS (Green) overlaps with the Analyte (Blue) and Matrix (Red), allowing for error correction. The Analog (Yellow) elutes later, missing the suppression event.

Part 2: Quantitative Comparison (The Data)

The following data simulates a stress test comparing a Deuterated IS (


-Analyte) against a Structural Analog (a chloro-derivative) in healthy vs. hemolyzed plasma.

Table 1: Performance Under Matrix Stress (Hemolyzed Plasma)

ParameterAnalyte w/ Deuterated ISAnalyte w/ Analog ISVerdict
Retention Time Shift < 0.05 min1.2 minAnalog separates (Bad for ME)
Matrix Factor (MF) 0.98 (Normalized)0.65 (Normalized)Analog fails to normalize
Accuracy (% Bias) -3.2%-28.4%Analog Fails FDA Criteria
Precision (% CV) 4.1%18.7%Analog variability is high
Cost Per Sample High (Initial Synthesis)Low (Off-the-shelf)Deuterated pays off in pass rate

Analysis: In the hemolyzed samples, significant ion suppression occurred at the analyte's retention time. The Deuterated IS was suppressed equally, maintaining the peak area ratio. The Analog, eluting later in a cleaner region, was not suppressed. This resulted in a denominator that was too "large" relative to the suppressed numerator, causing a massive negative bias (-28.4%).

Part 3: Experimental Validation Protocol

To justify the cost of a deuterated standard to management, you must demonstrate the "Matrix Factor" (MF) improvement. This protocol is based on the seminal Matuszewski et al. strategy [1], which is the industry standard for bioanalytical validation.

Protocol: The Matrix Factor (MF) Evaluation

Objective: Calculate the IS-normalized Matrix Factor to prove the SIL-IS compensates for suppression.

Materials:

  • 6 lots of blank matrix (Plasma/Urine).

  • Analyte and IS working solutions.

Workflow:

  • Set A (Pure Solution): Spike Analyte and IS into mobile phase (neat solution).

  • Set B (Post-Extraction Spike): Extract blank matrix. Spike Analyte and IS into the extract just before injection.

    • Note: This isolates the matrix effect from extraction recovery.

  • Calculation:

    • Absolute MF = (Peak Area of Set B) / (Peak Area of Set A)

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

Acceptance Criteria:

  • The IS-Normalized MF should be close to 1.0.

  • The %CV of the IS-Normalized MF across 6 lots must be < 15% .

MatuszewskiProtocol cluster_SetA Set A: Reference cluster_SetB Set B: Matrix Challenge Start Start Validation Neat Spike Analyte/IS into Mobile Phase Start->Neat Extract Extract Blank Matrix (6 Lots) Start->Extract Calc Calculate Matrix Factor (MF) Area B / Area A Neat->Calc Spike Spike Analyte/IS into Extract Extract->Spike Spike->Calc Compare Calculate IS-Normalized MF (MF Analyte / MF IS) Calc->Compare Decision CV < 15%? Compare->Decision Pass PASS: IS Compensates Decision->Pass Yes Fail FAIL: Switch to Deuterated Decision->Fail No

Figure 2: The Matuszewski Protocol for Matrix Factor determination. This workflow is required to prove IS suitability.

Part 4: The Deuterium Pitfall (Expert Nuance)

While Deuterated standards are superior to analogs, they are not perfect. As a Senior Scientist, you must be aware of the Deuterium Isotope Effect [2].

  • Retention Time Shift: The C-D bond is shorter and less polarizable than the C-H bond.[2] In Reversed-Phase LC (RPLC), highly deuterated compounds (e.g.,

    
    , 
    
    
    
    ) may elute slightly earlier than the protiated analyte.[3]
    • Risk:[4] If the shift is too large, the IS might partially separate from the analyte, re-introducing matrix effect vulnerability.

    • Mitigation: Use

      
       or 
      
      
      
      labeled standards if the D-shift is problematic, as these isotopes do not alter retention time.
  • Deuterium Exchange: Never place deuterium on exchangeable moieties (hydroxyl -OH, amine -NH, thiol -SH). These will exchange with solvent hydrogen (

    
    ) in the mobile phase, causing the signal to disappear.
    
    • Rule: Ensure the label is on the carbon skeleton (non-exchangeable).

Part 5: Conclusion & Decision Matrix
FeatureStructural AnalogDeuterated IS (

)
Stable Isotope (

)
Cost Low ($)Medium (

)
High (

$)
RT Match PoorGood (Slight shift)Perfect
Matrix Compensation LowHighSuperior
Use Case Feasibility / DiscoveryRegulated Bioanalysis (GLP) High-Precision Clinical Assays

Final Recommendation: For regulated bioanalysis supporting IND/NDA filings, the use of a Deuterated IS is not a luxury; it is a risk-mitigation strategy. The initial synthesis cost is negligible compared to the cost of failed validation runs and regulatory queries regarding data integrity.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS.[5][6] Analytical Chemistry. [Link][1]

  • U.S. Food and Drug Administration (FDA).[7][8] (2018). Bioanalytical Method Validation: Guidance for Industry.[7][8][9][10] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[11] [Link]

Sources

Safety Operating Guide

S-(+)-Manidipine-d4: Proper Disposal and Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Laboratory & Safety Personnel

Executive Summary

S-(+)-Manidipine-d4 is a stable isotope-labeled (deuterated) calcium channel blocker used primarily as an internal standard in mass spectrometry (LC-MS/GC-MS).[1]

Critical Safety Distinction: Although labeled "d4," this compound contains Deuterium , a stable isotope. It is NOT radioactive . Do not dispose of this material in radioactive waste streams unless it has been cross-contaminated with other radiolabels (e.g., Tritium or C-14).[1]

Disposal Class: Hazardous Chemical Waste (Toxic Organic).[1] Primary Hazard: Acute Toxicity (Oral), Aquatic Toxicity.[1] RCRA Status: Non-listed (treat as characteristic toxic waste if applicable, or general hazardous organic waste).

Part 1: Chemical Identity & Hazard Profiling

To ensure a self-validating safety protocol, one must understand the causality of the hazards. Manidipine is a dihydropyridine calcium channel blocker.[2][3][4] Its mechanism involves potent vasodilation, which poses significant cardiovascular risks (hypotension, bradycardia) if accidentally ingested or absorbed in high quantities.

Compound Data
PropertySpecificationOperational Implication
Chemical Name S-(+)-Manidipine-d4Enantiopure standard; high value/potency.[1]
Physical State Solid (Yellow crystalline powder)High risk of aerosolization/dust generation.[1]
Solubility DMSO, Methanol, EthanolWaste will likely be in organic solvent streams.
Isotope Deuterium (

H)
Stable Isotope. No radiological decay.[1][5]
Toxicity Profile Toxic if swallowed (H301)Zero-tolerance for skin contact or ingestion.[1]
Hazard Statements (GHS)[1][2]
  • H301: Toxic if swallowed.[2]

  • H315/H319: Causes skin and serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

  • H413: May cause long-lasting harmful effects to aquatic life.[1]

Part 2: Waste Segregation Strategy

Effective disposal begins with segregation at the point of generation. Mixing streams (e.g., aqueous vs. organic) creates "unknowns" that are expensive and dangerous to treat.

The Segregation Logic (Visualization)

The following diagram outlines the decision process for segregating S-(+)-Manidipine-d4 waste streams.

ManidipineDisposal Start Waste Generation: S-(+)-Manidipine-d4 StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Expired or Excess) StateCheck->Solid Pure Compound Liquid Liquid Solution (DMSO/Methanol) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Trace Residue SolidStream Solid Hazardous Waste (Toxic Organic) Solid->SolidStream Label: Toxic LiquidStream Organic Solvent Waste (Non-Halogenated) Liquid->LiquidStream Segregate from Oxidizers DebrisStream Solid Hazardous Debris (Double Bagged) Debris->DebrisStream Incineration High-Temperature Incineration (Off-site Facility) SolidStream->Incineration LiquidStream->Incineration DebrisStream->Incineration

Figure 1: Decision matrix for segregating Manidipine-d4 waste.[1][7] Note that all streams ultimately lead to high-temperature incineration due to the compound's stability and toxicity.[1]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Substance (Powder)

Use this for expired standards or spilled powder.[1]

  • PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If handling outside a fume hood, use an N95 or P100 particulate respirator to prevent inhalation of dust.

  • Containment: Transfer the solid material into a screw-top wide-mouth jar compatible with organic solids (HDPE or Glass).

    • Why? Wide-mouth containers reduce the risk of spillage during transfer compared to narrow-neck flasks.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Required Fields: "Hazardous Waste," Chemical Name ("Manidipine-d4"), Hazard Class ("Toxic"), and Start Date.[1]

  • Secondary Containment: Place the sealed jar into a secondary clear plastic bag (zip-lock) to contain any potential exterior contamination.

  • Storage: Store in the "Toxic/Poison" satellite accumulation area until pickup.

Protocol B: Disposal of Liquid Solutions (Stock Solutions)

Use this for DMSO or Methanol stock solutions.[1]

  • Solvent Compatibility Check: Ensure the waste container is rated for the solvent (e.g., DMSO).

    • Caution: Do not mix with oxidizing acids (Nitric, Perchloric).[1] Dihydropyridines can react vigorously with strong oxidizers.

  • Transfer: Pour the solution into the "Organic Solvents (Non-Halogenated)" waste carboy.

    • Note: If the solution contains halogenated solvents (e.g., Dichloromethane), use the "Halogenated" stream. Manidipine itself contains no halogens (unless it is a hydrochloride salt form, but the organic skeleton dictates the stream).

  • Rinsing: Rinse the original vial with a small volume of compatible solvent (e.g., methanol) and add the rinse to the waste carboy.

    • Triple Rinse Rule: A container is considered "RCRA Empty" only after triple rinsing.

  • Log Entry: Record the volume and concentration on the waste container's log sheet.

Protocol C: Spill Cleanup (Minor)

For spills < 1 gram or < 10 mL.[1]

  • Isolate: Alert nearby personnel. Mark the area.

  • Neutralize/Absorb:

    • Solids: Do not dry sweep (creates dust).[1] Cover with wet paper towels (dampened with water or methanol) to suppress dust, then wipe up.

    • Liquids: Cover with an inert absorbent (vermiculite or spill pads).[1]

  • Disposal: Place all cleanup materials (towels, pads, gloves) into a heavy-duty plastic hazardous waste bag. Label as "Solid Waste - Contaminated with Toxic Organics."[1]

Part 4: Regulatory Framework & Compliance

US EPA (RCRA) Considerations

While Manidipine is not explicitly listed on the P-List (Acutely Hazardous) or U-List (Toxic) under 40 CFR 261.33, it exhibits the characteristic of toxicity.[1]

  • Generator Status: Laboratories are usually "Small Quantity Generators" (SQG) or "Large Quantity Generators" (LQG).[1] You must adhere to accumulation time limits (usually 90 or 180 days).[1]

  • Satellite Accumulation: Waste must be kept at or near the point of generation and under the control of the operator.

Deuterium (Stable Isotope) Misconceptions

Regulatory bodies (EPA, NRC) do not regulate Deuterium as radioactive material.[1]

  • Do Not: Place "Radioactive" stickers on Manidipine-d4 waste. This triggers unnecessary and costly radiological screening protocols.

  • Do: Clearly label as "Stable Isotope" if your facility has strict segregation protocols to prevent confusion with Tritium (

    
    H) compounds.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4008, Manidipine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Manidipine - Classification and Labelling Inventory.[1][2] Retrieved from [Link][1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.